sEH inhibitor-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28Cl2N4O3 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide |
InChI |
InChI=1S/C27H28Cl2N4O3/c1-19-18-20(26(34)30-23-7-3-21(28)4-8-23)2-11-25(19)33(13-12-32-14-16-36-17-15-32)27(35)31-24-9-5-22(29)6-10-24/h2-11,18H,12-17H2,1H3,(H,30,34)(H,31,35) |
Clave InChI |
SGZPIMJLCIHUNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)N(CCN3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibitors on Epoxy Fatty Acids (EpFAs)
Executive Summary: The inhibition of soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for a range of diseases characterized by inflammation, hypertension, and pain. This enzyme is the primary catalyst for the degradation of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs), converting them into less biologically active diols. By blocking sEH activity, inhibitors stabilize and increase the concentration of beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs), thereby amplifying their anti-inflammatory, vasodilatory, and analgesic effects. This guide provides a detailed examination of the mechanism of action of sEH inhibitors, focusing on their impact on EpFA metabolism and downstream signaling pathways. As "sEH inhibitor-4" is not a publicly specified agent, this document will use two well-characterized, potent sEH inhibitors, TPPU and t-AUCB , as representative examples to illustrate the core principles, quantitative effects, and experimental methodologies.
The Core Mechanism: sEH, EpFAs, and the Impact of Inhibition
The central mechanism of action revolves around the modulation of the arachidonic acid (AA) cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP) epoxygenases to form EpFAs[1][2]. These EpFAs are potent signaling molecules involved in maintaining vascular tone and resolving inflammation[3][4]. The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, terminates this signaling by hydrolyzing the epoxide group to form a corresponding diol (e.g., epoxyeicosatrienoic acids, EETs, are converted to dihydroxyeicosatrienoic acids, DHETs)[4][5][6][7]. These diol metabolites are generally considered less biologically active or, in some contexts, may even possess pro-inflammatory properties[1][7].
An sEH inhibitor competitively binds to the active site of the sEH enzyme, preventing the hydrolysis of EpFAs[3][8]. This inhibition leads to a significant shift in the local and systemic lipid profile, characterized by:
-
An increase in the circulating concentrations of beneficial EpFAs (e.g., EETs).
-
A decrease in the concentration of their corresponding diol metabolites (e.g., DHETs).
-
A marked elevation in the EpFA/diol ratio (e.g., EET/DHET ratio), which serves as a key biomarker for target engagement and in vivo efficacy[1][9][10].
By preserving EpFA levels, sEH inhibitors enhance their natural protective functions.
Quantitative Data Presentation
The efficacy of sEH inhibitors is determined by their potency (IC₅₀), pharmacokinetic properties, and their ability to modulate EpFA/diol ratios in vivo. The following tables summarize key quantitative data for the representative inhibitors TPPU and t-AUCB.
Table 1: Inhibitory Potency (IC₅₀) of Representative sEH Inhibitors
| Compound | Human sEH (hsEH) | Mouse sEH (msEH) | Rat sEH (rsEH) | Reference(s) |
|---|---|---|---|---|
| t-AUCB | 1.3 nM | 8 nM | 8 nM | [6] |
| TPPU | 45 nM | - | - |[11] |
Table 2: Pharmacokinetic Parameters of Representative sEH Inhibitors
| Compound | Species | Dose & Route | Cₘₐₓ | t₁/₂ | Reference(s) |
|---|---|---|---|---|---|
| t-AUCB | Rat | 0.1 mg/kg, p.o. | 30 nmol/L | 20 min | [6] |
| Rat | 0.5 mg/kg, p.o. | 100 nmol/L | 30 min | [6] | |
| Rat | 1.0 mg/kg, p.o. | 150 nmol/L | 15 min | [6] | |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg, p.o. | ~150 ng/mL (~417 nM) | >24 h | [4][10] |
| Cynomolgus Monkey | 3.0 mg/kg, p.o. | ~500 ng/mL (~1391 nM) | >24 h | [4][10] |
| | Mouse | 0.3 mg/kg, i.p. | ~100 ng/mL (~278 nM) | Long terminal phase |[12] |
Table 3: Observed In Vivo Effects on EpFA/Diol Ratios
| Compound | Species/Model | Dose | Effect | Reference(s) |
|---|---|---|---|---|
| t-AUCB | Mouse (LPS model) | 0.5 - 1.0 mg/kg, p.o. | Significantly shifted the ratio of lipid epoxides to corresponding diols in plasma. | [3] |
| TPPU | Mouse (OA pain model) | 1 mg/kg, i.p. | Markedly reduced plasma levels of 8,9-DHET and 14,15-DHET; significantly increased EET:DHET ratios. | [13] |
| TPPU | Cynomolgus Monkey | 0.3 - 3 mg/kg, p.o. | Dose-dependent increase in the ratios of linoleate (B1235992) epoxides to diols in blood. |[4][10] |
Downstream Signaling Pathways
The accumulation of EpFAs following sEH inhibition triggers several downstream signaling cascades that mediate the observed physiological effects. One of the most critical pathways involves the regulation of inflammation through Nuclear Factor-kappa B (NF-κB) .
EpFAs have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[9]. They can prevent the degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2[1]. By stabilizing EpFAs, sEH inhibitors effectively suppress this central inflammatory cascade.
Other implicated pathways include the activation of the ERK1/2 pathway , which may be involved in the anti-seizure effects of sEH inhibitors, and modulation of GSK3β and PPAR signaling[14].
Experimental Protocols
Standardized assays are crucial for evaluating the potency of sEH inhibitors and quantifying their effects on lipid metabolism.
Protocol: Fluorometric sEH Inhibition Assay (IC₅₀ Determination)
This method measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product to determine enzyme activity and inhibitor potency.
-
Materials & Reagents:
-
Recombinant human sEH (hsEH)
-
Assay Buffer: 25 mM BisTris-HCl (pH 7.0) with 0.1 mg/mL BSA.
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl acetate (B1210297) (CMNPC) stock solution (1 mM in DMSO).
-
Test Inhibitor (e.g., TPPU): Serial dilutions in Assay Buffer.
-
96-well black microtiter plates.
-
Fluorescence microplate reader (Excitation: 362 nm, Emission: 460 nm).
-
-
Procedure:
-
Reagent Preparation: Prepare a working solution of CMNPC by diluting the stock in Assay Buffer to yield a final assay concentration of 5 µM.
-
Assay Setup: To the wells of a 96-well plate, add the recombinant hsEH enzyme.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (buffer with DMSO) representing 100% activity and a no-enzyme control for background fluorescence.
-
Pre-incubation: Incubate the plate containing the enzyme and inhibitor for 5 minutes at 30°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CMNPC substrate solution to all wells.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader.
-
Data Analysis: Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence curve. Normalize the data to the vehicle control (100%) and blank (0%). Plot the normalized activity against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Protocol: LC-MS/MS Quantification of EpFAs and Diols in Plasma
This protocol provides a robust method for measuring the in vivo effects of an sEH inhibitor on the target lipid mediators.
-
Materials & Reagents:
-
Plasma samples (from vehicle- and inhibitor-treated subjects).
-
Deuterated internal standards (e.g., 14,15-EET-d11, 14,15-DHET-d11).
-
Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade), Formic Acid.
-
Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents.
-
UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
C18 analytical column (e.g., Waters Acquity BEH C18).
-
-
Procedure:
-
Sample Preparation: Thaw 100 µL of plasma on ice. Add the suite of deuterated internal standards.
-
Lipid Extraction: Perform lipid extraction using either a modified Bligh and Dyer liquid-liquid extraction or a solid-phase extraction (SPE) protocol to isolate the lipids and remove proteins and other interferences[5][15].
-
Sample Concentration: Evaporate the solvent from the extracted samples under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 50 µL).
-
Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the different EpFA and diol regioisomers[2][5].
-
Mass Spectrometric Detection: Analyze the column eluent using the MS/MS system, typically in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: Construct calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard. Calculate the concentration of each EpFA and diol in the unknown samples from these curves.
-
References
- 1. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1187530 - Inhibition of recombinant human sEH using CMNPC substrate by fluoresecent-based assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
sEH inhibitor-4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) represents a critical therapeutic target for managing inflammation and pain. Inhibition of sEH elevates the levels of endogenous epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of a highly potent sEH inhibitor, designated as compound B15 , which has demonstrated exceptional inhibitory activity and significant in vivo efficacy. This document details the chemical structure, physicochemical properties, synthesis, and biological activity of B15, along with the experimental protocols for its evaluation.
Chemical Structure and Properties
Compound B15, also referred to as sEH inhibitor-4 in some commercial contexts, is a novel benzamide (B126) derivative incorporating a urea (B33335) moiety.[1] Its potent inhibitory activity is attributed to its specific structural features that allow for strong interactions within the active site of the sEH enzyme.
Chemical Structure:
Caption: Chemical structure of sEH inhibitor B15.
IUPAC Name: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-chloro-4-((3-(dimethylamino)propanoyl)amino)phenyl)urea
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₁Cl₂F₃N₄O₂ |
| Molecular Weight | 493.31 g/mol |
| CAS Number | 2851838-08-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of sEH inhibitor B15 involves a multi-step process, culminating in the formation of the urea linkage and the attachment of the side chain. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for sEH inhibitor B15.
Biological Activity and Efficacy
sEH inhibitor B15 has demonstrated exceptionally potent inhibition of the soluble epoxide hydrolase enzyme and significant anti-inflammatory effects in preclinical models.
In Vitro Potency:
| Parameter | Value |
| IC₅₀ (sEH) | 0.03 ± 0.01 nM |
Metabolic Stability:
The stability of B15 was assessed in human liver microsomes to evaluate its potential for in vivo applications.
| System | Half-life (t₁/₂) |
| Human Liver Microsomes | 197 min |
In Vivo Efficacy:
The anti-inflammatory properties of B15 were evaluated in a carrageenan-induced inflammatory pain model in rats. The results indicated superior therapeutic effects compared to the known sEH inhibitor t-AUCB and the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[1]
Signaling Pathway
The primary mechanism of action of sEH inhibitors is the modulation of the arachidonic acid cascade. By blocking the activity of sEH, these inhibitors prevent the degradation of epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). The accumulation of EETs leads to enhanced anti-inflammatory and vasodilatory effects.
Caption: sEH signaling pathway and the point of intervention for B15.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sEH inhibitor B15.
5.1. sEH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of sEH inhibitors.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
sEH inhibitor B15 (and other test compounds) dissolved in DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of sEH inhibitor B15 in DMSO.
-
In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 330/465 nm for PHOME).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
5.2. Human Liver Microsome Stability Assay
This protocol outlines the procedure to assess the metabolic stability of a compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
sEH inhibitor B15
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and sEH inhibitor B15 in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of B15 at each time point.
-
Plot the natural logarithm of the percentage of remaining B15 against time and determine the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
5.3. Carrageenan-Induced Inflammatory Pain Model
This in vivo protocol is used to evaluate the anti-inflammatory and analgesic efficacy of sEH inhibitors.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model)
Materials:
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
sEH inhibitor B15 (formulated for oral or intraperitoneal administration)
-
Positive controls (e.g., t-AUCB, Celecoxib)
-
Vehicle control
-
Paw volume measurement device (plethysmometer)
-
Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer sEH inhibitor B15, positive controls, or vehicle to different groups of animals at specified doses and time points before the carrageenan challenge.
-
Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.
-
Measure the paw volume (edema) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.
-
Assess pain responses (mechanical withdrawal threshold and thermal withdrawal latency) at the same time points.
-
Compare the paw volume and pain thresholds in the treated groups to the vehicle control group to determine the efficacy of the test compounds.
Conclusion
sEH inhibitor B15 is a highly potent and metabolically stable compound with significant anti-inflammatory and analgesic properties demonstrated in preclinical models. Its exceptional in vitro potency and superior in vivo efficacy compared to established compounds highlight its potential as a promising lead candidate for the development of novel therapeutics targeting sEH for a range of inflammatory and pain-related disorders. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals in the field of sEH inhibition.
References
Discovery and Synthesis of sEH Inhibitor-4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of sEH inhibitor-4, also identified as compound B15. Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH elevates the levels of beneficial EETs, making it a promising therapeutic target for inflammatory diseases and pain. This document details the chemical synthesis, quantitative biological data, and experimental protocols associated with this compound, a potent benzamide (B126) derivative containing a urea (B33335) moiety.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a key role in the arachidonic acid cascade. The C-terminal hydrolase domain of sEH metabolizes epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are involved in the regulation of blood pressure, inflammation, and pain. By inhibiting sEH, the concentration of EETs can be increased, leading to enhanced anti-inflammatory and analgesic effects. The development of potent and selective sEH inhibitors is therefore a significant area of research in drug discovery.
Discovery of this compound (Compound B15)
Intensive structural modifications of benzamide derivatives containing a urea moiety led to the identification of this compound (compound B15) as a highly potent inhibitor of soluble epoxide hydrolase.[1] This discovery was reported by Tian Y, et al. in their 2022 publication in Bioorganic & Medicinal Chemistry Letters. The research focused on synthesizing a series of trident-shaped skeleton compounds to explore their structure-activity relationship as sEH inhibitors.
Chemical Structure:
-
Compound Name: this compound (B15)
-
Molecular Formula: C₂₇H₂₈Cl₂N₄O₃
-
Molecular Weight: 527.44 g/mol
-
CAS Number: 2851838-08-7
-
SMILES: CC1=C(C=CC(C(NC2=CC=C(C=C2)Cl)=O)=C1)N(C(NC3=CC=C(C=C3)Cl)=O)CCN4CCOCC4
Quantitative Data
The biological activity and metabolic stability of this compound have been quantitatively assessed and are summarized in the table below.
| Parameter | Value | Species | Notes |
| IC₅₀ | 0.03 ± 0.01 nM | Human | In vitro half-maximal inhibitory concentration against recombinant human sEH. |
| **Metabolic Stability (t₁₂) ** | 197 min | Human | Half-life in human liver microsomes. |
| In Vivo Efficacy | Significant reduction in paw edema | Rat | Carrageenan-induced inflammatory pain model. Showed better therapeutic effect than t-AUCB and Celecoxib. |
Synthesis of this compound
The synthesis of this compound involves a multi-step process typical for the generation of complex benzamide and urea derivatives. While the specific, detailed protocol for compound B15 is proprietary to the research by Tian et al., a general synthetic pathway for this class of compounds can be outlined as follows. The synthesis generally begins with the preparation of a key benzamide intermediate, followed by a coupling reaction to introduce the urea moiety and the morpholinoethyl group.
A representative synthesis for a structurally similar compound, 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, involves the reaction of 2-chloroaniline (B154045) with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate in an organic solvent like dichloromethane (B109758) or toluene (B28343) under reflux conditions. The final product is then purified using column chromatography.[2]
Experimental Protocols
sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of sEH inhibitors.
Materials:
-
Recombinant human sEH enzyme
-
Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test inhibitor (this compound) and positive control (e.g., AUDA)
-
DMSO for compound dissolution
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute in assay buffer to achieve final desired concentrations (final DMSO concentration should be ≤1%).
-
Enzyme Preparation: Dilute the recombinant human sEH to the working concentration in cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the diluted test inhibitor, positive control, or vehicle control.
-
Pre-incubation: Add the diluted sEH enzyme to all wells except for the "no enzyme" control. Mix and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorescent substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Subtract background fluorescence and calculate the percent inhibition for each inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Carrageenan-Induced Inflammatory Pain Model in Rats
This in vivo model is used to assess the anti-inflammatory and analgesic efficacy of sEH inhibitors.
Procedure:
-
Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions.
-
Baseline Measurement: Measure the baseline paw volume or paw withdrawal latency to a thermal or mechanical stimulus.
-
Compound Administration: Administer this compound (e.g., orally or intraperitoneally) at the desired dose. A vehicle control group and a positive control group (e.g., celecoxib) should be included.
-
Induction of Inflammation: After a set pre-treatment time, induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.[3]
-
Efficacy Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume using a plethysmometer to quantify edema. Assess pain sensitivity using a Randall-Selitto test (mechanical hyperalgesia) or a Hargreaves test (thermal hyperalgesia).
-
Data Analysis: Calculate the percentage increase in paw volume or the change in withdrawal latency compared to baseline. Compare the results from the treated groups to the vehicle control group to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
sEH in the Arachidonic Acid Cascade
The following diagram illustrates the role of soluble epoxide hydrolase in the metabolism of arachidonic acid and the mechanism of action of sEH inhibitors.
Experimental Workflow for sEH Inhibitor Evaluation
The logical flow for the discovery and preclinical evaluation of a novel sEH inhibitor like this compound is depicted below.
Conclusion
This compound (compound B15) is a novel, highly potent inhibitor of soluble epoxide hydrolase with promising anti-inflammatory and analgesic properties demonstrated in preclinical models. Its sub-nanomolar potency and favorable metabolic stability in human liver microsomes highlight its potential as a lead compound for the development of new therapeutics for pain and inflammatory conditions. Further investigation into its selectivity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea | 1209312-45-7 [smolecule.com]
- 3. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Enzyme Binding Affinity of sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of diseases, including hypertension, inflammation, and pain.[1][2] This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[1] By catalyzing the conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes the beneficial vasodilatory, anti-inflammatory, and analgesic effects of EETs.[1][3] Inhibition of sEH preserves the levels of EETs, making sEH inhibitors a promising class of therapeutic agents.[4]
This technical guide provides an in-depth overview of the binding affinity of inhibitors to the sEH enzyme. It includes a compilation of quantitative binding data for various sEH inhibitors, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Target Enzyme: Soluble Epoxide Hydrolase (sEH)
The target enzyme, soluble epoxide hydrolase, is an α/β hydrolase fold protein found in various tissues, including the liver, kidney, and brain.[4] The mammalian sEH is a homodimer, with each monomer containing a C-terminal hydrolase domain and an N-terminal phosphatase domain.[4] The hydrolase domain contains the active site responsible for the conversion of epoxides to diols.[5] The catalytic mechanism involves a nucleophilic attack by an aspartate residue (Asp333) on the epoxide carbon, facilitated by protonation of the epoxide oxygen by two tyrosine residues (Tyr381 and Tyr465).[5] Understanding the structure and function of this active site is critical for the design of potent and selective inhibitors.
sEH Inhibitor Binding Affinity: Quantitative Data
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the dissociation constant of the enzyme-inhibitor complex, respectively. A lower IC50 or Ki value indicates a higher binding affinity and a more potent inhibitor. Numerous sEH inhibitors have been developed, with many exhibiting high affinity in the nanomolar and even picomolar range.[4][6]
Below is a summary of binding affinity data for a selection of sEH inhibitors against human and murine sEH.
| Inhibitor | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |
| Urea-Based Inhibitors | ||||
| t-AUCB | Human | 1.3 | - | [4] |
| Murine | 8 | - | [7] | |
| TPPU | Human | 3.7 | - | [6] |
| Monkey | 37 | - | [6] | |
| AR9281 (APAU) | Human | 13.8 | - | [6] |
| Murine | 1.7 | - | [6] | |
| Amide-Based Inhibitors | ||||
| Inhibitor 4 (amide analog) | Human | - | 20 | [8] |
| Inhibitor 18 (TPPU) | Human | - | 3.7 | [6][8] |
| Other Inhibitors | ||||
| sEH inhibitor-16 | Human | 2 | - | [9][10] |
| GSK2256294A | Human | 0.027 | - | [6] |
| Rat | 0.061 | - | [6] | |
| Murine | 0.189 | - | [6] | |
| EC5026 | - | - | - | [6] |
| G1 | Human | 0.05 | - | [11] |
| Murine | 0.14 | - | [11] |
Note: The nomenclature "sEH inhibitor-4" is not consistently used for a single, specific compound across the scientific literature. The data presented here is for compounds that may be referred to as such in specific publications or are representative of potent amide-based inhibitors.
Experimental Protocols for Determining Binding Affinity
The determination of IC50 and Ki values for sEH inhibitors is typically performed using in vitro enzymatic assays. A common method involves a fluorescence-based assay using a synthetic substrate.
Fluorescence-Based sEH Activity Assay
This assay measures the enzymatic activity of sEH by monitoring the production of a fluorescent product from a non-fluorescent substrate. The inhibition of this activity in the presence of a test compound is used to determine its potency.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test inhibitor compounds
-
Reference inhibitor (e.g., AUDA)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sEH enzyme in assay buffer.
-
Prepare a stock solution of the PHOME substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the sEH enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (buffer with no inhibitor) and a positive control (a known sEH inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent product (typically around 330 nm for excitation and 465 nm for emission).[12]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Signaling Pathways and Experimental Workflows
sEH Signaling Pathway
The inhibition of sEH leads to an increase in the bioavailability of EETs, which in turn modulates various downstream signaling pathways, ultimately leading to beneficial physiological effects.
Caption: The sEH signaling pathway and the impact of sEH inhibitors.
Experimental Workflow for sEH Inhibitor Evaluation
A typical workflow for the discovery and characterization of novel sEH inhibitors involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for sEH inhibitor drug discovery.
Conclusion
The development of potent and selective sEH inhibitors represents a highly promising avenue for the treatment of a multitude of human diseases. A thorough understanding of the binding affinity of these inhibitors to the sEH enzyme is paramount for successful drug design and development. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers in this field. Continued efforts in the discovery and optimization of sEH inhibitors, guided by robust biochemical and pharmacological evaluation, will be crucial in translating the therapeutic potential of sEH inhibition into clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Enzymatic Assay of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for screening and characterizing inhibitors of soluble epoxide hydrolase (sEH). It includes detailed experimental protocols, a summary of quantitative data for key inhibitors, and visualizations of the underlying biochemical pathways and experimental workflows.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with an N-terminal phosphatase domain and a C-terminal hydrolase domain.[1][2][3][4] The C-terminal hydrolase is the primary target for inhibitor development and is responsible for the metabolism of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs).[3][5][6][7] EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][5][7][8][9]
The sEH enzyme catalyzes the hydrolysis of the epoxide group in EETs to form their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][3][5] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[2][3][7][8][10][11]
Principle of the In Vitro Enzymatic Assay
The most common in vitro method for assessing sEH inhibition is a fluorescence-based assay.[8][12] This assay utilizes a synthetic substrate that becomes highly fluorescent upon enzymatic conversion by sEH. The presence of an sEH inhibitor will decrease the rate of this conversion, leading to a reduction in the fluorescent signal. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
The general reaction involves a non-fluorescent substrate, which upon hydrolysis by sEH, undergoes an intramolecular cyclization. This is followed by the release of a cyanohydrin under basic conditions, which then rapidly decomposes to produce a highly fluorescent molecule, 6-methoxy-2-naphthaldehyde.[8][12]
Experimental Protocols
Fluorescence-Based sEH Inhibitor Screening Assay
This protocol is adapted from commercially available kits and published literature.[12][13][14][15]
Materials:
-
Recombinant sEH (human, mouse, or rat)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0 or 100 mM sodium phosphate, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Test Inhibitors (e.g., sEH inhibitor-4) and a known control inhibitor (e.g., 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid - AUDA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Reagent Preparation:
-
Prepare the sEH assay buffer. If using a concentrated stock, dilute it to 1X with ultrapure water.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of the test inhibitors and control inhibitor in DMSO.
-
On the day of the assay, dilute the recombinant sEH enzyme and the substrate to their final working concentrations in the assay buffer. Keep the diluted enzyme on ice.
-
-
Assay Protocol:
-
Add the assay buffer to each well of the microplate.
-
Add the test inhibitor solutions in a range of concentrations to their respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO alone as a vehicle control.
-
Add the diluted sEH enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitors to bind to the enzyme.[5][13]
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[12] Kinetic readings can be taken over a period of time, or an endpoint reading can be taken after a fixed incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Quantitative Data for sEH Inhibitors
The following table summarizes the in vitro IC50 values for several common sEH inhibitors against human, mouse, and rat sEH.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference(s) |
| t-AUCB | 1.3 | 8 | 8 | [11] |
| AUDA | 69 | 18 | - | [11] |
| TPPU | 3.7 | - | - | [11] |
| GSK2256294A | 0.027 | 0.189 | 0.061 | [11] |
| APAU | - | - | - | [5] |
| c-AUCB | - | - | - | [5] |
Note: IC50 values can vary between different assay conditions and substrate used.[16]
Visualizations
sEH Signaling Pathway
The following diagram illustrates the role of sEH in the metabolism of EETs and the effect of sEH inhibitors.
Caption: sEH metabolic pathway and the mechanism of sEH inhibitors.
Experimental Workflow for sEH Inhibitor Assay
The following diagram outlines the key steps in the in vitro fluorescence-based assay for sEH inhibitors.
Caption: Workflow for a fluorescence-based sEH inhibitor screening assay.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. DSpace [diposit.ub.edu]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Selectivity Profile of sEH Inhibitor-4 (TPPU): A Technical Guide
An in-depth analysis of the selective inhibitory action of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) against various hydrolases, providing essential data and protocols for researchers in drug development.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, neuropathic pain, and cardiovascular diseases.[1][2] sEH inhibitor-4, chemically known as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), is a potent and widely used inhibitor of sEH.[1] This technical guide provides a comprehensive overview of the selectivity profile of TPPU against other hydrolases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Selectivity Profile of TPPU
TPPU has been demonstrated to be a highly potent inhibitor of soluble epoxide hydrolase. However, its activity against other hydrolases is a crucial aspect of its pharmacological profile, determining its potential for off-target effects.
Inhibition of Soluble Epoxide Hydrolase (sEH)
TPPU exhibits potent, low-nanomolar inhibition of both human and murine sEH. The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The potency of TPPU can vary slightly depending on the experimental conditions.[3]
| Species | Enzyme | IC50 (nM) |
| Human | Soluble Epoxide Hydrolase (sEH) | 1.1 - 45[3] |
| Mouse | Soluble Epoxide Hydrolase (sEH) | 2.8[3] |
| Monkey | Soluble Epoxide Hydrolase (sEH) | 16[4] |
| Rat | Soluble Epoxide Hydrolase (sEH) | 41[4] |
| Dog | Soluble Epoxide Hydrolase (sEH) | 1800[4] |
| Mini-pig | Soluble Epoxide Hydrolase (sEH) | 220[4] |
Selectivity Against Other Hydrolases
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. TPPU has been screened against a panel of human kinases, a major class of hydrolases that utilize ATP.
Kinase Selectivity:
A screen of TPPU at a concentration of 1 µM against 40 human kinases revealed that it selectively inhibits the p38 mitogen-activated protein kinase (MAPK) isoforms, particularly p38β and p38γ. This dual inhibitory action on both sEH and p38β kinase may contribute to its therapeutic effects in neuroinflammation.[4]
| Enzyme | % Inhibition at 1 µM | IC50 (µM) |
| p38β MAPK | ~64% | 0.27[4] |
| p38γ MAPK | ~51% | 0.89[4] |
| Other 38 Kinases | Not significant | > 1 |
Other Hydrolases:
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of TPPU.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay is a common method to determine the potency of sEH inhibitors.
Materials:
-
Recombinant human or murine sEH
-
sEH inhibitor (e.g., TPPU)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant sEH in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of TPPU in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the sEH enzyme solution. Then, add the serially diluted inhibitor solutions. Include a positive control (a known sEH inhibitor) and a vehicle control (buffer with the same solvent concentration as the inhibitor).
-
Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction. The final substrate concentration is typically around 5 µM.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the product of the substrate (e.g., Ex/Em: 330/465 nm for the product of CMNPC).[3]
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Kinase Inhibition Assay
The selectivity of TPPU against a panel of kinases was determined using a radiometric assay.
Materials:
-
Purified, active human kinases
-
TPPU
-
[γ-33P]ATP
-
Kinase-specific substrate
-
Kinase buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add TPPU at the desired concentration (e.g., 1 µM for screening) or a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of 33P-labeled substrate, typically by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. For IC50 determination, a range of inhibitor concentrations is used, and the data is fitted to a dose-response curve.
Visualizations
Signaling Pathway of sEH in the Arachidonic Acid Cascade
The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and the mechanism of action of this compound (TPPU).
Caption: The role of sEH in the arachidonic acid cascade and its inhibition by TPPU.
Experimental Workflow for Hydrolase Selectivity Screening
This diagram outlines the general workflow for assessing the selectivity of a compound like TPPU against a panel of hydrolase enzymes.
Caption: A generalized workflow for determining the selectivity of an inhibitor against multiple hydrolases.
Conclusion
This compound (TPPU) is a highly potent inhibitor of soluble epoxide hydrolase with demonstrated selectivity. Its primary off-target activity identified to date is the inhibition of p38β and p38γ kinases, an action that may contribute to its overall pharmacological profile, particularly in the context of neuroinflammation. While comprehensive data on its activity against a wider range of other hydrolase families remains to be fully elucidated in publicly accessible literature, the available information suggests a favorable selectivity profile for its primary target, sEH. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the selectivity of TPPU and other sEH inhibitors in their own drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Soluble Epoxide Hydrolase Inhibitor-4 (sEH-4) in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). By hydrolyzing these beneficial lipids into their less active diol counterparts, sEH plays a significant role in modulating inflammation, pain, and blood pressure. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including neuroinflammation, neuropathic pain, and cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of a representative potent sEH inhibitor, referred to herein as sEH inhibitor-4 (sEH-4), in various preclinical models. For the purpose of this guide, we will focus on the well-characterized inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), as a surrogate for "this compound" due to the availability of robust preclinical data.
Core Mechanism of Action
sEH inhibitors exert their therapeutic effects by preventing the degradation of endogenous EpFAs. This leads to an accumulation of EETs and other EpFAs, which then act on various downstream targets to produce anti-inflammatory, vasodilatory, and analgesic effects. The primary pharmacodynamic biomarker for sEH inhibition is the ratio of EpFAs to their corresponding diols in plasma and tissues. An increase in this ratio serves as a direct indicator of target engagement.
Signaling Pathway of sEH Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of action of sEH inhibitors.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro potency and in vivo pharmacodynamic effects of t-AUCB in preclinical models.
Table 1: In Vitro Potency of t-AUCB
| Species | IC50 (nM) |
| Human sEH | Low nM range |
| Murine sEH | Low nM range |
| Rat sEH | Low nM range |
Note: Specific IC50 values can vary slightly between different assays and experimental conditions.
Table 2: In Vivo Pharmacodynamic Effects of t-AUCB in a Murine Model of Inflammation [1][2]
| Parameter | Model | Treatment | Dose (p.o.) | Outcome |
| Epoxide-to-Diol Ratio | LPS-induced inflammation | t-AUCB | 1 mg/kg | Reversed the LPS-induced decrease in the plasma ratio of lipid epoxides to their corresponding diols. |
| Anti-inflammatory Potency | LPS-induced inflammation | t-AUCB | 1 mg/kg | Demonstrated better in vivo potency at 6 hours post-treatment compared to 10 mg/kg of AUDA-butyl ester. |
| Hypotension | LPS-induced inflammation | t-AUCB | 0.5 and 1.0 mg/kg | Effectively reversed LPS-induced hypotension in a dose-dependent manner.[3] |
Experimental Protocols
In Vitro sEH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant sEH.
Principle: The enzymatic activity of recombinant sEH is measured in the presence of varying concentrations of the inhibitor using a fluorescent substrate.[4]
Materials:
-
Recombinant human, mouse, or rat sEH
-
Test inhibitor (e.g., t-AUCB)
-
Fluorescent substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC)[4]
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure: [4]
-
Recombinant sEH is incubated with the test inhibitor at various concentrations for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the CMNPC substrate.
-
The rate of product formation is monitored over time by measuring the increase in fluorescence intensity.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity, is calculated by fitting the data to a dose-response curve.
Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a systemic inflammatory response, characterized by changes in blood pressure and inflammatory biomarkers. The ability of the sEH inhibitor to mitigate these changes is assessed.
Experimental Workflow:
Caption: Workflow for evaluating sEH inhibitor efficacy in an LPS-induced inflammation model.
Detailed Protocol:
-
Animals: Male mice (e.g., C57BL/6) are acclimated for at least one week before the experiment. All animal procedures are performed according to approved protocols from an Institutional Animal Care and Use Committee.[1]
-
Drug Administration: The sEH inhibitor (e.g., t-AUCB) is formulated in a suitable vehicle (e.g., PEG400 and saline) and administered orally (p.o.) to the treatment group.[5] The control group receives the vehicle alone.
-
Inflammation Induction: At a specified time after drug administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS.
-
Pharmacodynamic Assessments:
-
Blood Pressure: Blood pressure can be monitored using a non-invasive tail-cuff method at various time points post-LPS injection.
-
Biomarker Analysis: Blood samples are collected at predetermined time points. Plasma is separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various EpFAs and their corresponding diols. The ratio of epoxides to diols is then calculated as a biomarker of sEH inhibition.[1]
-
Conclusion
The preclinical pharmacodynamic profile of sEH inhibitors, exemplified by t-AUCB, demonstrates potent and dose-dependent target engagement in vivo. The primary mechanism of action, the stabilization of endogenous anti-inflammatory and vasodilatory epoxy fatty acids, is consistently observed across various preclinical models. The robust pharmacodynamic effects, including the reversal of inflammatory biomarkers and the amelioration of disease-relevant physiological parameters, underscore the therapeutic potential of sEH inhibition. This technical guide provides a foundational understanding of the preclinical pharmacodynamics of this class of inhibitors, offering valuable insights for researchers and drug development professionals in the field. Further investigation into the long-term efficacy and safety of these compounds is warranted to facilitate their translation into clinical practice.
References
The Impact of sEH Inhibitor-4 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid, converting bioactive epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The inhibition of sEH has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related conditions. This technical guide focuses on a particularly potent sEH inhibitor, designated as sEH inhibitor-4 (also known as compound B15), and its effects on the arachidonic acid cascade.
This compound is a novel benzamide (B126) derivative containing a urea (B33335) moiety, which has demonstrated exceptional inhibitory potency against human sEH.[1][2] This guide provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action
Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exhibit a variety of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties. The enzyme soluble epoxide hydrolase (sEH) terminates the signaling of EETs by hydrolyzing the epoxide group to form the corresponding DHETs.
This compound acts as a potent competitive inhibitor of sEH. By binding to the active site of the enzyme, it prevents the hydrolysis of EETs, thereby increasing their bioavailability and prolonging their beneficial effects. This mechanism is central to the anti-inflammatory and analgesic properties observed with this inhibitor.[3]
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro assays. The following table summarizes the key quantitative data for this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound B15) | Human sEH | 0.03 ± 0.01 | Fluorescence-based | [3][4] |
Experimental Protocols
sEH Inhibition Assay (Fluorescence-based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH using a fluorescent substrate.
a. Materials:
-
Recombinant human sEH (hsEH)
-
This compound (Compound B15)
-
Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC)
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
b. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO to be used for the assay.
-
Enzyme Incubation: In a 96-well microplate, add the purified recombinant hsEH to the assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme. For control wells, add DMSO without the inhibitor.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the fluorescent substrate CMNPC to each well to a final concentration of 5 µM to initiate the enzymatic reaction.[5]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes at 30°C.[5][6] The product of the hydrolysis of CMNPC is fluorescent.
-
Data Analysis: Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LC-MS/MS Analysis of Arachidonic Acid Metabolites
This protocol outlines a general method for the quantification of EETs and DHETs in biological samples (e.g., plasma, tissue homogenates) following treatment with an sEH inhibitor.
a. Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724), Methanol (B129727), Water, Acetic Acid (LC-MS grade)
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
b. Sample Preparation:
-
Sample Collection: Collect biological samples and immediately add antioxidants (e.g., butylated hydroxytoluene) to prevent lipid peroxidation.
-
Internal Standard Spiking: Add a known amount of a mixture of deuterated internal standards for EETs and DHETs to each sample.
-
Protein Precipitation and Extraction: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the protein and collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[7][8]
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of acetic acid or formic acid to improve ionization.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer with an ESI source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each EET and DHET isomer and their corresponding internal standards.[9]
-
Quantification: Construct calibration curves for each analyte using known concentrations of standards. Determine the concentration of each EET and DHET in the samples by comparing their peak area ratios to their respective internal standards against the calibration curves.
Visualizations
Signaling Pathway
Caption: Arachidonic acid metabolism via the CYP450 and sEH pathways.
Experimental Workflow: sEH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of EETs and DHETs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 3. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to sEH Inhibitor-4 for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A promising therapeutic strategy involves the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. This guide provides an in-depth technical overview of sEH inhibitor-4, a highly potent and selective inhibitor of sEH, for its application in neuropathic pain research.
Soluble epoxide hydrolase metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1][2] By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby enhancing their pain-relieving and anti-inflammatory effects.[3][4] This mechanism of action presents a novel, non-opioid approach to managing neuropathic pain.
Core Concepts and Mechanism of Action
The analgesic effect of sEH inhibition is primarily mediated by the potentiation of endogenous EpFA signaling. These lipid mediators have been shown to reduce neuroinflammation and modulate ion channel activity, both of which are crucial in the pathophysiology of neuropathic pain. The signaling pathway involves the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases to form various EET regioisomers. These EETs are then rapidly degraded by sEH. This compound blocks this degradation, leading to an accumulation of EETs which can then exert their analgesic effects.
This compound: Properties and In Vitro Potency
This compound, also referred to as compound B15, is a novel benzamide (B126) derivative containing a urea (B33335) moiety.[3] It has demonstrated exceptional potency as an sEH inhibitor.
| Compound | IC50 (nM) vs. human sEH | Reference |
| This compound (B15) | 0.03 ± 0.01 | [3][5] |
Preclinical Research in Neuropathic Pain Models
While specific in vivo data for this compound in neuropathic pain models is emerging, extensive research on other potent sEH inhibitors provides a strong rationale for its efficacy. The following sections detail representative experimental protocols that can be adapted for the evaluation of this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of an sEH inhibitor in a preclinical neuropathic pain model is outlined below.
Detailed Experimental Protocols
This model is widely used to mimic the painful diabetic neuropathy observed in humans.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8 weeks old).
-
Induction of Diabetes:
-
Fast animals overnight (12-18 hours) with free access to water.[2]
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Provide 10% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.[8]
-
Confirm diabetes 24-72 hours post-STZ injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic.[6]
-
-
Development of Neuropathy: Mechanical allodynia typically develops within 2-4 weeks after STZ injection.[2]
-
Behavioral Testing: Assess mechanical and thermal sensitivity at baseline (before STZ) and at regular intervals (e.g., weekly) after induction of diabetes.
The CCI model is a surgical model that mimics traumatic nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.
-
Close the incision in layers.
-
-
Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral paw within 7-14 days post-surgery.
-
Behavioral Testing: Conduct baseline testing before surgery and then at regular intervals (e.g., days 3, 7, 14, and 21) post-surgery.
-
Mechanical Allodynia (von Frey Test):
-
Habituate the animals in individual Plexiglas chambers on an elevated mesh floor for at least 30 minutes before testing.[9]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.[10]
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Formulation: Due to the typically poor water solubility of urea-based sEH inhibitors, a suitable vehicle is required for in vivo administration.[13] A common formulation is a solution or suspension in:
-
20% PEG400 in saline.
-
Triolein with 1% ethanol.[1]
-
0.5% methylcellulose (B11928114) in water.
-
-
Route of Administration: Oral gavage (p.o.) is a common and effective route for sEH inhibitors. Intraperitoneal (i.p.) injection is also an option.
-
Dosing: Based on the high potency of this compound, a dose range of 0.1 to 10 mg/kg can be explored. A study on a structurally related potent sEH inhibitor, TPPU, showed efficacy in rat models of neuropathic pain at doses of 0.3 to 3 mg/kg.[14]
-
Timeline of Administration and Testing: Behavioral testing should be conducted at various time points post-drug administration (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of the analgesic effect.[15]
Quantitative Data Presentation
The following tables summarize representative pharmacokinetic and efficacy data for potent sEH inhibitors in rodent models of neuropathic pain. This data can serve as a benchmark for studies involving this compound.
Table 1: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| t-AUCB | Mouse | 0.1 | 120 ± 40 | 2 | 4.3 ± 0.9 | 620 ± 200 | 68 ± 22 | [6] |
| TPPU | Rat | 1 | 2430 ± 404 (blood) | - | - | - | - | [14] |
| AR9281 | Rat | 50 | - | - | - | - | 100 | [4] |
Table 2: Efficacy of sEH Inhibitors in Rodent Neuropathic Pain Models
| Inhibitor | Pain Model | Species | Dose (mg/kg) | Route | Efficacy Outcome | Reference |
| t-TUCB | STZ-induced diabetic neuropathy | Mouse | 10 | s.c. | Significant increase in paw withdrawal threshold, comparable to 100 mg/kg gabapentin. | [16] |
| APAU | STZ-induced diabetic neuropathy | Rat | 1 | p.o. | Significant attenuation of allodynia. | [8] |
| t-TUCB | STZ-induced diabetic neuropathy | Rat | 10 | p.o. | Significant dose-dependent anti-allodynic response. | [8] |
| EC5026 | Chemotherapy-induced neuropathic pain (Oxaliplatin) | Rat | 0.3 - 3 | p.o. | Significant, dose-dependent increase in paw withdrawal thresholds. | [2] |
Conclusion
This compound represents a highly promising therapeutic candidate for the treatment of neuropathic pain. Its exceptional potency and novel mechanism of action warrant further investigation in preclinical models. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies to evaluate the therapeutic potential of this and other next-generation sEH inhibitors. The continued exploration of this class of compounds may lead to the development of safer and more effective treatments for patients suffering from chronic neuropathic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Regulator of Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.[1][2][3] This complex process involves the activation of glial cells—primarily microglia and astrocytes—and the subsequent release of pro-inflammatory mediators that can contribute to neuronal damage and disease progression.[1][4] A promising therapeutic strategy to quell neuroinflammation is the inhibition of soluble epoxide hydrolase (sEH).[5]
The enzyme sEH plays a pivotal role in the metabolism of arachidonic acid, specifically by hydrolyzing anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[6][7] By inhibiting sEH, the endogenous levels of protective EETs are increased, enhancing their ability to resolve inflammation, reduce oxidative stress, and exert neuroprotective effects.[8][9]
Numerous potent and selective sEH inhibitors have been developed, including well-characterized compounds like TPPU and AUDA, which have been extensively studied in preclinical models.[1][8] More recent compounds, such as sEH inhibitor-4 (also known as compound B15), have demonstrated exceptionally high potency, with a reported IC50 value of 0.03 ± 0.01 nM.[10][11] While detailed published studies on this compound are emerging, this guide will leverage the wealth of data from established sEH inhibitors to provide a comprehensive overview of the core principles, experimental data, and methodologies relevant to the field.
Mechanism of Action: Preserving Anti-inflammatory Lipids
The primary mechanism by which sEH inhibitors combat neuroinflammation is by stabilizing EETs. These lipid mediators exert their anti-inflammatory effects through multiple pathways. In glial cells, increased EET levels have been shown to suppress the activation of key pro-inflammatory transcription factors like NF-κB. This leads to a downstream reduction in the expression and release of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS), thereby mitigating the neurotoxic inflammatory environment.[1][12] Furthermore, sEH inhibition can modulate microglial polarization, shifting them from a pro-inflammatory (M1) phenotype towards an anti-inflammatory, pro-resolving (M2) phenotype.[8][13]
Quantitative Data from Preclinical Studies
The efficacy of sEH inhibitors has been quantified in numerous in vitro and in vivo models. The data consistently demonstrate potent enzyme inhibition that translates to significant anti-neuroinflammatory and neuroprotective outcomes.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | sEH | Enzymatic Assay | 0.03 nM | [10][11] |
| TPPU | Human sEH | Enzymatic Assay | 3.7 nM | [7] |
| sEH inhibitor-16 | Human sEH | Enzymatic Assay | 2 nM | [7] |
| AUDA | Human sEH | Enzymatic Assay | 100 nM |[7] |
Table 2: Effects of sEH Inhibitors in In Vivo Neuroinflammation Models
| Model | Inhibitor | Outcome Measured | Result | Reference |
|---|---|---|---|---|
| Ischemic Stroke (MCAO) | AUDA | Infarct Volume | Reduced infarct size | [8] |
| Ischemic Stroke (MCAO) | AUDA | Microglia Polarization | ↓ M1 (CD86+), ↑ M2 (CD206+) | [13] |
| Alzheimer's (5xFAD) | TPPU | Aβ Pathology | Reduced β-amyloid pathology | [1] |
| Alzheimer's (5xFAD) | TPPU | Glial Reactivity | Reversed microglia and astrocyte reactivity | [1] |
| Alzheimer's (SAMP8) | TPPU | Pro-inflammatory Cytokines | Reduced gene expression of IL-1β, TNF-α | [5] |
| Intracerebral Hemorrhage | AUDA | Neurological Deficits | Attenuated neurological deficits | [12] |
| Traumatic Brain Injury | AUDA | Brain Edema | Attenuated brain edema and apoptosis | [4] |
| LPS-Induced Inflammation | TPPU | Pro-inflammatory Molecules | Mitigated LPS-induced COX-2 and iNOS |[1] |
Key Experimental Protocols
Reproducible and well-characterized experimental models are essential for evaluating the efficacy of sEH inhibitors against neuroinflammation.
Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-based)
This protocol assesses the direct inhibitory activity of a compound on recombinant sEH enzyme.[14][15][16]
-
Materials :
-
Recombinant human sEH enzyme.[16]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA).[14]
-
Fluorescent substrate (e.g., PHOME, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[15]
-
Test inhibitor (e.g., this compound) and positive control (e.g., AUDA) dissolved in DMSO.
-
96-well black microplate.
-
-
Procedure :
-
Enzyme Preparation : Dilute recombinant human sEH to its working concentration in cold assay buffer. Keep on ice.[16]
-
Assay Setup : To appropriate wells of the microplate, add assay buffer, vehicle (DMSO), positive control, or test inhibitor at various concentrations.[14]
-
Enzyme Addition : Add the diluted sEH enzyme to all wells except for "no enzyme" background controls.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation : Add the fluorescent substrate solution to all wells to start the reaction.[14]
-
Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 30 minutes.[15][16]
-
Analysis : Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.[15]
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This widely used model mimics systemic inflammation leading to a neuroinflammatory response in the brain.[17][18][19]
-
Animals : Adult mice (e.g., C57BL/6).
-
Materials :
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitor (this compound) formulated for administration (e.g., in drinking water, or for i.p. injection).
-
Sterile saline.
-
-
Procedure :
-
Acclimation : Acclimate animals to housing conditions.
-
Inhibitor Pre-treatment : Administer the sEH inhibitor or vehicle to respective groups for a defined period (e.g., daily for 7 days).[18]
-
LPS Challenge : Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.33-3 mg/kg) or saline to induce inflammation.[17]
-
Endpoint : At a specified time post-injection (e.g., 4, 24, or 72 hours), euthanize the animals.[17]
-
Tissue Collection : Perfuse animals with saline and collect brains. The hippocampus and cortex are often dissected for analysis.
-
Analysis :
-
Gene Expression : Measure mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) using RT-qPCR.[17]
-
Protein Levels : Quantify cytokine proteins using ELISA.[17]
-
Histology : Perform immunohistochemistry to assess microglial and astrocyte activation using markers like Iba1 and GFAP, respectively.[1]
-
-
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is the most frequently used method to mimic focal cerebral ischemia in rodents.[20][21]
-
Animals : Adult rats or mice.
-
Materials :
-
Procedure :
-
Anesthesia and Prep : Anesthetize the animal and secure it in a supine position. Make a midline neck incision to expose the carotid arteries.[21]
-
Vessel Isolation : Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]
-
Occlusion : Ligate the distal ECA. Insert the monofilament through an incision in the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[20]
-
Ischemia Duration : For transient MCAO, leave the filament in place for a set duration (e.g., 30-90 minutes). For permanent MCAO, it is left in place.[20]
-
Reperfusion : For transient models, withdraw the filament to allow blood flow to resume. Suture the incision.[21]
-
Treatment : Administer the sEH inhibitor at a designated time (e.g., before or after MCAO).
-
Analysis :
-
Behavioral Tests : Assess neurological deficits at 24-72 hours post-MCAO using tests like the beam walk or rotarod test.[8]
-
Infarct Volume : At the study endpoint, section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.[20]
-
Molecular Analysis : Use brain tissue for immunohistochemistry, Western blotting, or PCR to analyze inflammatory markers.[8]
-
-
Visualized Experimental Workflow
A typical in vivo study follows a structured workflow from model induction to final analysis. This logical flow ensures that treatment effects are rigorously and systematically evaluated.
References
- 1. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion or inhibition of soluble epoxide hydrolase protects against brain damage and reduces microglia-mediated neuroinflammation in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curealz.org [curealz.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Genetic deletion or pharmacological inhibition of soluble epoxide hydrolase reduces brain damage and attenuates neuroinflammation after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.4. sEH Enzymatic Assay [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Toxicity Assessment of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
Disclaimer: The specific compound "sEH inhibitor-4" is not a recognized designation in the peer-reviewed scientific literature. This guide provides a comprehensive preliminary toxicity assessment based on publicly available data for several well-characterized soluble epoxide hydrolase (sEH) inhibitors, which can be considered representative for this class of compounds.
This technical whitepaper is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the preclinical and early clinical safety profiles of sEH inhibitors. The document summarizes key toxicity data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Introduction to sEH Inhibition and Therapeutic Potential
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[1][2] sEH converts these generally anti-inflammatory, vasodilatory, and analgesic EETs into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, the concentration and residence time of beneficial EETs are increased, offering a promising therapeutic strategy for a multitude of conditions, including hypertension, inflammation, neuropathic pain, and neurodegenerative diseases like Alzheimer's.[1][2][4][5][6] Several potent sEH inhibitors have advanced to clinical trials, providing valuable safety and tolerability data.[5][7][8]
Core Signaling Pathway
The primary mechanism of action for sEH inhibitors is the stabilization of EETs. This intervention modulates downstream signaling pathways, notably reducing inflammation and endoplasmic reticulum (ER) stress.
Preclinical and Clinical Toxicity Summary
Generally, sEH inhibitors have demonstrated a favorable safety profile in both preclinical studies and early-phase human clinical trials.[1][5][9] Serious adverse events attributable to the drug candidates have been rare.
Phase I and II studies provide the most relevant safety data. The inhibitor GSK2256294 was well-tolerated in single and repeat-dose studies in healthy subjects and obese smokers.[9][10] Similarly, AR9281 was well-tolerated in studies targeting hypertension and diabetes.[6]
Table 1: Summary of Adverse Events in Human Phase I Trials for sEH Inhibitor GSK2256294
| Adverse Event (AE) | GSK2256294 (2-20 mg) | Placebo | Notes |
|---|---|---|---|
| Headache | Most Frequent AE | Reported | Mild, transient. |
| Contact Dermatitis | Reported | Reported | Mild, transient. |
| Serious AEs | None Attributable | None | The compound was considered well-tolerated.[9][10] |
Data synthesized from Lazaar et al. (2016).[10][11]
There is limited publicly available data specifically detailing extensive in vitro cytotoxicity for most research-grade sEH inhibitors. However, the progression of several candidates to clinical trials suggests a lack of significant cytotoxic or genotoxic signals in standard preclinical screening panels.[5] A key consideration in in vitro assays is the physicochemical properties of the inhibitors; some potent urea-based inhibitors have poor solubility, which can confound cytotoxicity results and requires careful experimental design to mitigate.
Screening for off-target activity is a critical step in preclinical safety assessment. For a series of newly developed piperidyl-urea based sEH inhibitors, testing against a panel of common off-targets revealed minimal activity.
Table 2: Off-Target Screening for Representative sEH Inhibitors
| Target | Inhibition at 50 µM | Implication |
|---|---|---|
| hERG Channel | Generally minor | Low risk of cardiotoxicity for most tested compounds.[12] |
| CYP450 Enzymes | Not specified | Metabolism via CYP450 is expected, but direct inhibition data is limited in the public domain. |
Data based on representative studies of novel inhibitors.[12]
Experimental Protocols
Detailed and robust methodologies are essential for accurate toxicity assessment. Below are representative protocols for key in vitro and in vivo studies.
This protocol is a standard method for determining the potency (IC50) of a test compound against purified sEH enzyme.
-
Reagents & Materials :
-
Purified recombinant human sEH (hsEH).
-
Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[13]
-
Test inhibitor (e.g., "this compound") dissolved in DMSO.
-
Positive control inhibitor (e.g., AUDA).[14]
-
Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).[14]
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO.
-
In a 96-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 100 µL of hsEH solution (at a pre-determined optimal concentration) to each well and pre-incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
Initiate the reaction by adding 100 µL of the PHOME substrate (final concentration ~5 µM).
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the vehicle control and plot against inhibitor concentration to calculate the IC50 value using non-linear regression.
-
This protocol describes a typical design for a Phase I clinical trial to assess the safety, tolerability, and pharmacokinetics (PK) of a new sEH inhibitor.
-
Study Design : A randomized, double-blind, placebo-controlled, single-escalating dose and multiple-dose study.[10]
-
Participant Population : Healthy male subjects, often stratified into cohorts such as non-smokers and smokers.[10]
-
Methodology :
-
Single Ascending Dose (SAD) Phase :
-
Subjects are enrolled in sequential cohorts, with each cohort receiving a single dose of the sEH inhibitor or placebo.
-
The dose for each subsequent cohort is escalated after a safety review of the data from the previous cohort (e.g., 2, 6, 10, 20 mg).[9][10]
-
Intensive safety monitoring is conducted, including vital signs, ECGs, clinical laboratory tests (hematology, chemistry, urinalysis), and recording of all adverse events (AEs).
-
Serial blood samples are collected over a period (e.g., 24-72 hours) to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life).[9]
-
-
Multiple Ascending Dose (MAD) Phase :
-
Following the SAD phase, new cohorts receive once-daily doses of the sEH inhibitor or placebo for a set duration (e.g., 14 days).[9]
-
Safety and tolerability monitoring continues throughout the dosing period and for a follow-up period.
-
PK samples are collected to assess steady-state drug concentrations.
-
-
-
Data Analysis : All safety data, including the frequency, severity, and causality of AEs, are summarized by dose group and compared to placebo. PK parameters are calculated using non-compartmental analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a novel sEH inhibitor using a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Conclusion and Future Directions
The available data from preclinical and early clinical studies indicate that inhibitors of soluble epoxide hydrolase are a promising class of therapeutic agents with a generally favorable safety profile. The most commonly reported adverse events in humans are mild and transient, such as headaches.[9][10] Key challenges in the preclinical assessment of novel sEH inhibitors include managing poor solubility in in vitro assays and selecting appropriate animal models that can predict efficacy in human diseases. As more candidates progress through clinical development, a more comprehensive understanding of the long-term safety and potential toxicities of this class will emerge. Future work should focus on standardized toxicity screening panels and the development of clear safety biomarkers to guide clinical trials.
References
- 1. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Critical Core: A Technical Guide to the Solubility and Stability of sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents. While specific data for the generically labeled "sEH inhibitor-4" is not publicly available, this guide will focus on a well-characterized and potent urea-based sEH inhibitor, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) , as a representative molecule. Understanding the physicochemical properties of these inhibitors is paramount for designing effective in vitro experiments and developing viable drug formulations.
sEH Inhibitor Solubility Data
The aqueous solubility of sEH inhibitors is a critical parameter that influences their biological activity and formulation development. Early urea-based sEH inhibitors were often hampered by poor water solubility.[1][2] Structural modifications, such as the inclusion of polar functional groups and conformationally restricted linkers in molecules like t-AUCB, have led to significant improvements in their physicochemical properties.[3]
Below is a summary of available solubility data for t-AUCB and related urea-based sEH inhibitors.
| Compound/Analog | Solvent/Medium | Solubility | Method |
| t-AUCB | DMSO | 30 mg/mL | Not specified |
| DMF | 20 mg/mL | Not specified | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not specified | |
| 0.1 M Sodium Phosphate Buffer (pH 7.4) | ~140-200 µM (estimated) | Not specified | |
| MTCMB (Amide-based) | Water | 125 µM | Not specified |
| Peptidyl-urea derivatives | 100 mM Sodium Phosphate Buffer (pH 7.4) | >500 µM | Not specified |
sEH Inhibitor Stability Data
| Compound/Analog | Condition | Stability Metric | Notes |
| t-AUCB | Human Liver Microsomes | More stable than cis-isomer (c-AUCB) | Qualitative comparison.[1] |
| t-AUCB | In vivo (mouse) | Oral bioavailability: 68 ± 22% (at 0.1 mg/kg) | Indicates resistance to first-pass metabolism. |
| Methyl salicylate (B1505791) urea (B33335) derivative | Not specified | High metabolic and chemical stability | Qualitative assessment from study.[5] |
| Generic Small Molecule Drug | Accelerated Stability Testing (e.g., 40°C/75% RH) | Half-life (t½), Degradant formation (%) | Standard ICH guideline testing. |
| Generic Small Molecule Drug | pH Stress Testing (e.g., pH 2, 7, 9) | Half-life (t½) at each pH | Assesses stability in different physiological environments. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible solubility and stability data.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Protocol:
-
Preparation: Add an excess amount of the solid sEH inhibitor (e.g., 2-5 mg) to a clear glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Seal the vials and place them on a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved sEH inhibitor using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve of the compound.
Chemical Stability Assay in Aqueous Buffers
This assay evaluates the stability of an inhibitor at different pH values, mimicking various physiological and formulation conditions.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the sEH inhibitor in a suitable organic solvent (e.g., DMSO).
-
Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 7.4, and 9.0).
-
Incubation: Spike a small volume of the stock solution into each buffer to achieve a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (typically <1%) to avoid affecting stability. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation solution.
-
Reaction Quenching: Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge the samples to remove any precipitate. Analyze the supernatant by a validated, stability-indicating LC-MS/MS method to determine the concentration of the parent inhibitor remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the inhibitor remaining versus time. The degradation rate constant (k) is the slope of the linear regression line. The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Visualizations: Signaling Pathways and Workflows
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The sEH signaling pathway originating from arachidonic acid metabolism.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Experimental Workflow for Chemical Stability Assessment
Caption: Workflow for assessing chemical stability across different pH conditions.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitor-4 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic effects.[1] By converting EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][3] This document provides detailed protocols for the experimental use of sEH inhibitor-4 in cell culture settings, guidance on data interpretation, and visualization of the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the inhibitory potency of various sEH inhibitors as reported in the literature. This data can serve as a reference for comparing the expected activity of this compound.
| Inhibitor | IC50 (nM) | Cell Line/System | Reference |
| Compound 1 | 0.66 | Cell-based activity assay | [4] |
| Compound 10 | 34 | Cell-based activity assay | [4] |
| CDU | 20 | Human VSM cells | [5] |
| AUDA | 22 | In vitro assay | [6] |
| Glycycoumarin (10) | < 2000 | In vitro assay | [6] |
| SC-75741 | < 10 | HTS assay | [7] |
| trans-AUCB | < 10 | HTS assay | [7] |
| Ciclesonide | 100 | HTS assay | [7] |
| SCH 79797 | 372 | HTS assay | [7] |
| DuP-697 | 813 | HTS assay | [7] |
| Compound 21 | 4.2 | Cell-free sEH activity assay | [8] |
| Pyrimidinone derivative 29 | 277 | Cell-free sEH activity assay | [8] |
Experimental Protocols
I. General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for treating adherent cell cultures with this compound.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubate the cells overnight at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. The concentration of the stock solution should be high enough to ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9]
-
-
Treatment of Cells:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Also, prepare a vehicle control by adding the same volume of the solvent to an equivalent volume of culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
II. Assessment of Cytotoxicity
It is crucial to determine the cytotoxic potential of this compound on the chosen cell line to ensure that the observed effects are not due to cell death.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Carefully remove the medium containing MTT.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.[9]
-
Typically, this involves transferring a portion of the cell culture supernatant to a new plate.[9]
-
An LDH reaction mixture is then added, and after an incubation period, the absorbance is measured at the wavelength specified in the kit's instructions.[9]
III. Quantification of sEH Inhibition
To confirm that this compound is effectively inhibiting its target in a cellular context, the levels of EETs and DHETs can be measured.
Procedure:
-
After treating the cells with this compound, collect the cell culture supernatant and/or cell lysates.
-
The levels of EETs and their corresponding DHETs can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or commercially available ELISA kits.[10]
-
A successful inhibition of sEH will result in an increased ratio of EETs to DHETs.
IV. Analysis of Downstream Signaling Pathways
sEH inhibition is known to modulate several downstream signaling pathways, most notably the NF-κB pathway.[2]
Procedure:
-
Following treatment with this compound, lyse the cells to extract total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of sEH Inhibition
Caption: Signaling pathway of sEH inhibition.
Experimental Workflow for Cell Culture
Caption: Experimental workflow for this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for sEH Inhibitor-4 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, catalyzing the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH elevates endogenous EET levels, a strategy that has shown therapeutic potential in various disease models, including those for hypertension, inflammation, neurodegenerative diseases, and pain.[1]
This document provides detailed application notes and protocols for the use of sEH inhibitors in in vivo mouse studies, with a specific focus on sEH inhibitor-4 (also known as compound B15; CAS 2851838-08-7). As a highly potent sEH inhibitor with a reported IC50 of 0.03 ± 0.01 nM, this compound holds significant promise for research applications.[2][3]
Important Note: As of the latest literature review, specific in vivo dosage, administration, and pharmacokinetic data for this compound in mouse models are not publicly available. Therefore, the following protocols and data tables are based on well-characterized, structurally related, and potent sEH inhibitors such as TPPU and t-AUCB. Researchers should use this information as a guide and are strongly encouraged to conduct initial dose-finding and pharmacokinetic studies to determine the optimal experimental conditions for this compound.
Data Presentation: Dosage and Pharmacokinetics of Representative sEH Inhibitors in Mice
The following tables summarize quantitative data for commonly used sEH inhibitors in mice to aid in the design of initial studies with this compound.
Table 1: In Vivo Dosage of Representative sEH Inhibitors in Mouse Models
| sEH Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| TPPU | Alzheimer's Disease (SAMP8 and 5XFAD) | 1 mg/kg/day | Drinking Water | Reduced neuroinflammation and improved synaptic plasticity markers. | [4] |
| t-AUCB | Lipopolysaccharide (LPS)-induced inflammation | 0.1 - 1 mg/kg | Oral Gavage (p.o.) | Reversed the decrease in the plasma ratio of lipid epoxides to diols. | [2][5] |
| AUDA-BE | Lipopolysaccharide (LPS)-induced inflammation | 5 - 20 mg/kg | Subcutaneous (s.c.) | Diminished mortality, systemic hypotension, and tissue injury. | [6] |
| t-TUCB | Diabetic Neuropathy | 10 mg/kg/day | Not specified | Induced a robust place preference, indicative of pain relief. | [7] |
| AMHDU | Streptozotocin-induced diabetic neuropathy | 10 mg/kg | Not specified | Significantly increased pain thresholds. |
Table 2: Pharmacokinetic Parameters of Representative sEH Inhibitors in Mice
| sEH Inhibitor | Dose | Administration Route | Cmax (nM) | T½ (h) | AUC (nM·h) | Reference |
| t-AUCB | 0.1 mg/kg | p.o. | ~50 | ~4 | ~200 | [5] |
| APAU | 10 mg/kg | p.o. | 30 | 3 | 183 | [2] |
| AMHDU | 1.25 mg/kg | i.p. | ~50 | < 4 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, corn oil, or a solution containing DMSO and PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Selection: Due to the likely hydrophobic nature of this compound, a suitable vehicle is required for solubilization. For initial studies, consider a vehicle such as:
-
Corn oil for oral gavage or subcutaneous injection.
-
A solution of 5-10% DMSO, 40% PEG400, and 50-55% sterile saline for intraperitoneal or intravenous administration.
-
Note: The final concentration of DMSO should be kept to a minimum to avoid toxicity. It is crucial to test the vehicle alone as a control in your experiments.
-
-
Calculation of Required Amount:
-
Determine the desired dose (e.g., in mg/kg) and the dosing volume (typically 5-10 ml/kg for mice).
-
Calculate the required concentration of the dosing solution (mg/ml).
-
Weigh the appropriate amount of this compound using an analytical balance.
-
-
Solubilization:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
If using a co-solvent system, first dissolve the compound in the required volume of DMSO.
-
Add the remaining vehicle components (e.g., PEG400 and saline) to the desired final volume.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
For oil-based vehicles, directly add the compound to the oil and vortex/sonicate until a homogenous suspension or solution is formed.
-
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, protect the solution from light and store at 4°C. Confirm the stability of the compound in the chosen vehicle under the storage conditions.
Protocol 2: Administration of this compound to Mice
A. Oral Gavage (p.o.)
-
Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus. Do not force the needle; allow the mouse to swallow it.
-
Administration: Slowly administer the calculated volume of the dosing solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
B. Intraperitoneal (i.p.) Injection
-
Animal Handling: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the calculated volume of the dosing solution.
-
Post-Administration Monitoring: Return the mouse to its cage and observe for any adverse effects.
C. Subcutaneous (s.c.) Injection
-
Animal Handling: Gently grasp the loose skin over the back of the neck or flank.
-
Injection: Insert a 25-27 gauge needle into the tented skin and inject the dosing solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor the injection site for any signs of irritation.
D. Administration in Drinking Water
-
Preparation: Dissolve the this compound in the drinking water. A co-solvent like a small percentage of ethanol (B145695) or cyclodextrin (B1172386) may be necessary to aid solubility.[4] Ensure the solution is homogenous.
-
Dosage Calculation: This method relies on the average daily water consumption of the mice. The concentration in the water should be adjusted to achieve the target daily dose in mg/kg.
-
Monitoring: Monitor daily water intake to ensure consistent dosing. This method is suitable for chronic studies but offers less precise dose control compared to other methods.[5]
Mandatory Visualizations
Signaling Pathways
Inhibition of sEH leads to the stabilization of EETs, which in turn modulate several downstream signaling pathways, contributing to the anti-inflammatory and protective effects observed in various disease models.[1]
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent soluble epoxide hydrolase inhibitors based on thiazole-5-carboxamide structure with imidazolidinone moiety as a secondary pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Soluble Epoxide Hydrolase (sEH) Inhibitors in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, converting anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[1][2] This document provides detailed application notes and protocols for the administration of sEH inhibitors (sEHIs) in rat models, a crucial step in the preclinical evaluation of these compounds.
A note on "sEH inhibitor-4": The specific compound "this compound" is not a widely recognized designation in the peer-reviewed scientific literature. However, it is listed by several chemical suppliers as "compound B15," with a citation to a 2022 publication on novel benzamide (B126) derivatives.[3][4] Due to its novelty, detailed and publicly available protocols for the administration of this specific compound in rat models are scarce. Therefore, this document will focus on well-characterized and commonly used sEH inhibitors in rat studies, such as TPPU, APAU, and t-AUCB, for which reliable administration data is available.
Signaling Pathway of sEH Inhibition
The primary mechanism of action for sEH inhibitors is the stabilization of EETs. By blocking the sEH enzyme, these inhibitors prevent the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), thereby enhancing the beneficial effects of EETs.
Figure 1: sEH signaling pathway and the point of inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for in vivo studies involving the administration of sEH inhibitors to rat models.
Figure 2: A typical experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize dosages and vehicles for common sEH inhibitors administered to rats via various routes.
Table 1: Oral Administration of sEH Inhibitors in Rats
| sEH Inhibitor | Dose | Vehicle | Administration Method | Reference Model |
|---|---|---|---|---|
| TPPU | 3 mg/kg | Not specified | Oral | Diabetic Neuropathy[5] |
| APAU | 3 mg/kg | PEG400 | Oral Gavage | Inflammatory Pain[6] |
| AMHDU | 5-30 mg/kg | Not specified | Not specified | Neuropathic Pain[2] |
Table 2: Administration of sEH Inhibitors in Drinking Water for Rats
| sEH Inhibitor | Concentration in Water | Vehicle | Duration | Reference Model |
|---|---|---|---|---|
| TPPU | 5 mg/L | PEG400 (0.1% v/v) | 3 weeks | Pulmonary Hypertension[1] |
| APAU | 10 mg/L | Polypropylene (B1209903) glycol | 6 weeks | Hyperglycemia[7] |
Table 3: Parenteral Administration of sEH Inhibitors in Rats
| sEH Inhibitor | Dose | Vehicle | Administration Route | Reference Model |
|---|---|---|---|---|
| t-AUCB | 1, 3, 10 mg/kg | Not specified | Subcutaneous (s.c.) | Pharmacokinetic study |
| t-AUCB | 0.1 mg/kg | Not specified | Intravenous (i.v.) | Pharmacokinetic study |
| APAU | 0.1-100 mg/kg | PEG400 | Subcutaneous (s.c.) | Diabetic Neuropathy[6] |
| t-TUCB | 0.1-100 mg/kg | PEG400 | Subcutaneous (s.c.) | Diabetic Neuropathy |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage ensures precise dosing at specific time points.
Materials:
-
sEH inhibitor (e.g., APAU)
-
Vehicle (e.g., Polyethylene glycol 400 (PEG400), corn oil)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Rat scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor.
-
Dissolve the inhibitor in the chosen vehicle to achieve the desired final concentration. For compounds with poor solubility, a small amount of a co-solvent like DMSO may be used, followed by dilution with the primary vehicle. Ensure the final concentration of any co-solvent is minimal and tested for toxicity.[6]
-
Vortex or sonicate the solution to ensure it is homogeneous.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered. The volume should generally not exceed 10 mL/kg body weight.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Do not force the needle; allow the rat to swallow it.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose).
-
Protocol 2: Administration in Drinking Water
This method is suitable for chronic studies and is less stressful than repeated gavage.
Materials:
-
sEH inhibitor (e.g., TPPU, APAU)
-
Vehicle if required for solubility (e.g., PEG400, polypropylene glycol)
-
Drinking water bottles
-
Graduated cylinders
Procedure:
-
Preparation of Medicated Drinking Water:
-
Determine the desired final concentration of the sEH inhibitor in the drinking water (e.g., 5 mg/L for TPPU).[1]
-
If the inhibitor is not readily water-soluble, first dissolve it in a small amount of a suitable vehicle.[7]
-
Add the dissolved inhibitor to the total volume of drinking water and mix thoroughly.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.
-
Provide a control group with drinking water containing the vehicle alone.
-
-
Administration and Monitoring:
-
Fill the drinking water bottles with the prepared solution and place them on the rat cages.
-
Ensure the medicated water is the only source of hydration.
-
Measure water consumption regularly by weighing the bottles to estimate the daily dose received by the animals.
-
Protocol 3: Subcutaneous (s.c.) Injection
Materials:
-
sEH inhibitor (e.g., APAU, t-TUCB)
-
Sterile vehicle (e.g., PEG400, saline, PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Rat scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, homogeneous solution of the sEH inhibitor in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the injection volume.
-
Gently restrain the rat.
-
Lift a fold of skin in the dorsal (scruff) or flank area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the rat to its cage.
-
Monitor for any adverse reactions at the injection site.
-
Protocol 4: Intravenous (i.v.) Injection (Tail Vein)
This route provides rapid and complete bioavailability. It requires a higher level of technical skill.
Materials:
-
sEH inhibitor (e.g., t-AUCB)
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, sodium phosphate (B84403) buffer)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, particle-free solution of the sEH inhibitor in an appropriate intravenous vehicle.
-
-
Animal Handling and Dosing:
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume. If resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze.
-
Return the rat to its cage and monitor for any adverse effects.
-
Safety and Toxicology Considerations
-
General Tolerability: sEH inhibitors have generally been shown to be well-tolerated in preclinical studies, with no major adverse effects reported at therapeutic doses.[8]
-
Lack of CNS Side Effects: Studies with TPPU in rats have shown a lack of central nervous system altering effects, such as changes in motor skills or spontaneous locomotion, which are often associated with other classes of analgesics.[5]
-
Acute Toxicity: A study on the novel sEH inhibitor AMHDU reported a low acute oral toxicity in rats, with an LD50 greater than 2000 mg/kg, indicating a high therapeutic index.[2]
-
Cardiovascular Safety: While sEH inhibitors are being investigated for their beneficial cardiovascular effects, some concerns have been raised about the potential for increased EETs to promote pulmonary hypertension in certain contexts. However, a study using TPPU in a rat model of severe pulmonary hypertension found that the inhibitor did not promote or aggravate the condition.[1]
-
Gastrointestinal Safety: Unlike non-steroidal anti-inflammatory drugs (NSAIDs), sEH inhibitors do not appear to disrupt the prostacyclin to thromboxane (B8750289) ratio, which may reduce the risk of thrombotic events. Furthermore, sEH knockout mice have shown resistance to gastrointestinal lesions associated with COX-1 inhibition.[6]
Researchers should always conduct preliminary dose-ranging studies to determine the optimal therapeutic dose and to identify any potential toxicity of a novel sEH inhibitor. Careful monitoring for clinical signs of toxicity is essential throughout any in vivo study.
References
- 1. Inhibition of Soluble Epoxide Hydrolase Does Not Promote or Aggravate Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-day Rat Toxicogenomic Study of Tris(chloropropyl) Phosphate - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-4 (t-TUCB) in a Diabetic Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to chronic pain, numbness, and other sensory disturbances. Current treatments provide limited efficacy and are often associated with significant side effects. A growing body of evidence highlights the critical role of inflammation and oxidative stress in the pathogenesis of diabetic neuropathy. The soluble epoxide hydrolase (sEH) enzyme is a key regulator in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs). In diabetic neuropathy, increased sEH activity is thought to contribute to the neuroinflammatory processes that drive disease progression. Inhibition of sEH presents a promising therapeutic strategy by stabilizing these protective EpFAs.
sEH inhibitor-4, also known as trans-4-[4-(3-(4-trifluoromethoxyphenyl)-1-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB), is a potent and selective inhibitor of soluble epoxide hydrolase. Preclinical studies have demonstrated its efficacy in alleviating pain-related behaviors in rodent models of diabetic neuropathy, often outperforming standard-of-care treatments like gabapentin (B195806).[1][2][3] These application notes provide detailed protocols for the use of t-TUCB in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of t-TUCB in rodent models of diabetic neuropathy.
Table 1: Effect of t-TUCB on Mechanical Allodynia in Diabetic Rodents
| Animal Model | Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Percent Reversal of Allodynia | Reference |
| STZ-induced Diabetic Mouse | Diabetic + Vehicle | - | Baseline Normalized to 100% | - | [4] |
| Diabetic + t-TUCB | 10 | Significantly increased from baseline | Similar to Gabapentin | [4] | |
| Diabetic + Gabapentin | 100 | Significantly increased from baseline | - | [4] | |
| STZ-induced Diabetic Rat | Diabetic + Vehicle | - | ~2.5 g | - | [1] |
| Diabetic + t-TUCB | 3 | ~7.5 g | Significant | [1] | |
| Diabetic + t-TUCB | 10 | ~12.5 g | Significant | [1] | |
| Diabetic + Celecoxib | 10 | No significant effect | - | [1] |
Table 2: Effect of t-TUCB on Locomotor Activity in Diabetic Mice
| Animal Model | Treatment Group | Dose (mg/kg) | Open Field Activity | Reference |
| STZ-induced Diabetic Mouse | Diabetic + t-TUCB | 10 | No significant decline | [4] |
| Diabetic + Gabapentin | 100 | Significant decline at 60 min post-administration | [4] |
Experimental Protocols
I. Induction of a Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This protocol describes the induction of type 1 diabetes in rodents using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[5][6]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Saline (0.9% NaCl), sterile
-
Blood glucose meter and test strips
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8 weeks old)
Procedure:
-
Fasting: Fast animals for 12-18 hours prior to STZ injection, with free access to water.[5]
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5).
-
STZ Administration:
-
Post-Injection: One hour after injection, provide animals with free access to food.[5]
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 24-72 hours post-STZ injection via a tail vein blood sample.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[7]
-
-
Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, which is typically when neuropathic pain peaks.[5] The development of neuropathy should be confirmed by behavioral testing prior to initiating treatment.
II. Preparation and Administration of t-TUCB
Materials:
-
t-TUCB
-
Polyethylene glycol 400 (PEG400)[4]
-
Saline (0.9% NaCl), sterile
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing PEG400 and saline. A common vehicle is 20% PEG400 in saline.[8]
-
t-TUCB Formulation: t-TUCB is soluble up to 10 mg/mL in PEG400.[4] First, dissolve the required amount of t-TUCB in PEG400. Then, add saline to achieve the final desired concentration and vehicle composition. For example, to prepare a 1 mg/mL solution in 20% PEG400, dissolve 10 mg of t-TUCB in 2 mL of PEG400, then add 8 mL of saline.
-
Administration: Administer the formulated t-TUCB solution to the animals via subcutaneous (s.c.) or oral gavage (p.o.) routes.[4][8] The typical effective dose in rodent models ranges from 3-10 mg/kg.[1][4]
III. Assessment of Neuropathic Pain
A. Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[5][9]
Materials:
-
von Frey filaments of varying stiffness (e.g., 0.4g to 15g) or an electronic von Frey apparatus.
-
Plexiglas testing chambers with a wire mesh floor.
Procedure:
-
Acclimation: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[6]
-
Stimulation: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for approximately 4-6 seconds.[9]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range and, based on the response, use a stiffer or weaker filament in the next trial.
-
Data Analysis: The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses.[6] A decrease in the paw withdrawal threshold in diabetic animals compared to non-diabetic controls indicates mechanical allodynia.
B. Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[10]
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus).
-
Plexiglas testing chambers.
Procedure:
-
Acclimation: Place the animals in the testing chambers and allow them to acclimate.
-
Stimulation: Position the radiant heat source under the plantar surface of the hind paw.
-
Response: The apparatus will record the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis: A shorter paw withdrawal latency in diabetic animals compared to controls indicates thermal hyperalgesia.
Visualizations
Signaling Pathway of sEH Inhibition in Diabetic Neuropathy
Caption: sEH inhibition blocks EpFA degradation, leading to reduced NF-κB activation and enhanced PPARγ activity, ultimately resulting in analgesia and neuroprotection in diabetic neuropathy.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound (t-TUCB) in a diabetic neuropathy model.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A streptozotocin-induced diabetic neuropathic pain model for static or dynamic mechanical allodynia and vulvodynia: validation using topical and systemic gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]
Application of sEH Inhibitor-4 in a Hypertension Model: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of soluble epoxide hydrolase (sEH) inhibitor-4 in a hypertension model. The information is compiled from various studies and is intended to guide researchers in designing and conducting their experiments.
Introduction
Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of arachidonic acid. It converts epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties, into their less active dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH increases the bioavailability of EETs, leading to a reduction in blood pressure and protection against end-organ damage in various hypertension models.[1][3][4] sEH inhibitors are being explored as a novel therapeutic approach for hypertension.[3][4]
Mechanism of Action
The antihypertensive effect of sEH inhibitors is primarily attributed to the stabilization of EETs.[3] EETs contribute to vasodilation, reduce vascular inflammation, and protect against end-organ damage.[3][4] The inhibition of sEH shifts the balance from the less active DHETs towards the more active EETs, promoting vasorelaxation and a decrease in blood pressure.[1] The mechanism involves the endothelium-derived hyperpolarizing factors (EDHFs) pathway and has been shown to have beneficial effects independent of the nitric oxide (NO) pathway in some models.[3][5] However, in other models, the antihypertensive actions of sEH inhibition are dependent on NO bioavailability.[6][7]
Signaling Pathway
References
- 1. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive and renoprotective actions of soluble epoxide hydrolase inhibition in ANG II-dependent malignant hypertension are abolished by pretreatment with L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive and renoprotective actions of soluble epoxide hydrolase inhibition in ANG II-dependent malignant hypertension are abolished by pretreatment with L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-4 Cell Permeability Assay
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, specifically epoxy-fatty acids (EpFAs). EpFAs, such as epoxyeicosatrienoic acids (EETs), are generated from polyunsaturated fatty acids by cytochrome P450 (CYP450) enzymes and possess potent anti-inflammatory, analgesic, and antihypertensive properties.[1][2][3] The sEH enzyme hydrolyzes these beneficial EpFAs into their less active corresponding diols, thereby diminishing their protective effects.[1][4][5] Inhibition of sEH is a promising therapeutic strategy that stabilizes the levels of endogenous EpFAs, thus enhancing their beneficial effects.[2][4][6] sEH inhibitors have shown considerable therapeutic potential in a variety of preclinical animal models for conditions such as chronic pain, hypertension, and inflammation.[2][3][4]
"sEH inhibitor-4" is a novel potent inhibitor of soluble epoxide hydrolase. To evaluate its potential as a therapeutic agent, it is crucial to determine its ability to permeate cell membranes and reach its intracellular target. This document provides detailed protocols for assessing the cell permeability of this compound using the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays. These in vitro models are widely used in drug discovery to predict the oral absorption and blood-brain barrier penetration of drug candidates.[7][8][9][10]
Signaling Pathway of sEH and its Inhibition
The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Caption: sEH signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, resembling the intestinal barrier.[9][11]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Replace the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm².
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio >2 suggests the involvement of active efflux transporters.[11]
-
MDCK Cell Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening, particularly for predicting blood-brain barrier penetration.[7][8] MDCK cells form a polarized monolayer with tight junctions and have a shorter culture time compared to Caco-2 cells.[7][8]
Materials:
-
MDCK cells (or MDR1-MDCK for efflux studies)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed MDCK cells onto the apical side of Transwell® inserts at a high density.
-
Cell Culture: Culture the cells for 3-5 days in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Monolayer Integrity Check: Measure the TEER to confirm monolayer integrity.
-
Assay Procedure: Follow the same assay preparation, permeability assay (A to B and B to A), sample analysis, and data analysis steps as described for the Caco-2 assay.
Experimental Workflow
The following diagram outlines the general workflow for the cell permeability assays.
References
- 1. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Formulation of sEH Inhibitor-4 for Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] The enzyme converts these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] Inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain, as it increases the bioavailability of protective EETs.[4][5][6]
Many potent sEH inhibitors, particularly those based on a 1,3-disubstituted urea (B33335) or amide scaffold, exhibit poor aqueous solubility and high melting points.[3][4][7][8] These physicochemical properties present significant challenges for developing oral formulations suitable for preclinical in vivo studies, demanding carefully designed vehicle and formulation strategies to ensure accurate dosing and optimal bioavailability.[7][9]
This document provides detailed protocols for the preparation of sEH inhibitor-4, a representative potent inhibitor, for oral gavage administration in rodent models. Two primary methods are described: a suspension-based formulation for compounds with very low solubility and a co-solvent-based solution for compounds with moderately improved solubility.
sEH Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) within the arachidonic acid metabolic cascade and the mechanism by which sEH inhibitors exert their therapeutic effects.
Physicochemical Properties of Representative sEH Inhibitors
Effective formulation development begins with an understanding of the compound's physical and chemical properties. Many potent sEH inhibitors suffer from poor solubility, which complicates oral administration.[10] Structural modifications, such as the inclusion of a tetrahydropyran (B127337) group in "Inhibitor 4," have been shown to significantly improve aqueous solubility.[11][12]
| Inhibitor Name | Aqueous Solubility (pH 7.4) | Oral Bioavailability (Species, Dose) | Key Features | References |
| AUDA | Poor, requires careful formulation | Not specified, requires careful formulation | Early-generation, potent, but poor physical properties | [3][9] |
| t-AUCB | > 100 µg/mL | 68% (Mouse, 0.1 mg/kg) | Conformationally restricted, improved solubility & stability | [9][13] |
| TPPU | 21.3 µg/mL (~48 µM) | Not specified, but widely used preclinically | Potent, but poor solubility and high melting point | [11][12] |
| This compound (with tetrahydropyran) | 102.7 µg/mL (~212 µM) | Not specified | Structure modified to significantly enhance solubility | [11][12] |
Experimental Protocols
Two primary protocols are presented for the formulation of this compound for oral gavage. The choice of method depends on the inhibitor's specific solubility and the experimental requirements.
This protocol is ideal for compounds with low aqueous solubility and is a widely accepted method for preclinical oral gavage studies.[14]
Materials and Equipment:
-
This compound powder
-
Methylcellulose (B11928114) (e.g., 400 cP)
-
Sterile water for injection
-
Analytical balance
-
Spatula
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Graduated cylinders
-
Storage vials (amber glass recommended)
Procedure:
-
Prepare 0.5% (w/v) Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 80-90°C.
-
Weigh the required amount of methylcellulose powder (e.g., 50 mg for 10 mL).
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure all particles are wetted and dispersed.[14]
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring in an ice bath until a clear, viscous solution forms. Store refrigerated.
-
-
Prepare this compound Suspension (Example: 1 mg/mL):
-
Weigh Inhibitor: Accurately weigh the required amount of this compound powder (e.g., 10 mg for a 10 mL final volume).
-
Particle Size Reduction: Transfer the powder to a mortar and pestle. Triturate the powder to break up any aggregates and ensure a fine, uniform particle size. This step is critical for creating a stable suspension.[14]
-
Create a Paste: Add a small volume (a few drops) of the 0.5% methylcellulose vehicle to the powder in the mortar. Mix thoroughly with the pestle to create a smooth, uniform paste, ensuring no dry powder remains.[14]
-
Gradual Dilution: While stirring continuously with a magnetic stirrer, slowly add the remaining methylcellulose vehicle to the paste until the final desired volume is reached.[14]
-
Homogenization (Optional): For a more uniform and stable suspension, the mixture can be further homogenized using a suitable homogenizer.[14]
-
Storage: Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored (refrigerated), allow it to come to room temperature and re-suspend thoroughly by vortexing or stirring before each administration.[14]
-
This protocol is suitable for inhibitors with sufficient solubility in a co-solvent system, such as this compound, or when a true solution is necessary for the study. A common vehicle is a mixture of Polyethylene Glycol 400 (PEG400) and saline.[12]
Materials and Equipment:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
0.9% Sterile Saline
-
Analytical balance
-
Sterile glass vial
-
Vortex mixer
-
Sonicator bath (optional)
-
Pipettes
Procedure (Example: 1 mg/mL in 20% PEG400 / 80% Saline):
-
Calculate Materials: For a 10 mL final volume, you will need 10 mg of this compound, 2 mL of PEG400, and 8 mL of 0.9% saline.[12]
-
Dissolve Inhibitor:
-
Weigh 10 mg of the this compound into a sterile glass vial.
-
Add 2 mL of PEG400 to the vial.
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution, but ensure the compound is heat-stable.[12]
-
-
Add Aqueous Component:
-
Once the inhibitor is fully dissolved in the PEG400, slowly add the 8 mL of 0.9% saline to the vial while vortexing.
-
Continue to mix until a clear, homogenous solution is obtained.
-
-
Final Check & Storage:
-
Visually inspect the solution for any precipitation or cloudiness. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Store the solution appropriately, protected from light. Prepare fresh as needed for dosing.
-
Workflow for Suspension Preparation
The following diagram outlines the key steps for preparing a homogenous suspension for oral gavage.
Protocol for Oral Gavage Administration in Mice
This protocol provides a generalized procedure for the safe and accurate administration of the prepared formulation to mice.[1][15][16]
Procedure:
-
Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).[16]
-
Formulation Check: Ensure the formulation is at room temperature and, if it is a suspension, vortex thoroughly to ensure homogeneity.
-
Load Syringe: Draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[16]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are held in a vertical position to straighten the path to the esophagus.[1]
-
Needle Insertion:
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[14]
-
Insert the needle into the mouth, passing it over the tongue toward the esophagus. Allow the mouse to swallow the needle; do not apply force.[1][16] Resistance may indicate entry into the trachea. If this occurs, withdraw immediately and restart.
-
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.[1]
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for at least 10 minutes for any signs of respiratory distress or adverse reactions.[15]
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Co-solvent Solution | The concentration of the inhibitor exceeds its solubility limit in the final vehicle. | Decrease the drug concentration. Increase the percentage of the co-solvent (e.g., PEG400), ensuring the final vehicle is well-tolerated. Run vehicle toxicity controls.[8] |
| Inconsistent Dosing with Suspension | The suspension is not homogenous; particles are settling too quickly. | Ensure thorough mixing/vortexing immediately before drawing each dose. Improve the suspension stability by ensuring fine particle size (thorough trituration) or using a more viscous vehicle.[14] |
| High Variability in Efficacy/PK Data | Poor or variable absorption of the compound from the formulation. | For suspensions, ensure particle size is minimized. For lipophilic compounds, consider a lipid-based vehicle (e.g., corn oil, triolein) to improve absorption.[9][12] |
| Animal Distress During Gavage | Improper technique, incorrect needle size, or esophageal irritation. | Ensure proper training and technique. Use the correct size and type of gavage needle. Administer the formulation slowly to prevent reflux.[15][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Co-administration of sEH Inhibitor-4 with Other Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) inhibitors are a class of therapeutic agents that prevent the degradation of endogenous epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are stabilized, offering a promising strategy for treating a range of conditions, including pain, inflammation, and cardiovascular diseases.[1][2]
This document provides detailed application notes and protocols for the co-administration of a representative sEH inhibitor, referred to herein as "sEH inhibitor-4," with other compounds, particularly cyclooxygenase-2 (COX-2) inhibitors and fatty acid amide hydrolase (FAAH) inhibitors. While a specific compound designated "this compound" is mentioned in the literature with high potency (IC50 of 0.03 ± 0.01 nM), detailed co-administration studies for this specific molecule are not extensively published.[3] Therefore, this guide will utilize data from well-characterized sEH inhibitors such as t-TUCB and TPPU as representative examples to illustrate the principles and protocols of co-administration.
The co-administration of sEH inhibitors with other therapeutic agents has been shown to produce synergistic effects, enhancing therapeutic efficacy while potentially reducing the required doses and associated side effects of the individual drugs.[4][5][6][7]
Signaling Pathways and Rationale for Co-administration
The therapeutic benefits of co-administering sEH inhibitors with other compounds stem from their complementary roles in modulating key signaling pathways involved in inflammation and pain.
sEH and COX-2 Inhibition
The arachidonic acid cascade is a central pathway in the inflammatory response. While COX-2 enzymes metabolize arachidonic acid into pro-inflammatory prostaglandins, cytochrome P450 (CYP) epoxygenases convert it into anti-inflammatory EETs. sEH inhibitors prevent the degradation of these EETs. By co-administering an sEH inhibitor with a COX-2 inhibitor, this approach dually blocks the production of pro-inflammatory mediators and enhances the levels of anti-inflammatory molecules, leading to a synergistic anti-inflammatory and analgesic effect.[1][4][8][9][10]
sEH and FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide, which have analgesic properties. The co-administration of an sEH inhibitor with a FAAH inhibitor simultaneously elevates the levels of anti-inflammatory EETs and analgesic endocannabinoids. This dual approach targets two distinct but complementary pathways involved in pain and inflammation, resulting in a synergistic analgesic response.[6][7][11]
Quantitative Data from Co-administration Studies
The following tables summarize quantitative data from studies investigating the co-administration of representative sEH inhibitors with COX-2 and FAAH inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative sEH Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound (B15) | sEH | 0.03 ± 0.01 | Not Specified | [3] |
| t-TUCB | sEH | 0.4 | Human | [12] |
| TPPU | sEH | 3.7 | Human | [12] |
| TPPU | sEH | 37 | Monkey | [12] |
Table 2: Synergistic Anti-Tumor Effects of sEH and COX-2 Inhibitor Co-administration
Data from a Lewis Lung Carcinoma (LLC) model in C57BL/6 mice.
| Treatment Group | Dosage | Mean Tumor Volume Inhibition | Reference |
| Vehicle Control | - | 0% | [1][10] |
| t-AUCB (sEH inhibitor) | 3 mg/kg/day | ~25% | [1][10] |
| Celecoxib (COX-2 inhibitor) | 30 mg/kg/day | ~40% | [1][10] |
| t-AUCB + Celecoxib | 3 mg/kg/day + 30 mg/kg/day | ~75% | [1][10] |
Table 3: Synergistic Antinociceptive Effects of sEH and FAAH Inhibitor Co-administration
Data from a carrageenan-induced inflammatory pain model in mice.
| Treatment Group | Dosage (mg/kg, i.p.) | Antihyperalgesic Effect (ED50) | Reference |
| TPPU (sEH inhibitor) | - | 1 | [7] |
| URB937 (FAAH inhibitor) | - | 0.8 | [7] |
| TPPU + URB937 | Combination | Markedly Synergistic (Isobolographic analysis) | [7] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the synergistic effects of co-administering this compound with other compounds.
General Experimental Workflow
Protocol 1: Carrageenan-Induced Paw Edema Model for Inflammation
This model is used to assess the anti-inflammatory effects of this compound co-administered with a COX-2 inhibitor.
1. Animal Model:
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
2. Acclimatization:
-
House animals in standard laboratory conditions for at least one week prior to the experiment.
3. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle).
-
Group 2: this compound (dose to be determined by dose-response studies).
-
Group 3: COX-2 inhibitor (e.g., Celecoxib, dose to be determined).
-
Group 4: this compound + COX-2 inhibitor.
4. Administration:
-
Administer compounds via oral gavage or intraperitoneal (i.p.) injection 60 minutes before carrageenan injection.
5. Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
6. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
7. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
Protocol 2: Formalin-Induced Nociception Model for Pain
This model is used to evaluate the analgesic effects of this compound co-administered with a FAAH inhibitor.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
2. Acclimatization:
-
Handle animals for several days before the experiment to minimize stress.
3. Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., TPPU, 1 mg/kg, i.p.).
-
Group 3: FAAH inhibitor (e.g., URB937, 0.8 mg/kg, i.p.).
-
Group 4: this compound + FAAH inhibitor.
4. Administration:
-
Administer compounds 30 minutes before the formalin injection.
5. Induction of Nociception:
-
Inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
6. Behavioral Assessment:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the total time spent licking, biting, or flinching the injected paw during two phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-60 minutes post-injection.
-
7. Data Analysis:
-
Compare the nociceptive scores between the treatment groups and the control group using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
-
Isobolographic analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.[7]
Protocol 3: In Vitro sEH and FAAH Inhibition Assay
This protocol is for determining the inhibitory potency (IC50) of test compounds.
1. Enzyme Preparation:
-
Use recombinant human sEH and FAAH enzymes.
2. Substrate:
-
For sEH: A fluorescent substrate such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[12]
-
For FAAH: A suitable fluorogenic substrate.
3. Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the inhibitor in an appropriate buffer for a specified time (e.g., 5 minutes at 30°C for sEH).[12]
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
4. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The co-administration of sEH inhibitors with other compounds, such as COX-2 and FAAH inhibitors, represents a promising therapeutic strategy. The synergistic or additive effects observed in preclinical models suggest that these combination therapies could offer enhanced efficacy in treating pain and inflammation, potentially with improved safety profiles due to the use of lower doses of each agent. The protocols and data presented in this guide provide a framework for researchers to design and execute studies to further explore the therapeutic potential of these combination approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Soluble Epoxide Hydrolase and Cyclooxygenases Enhance Joint Pain Control, Stimulate Collagen Synthesis, and Protect Chondrocytes From Cytokine-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of antinociception by coadministration of nonsteroidal anti-inflammatory drugs and soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-4 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the central nervous system involved in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1][2][3] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and depression.[1][2][4] By preventing the degradation of EETs, sEH inhibitors effectively boost their neuroprotective and anti-inflammatory actions.[3][5] These application notes provide detailed protocols and data for the use of a representative sEH inhibitor, herein referred to as "sEH inhibitor-4," in primary neuron culture experiments to investigate its neuroprotective and anti-inflammatory effects.
Mechanism of Action
This compound acts by blocking the enzymatic activity of soluble epoxide hydrolase. This leads to an accumulation of EETs, which in turn exert their beneficial effects through various signaling pathways.[1][3] Key mechanisms include the attenuation of neuroinflammation by suppressing the NF-κB and NLRP3 inflammasome pathways, reduction of oxidative stress, and promotion of neuronal survival through the activation of pro-survival signaling cascades like PI3K/Akt and ERK.[1][2][6] Furthermore, sEH inhibition has been shown to modulate the unfolded protein response via the eIF2α/CHOP pathway, contributing to its neuroprotective effects.[7][8]
Data Presentation
The following tables summarize key quantitative data for the application of sEH inhibitors in neuronal and glial cell cultures based on published literature for compounds with similar mechanisms of action.
Table 1: Inhibitor Properties and Effective Concentrations
| Inhibitor (Example) | Target | IC50 | Minimum Effective Concentration (Primary Glial/Neuronal Cells) | Cell Type | Reference |
| TPPU | sEH | ~1.8 nM | 1 µM (for VEGF increase in astrocytes) | Rat Primary Astrocytes | [9] |
| UB-SCG-51 | sEH | Not Specified | 10 µM (prevents neurotoxic reactive-astrocyte conversion) | Mouse Primary Astrocytes | [7] |
| AUDA | sEH | Not Specified | Not Specified | Mouse Prefrontal Cortex Neurons | [6] |
| t-AUCB | sEH | Not Specified | 30 µM (for VEGF increase in astrocytes) | Rat Primary Astrocytes | [9] |
Table 2: Reported Effects of sEH Inhibition in Neuronal and Glial Cultures
| Effect | Cell Type | Inhibitor Used (Example) | Concentration | Duration | Key Findings | Reference |
| Reduced Neuroinflammation | Primary Mouse Astrocytes | UB-SCG-51 | 10 and 30 µM | 24 hours | Prevented neurotoxic reactive-astrocyte conversion induced by TNF-α, IL-1α, and C1q. | [7] |
| Increased VEGF Secretion | Rat Primary Astrocytes | TPPU, t-AUCB | 1-100 µM | 48 hours | Dose-dependently increased VEGF secretion after oxygen-glucose deprivation (OGD). | [9] |
| Enhanced Neuronal Survival | Primary Neurons co-cultured with Astrocytes | TPPU, t-AUCB | 1-100 µM (in astrocyte media) | 48 hours | Astrocyte-conditioned medium with sEH inhibitors reduced neuronal TUNEL staining after OGD. | [9] |
| Increased Synaptic Neurotransmission | Mouse Prefrontal Cortex Neurons | AUDA | Not Specified | Not Specified | Increased amplitude of mEPSCs and fEPSPs. | [6] |
| Enhanced Synaptic Density | Human iPSC-derived Neurons | TPPU | Not Specified | Not Specified | Enhanced synaptic density without affecting Tau accumulation. | [10] |
Signaling Pathway
Caption: Signaling pathway of this compound in neurons.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving the application of this compound to primary neuron cultures.
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos.
Materials:
-
E18 pregnant mouse or rat
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain with DNase I)
-
Trypsin inhibitor solution
-
Culture medium (e.g., Neurobasal Plus with B-27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-Lysine and Laminin coated culture plates
Procedure:
-
Dissection (Day 0): Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Digestion: Mince the cortical tissue and digest with a papain solution for 20-30 minutes at 37°C.
-
Dissociation: Inhibit the enzymatic digestion with a trypsin inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Plating: Determine cell viability and density using a hemocytometer. Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium.
-
Maintenance: Incubate cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Preparation of this compound Stock and Working Solutions
Proper preparation of the inhibitor is crucial for experimental success.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed neuronal culture medium
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Calculation: Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Dissolution: Dissolve the weighed powder in the calculated volume of anhydrous DMSO. Vortex thoroughly until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed (37°C) neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM).
-
Crucial: The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for studying this compound.
Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol assesses the neuroprotective effects of this compound against an ischemic-like insult.
Procedure:
-
Induce OGD: Replace the culture medium with a glucose-free medium and place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration determined by neuronal vulnerability (e.g., 1-3 hours).
-
Treatment: After the OGD period, return the cultures to a normoxic incubator and replace the OGD medium with fresh, pre-warmed culture medium containing this compound at various concentrations or the vehicle control.
-
Incubation: Incubate the treated neurons for 24-48 hours.
-
Assess Viability: Measure neuronal viability using standard assays such as MTT, LDH release, or by counting surviving neurons after staining with a live/dead cell stain.
Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins.
Procedure:
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers (e.g., MAP2, NeuN) or proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence microscope.
Western Blot for Signaling Pathway Analysis
This protocol is used to quantify changes in the expression and phosphorylation of key signaling proteins.
Procedure:
-
Cell Lysis: Lyse the treated neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., Akt, ERK, NF-κB) overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The inhibition of soluble epoxide hydrolase presents a compelling therapeutic avenue for neurological disorders characterized by neuroinflammation and neuronal death. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in primary neuron culture models to further elucidate its neuroprotective mechanisms and evaluate its therapeutic potential. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.
References
- 1. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer’s Disease and Other Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble epoxide hydrolase inhibitor enhances synaptic neurotransmission and plasticity in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase augments astrocyte release of vascular endothelial growth factor and neuronal recovery after oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Target Engagement of sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids, or DHETs), sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammatory disorders, and neuropathic pain.[1][2][3]
Effective development of sEH inhibitors requires robust methods to confirm target engagement in vivo. These application notes provide detailed protocols for measuring the engagement of sEH inhibitors with their target in a preclinical setting, with a focus on "sEH inhibitor-4," a potent benzamide (B126) derivative. While specific in vivo data for "this compound" (also referred to as compound B15 in some literature) is emerging, the methodologies described herein are broadly applicable to the evaluation of various sEH inhibitors.[4][5]
sEH Signaling Pathway and Inhibition
The primary substrates of sEH are EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases. EETs exert beneficial effects by activating various downstream signaling pathways. By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to their accumulation and enhanced biological activity.
Caption: The sEH signaling pathway and the mechanism of action for sEH inhibitors.
Measuring Target Engagement In Vivo
Several methods can be employed to quantify the in vivo target engagement of sEH inhibitors. The most direct method involves measuring the modulation of sEH substrates and products. Positron Emission Tomography (PET) imaging offers a non-invasive approach to visualize and quantify target occupancy in real-time.
Pharmacodynamic Biomarker Analysis: Epoxide-to-Diol Ratio
The most established and direct method to confirm sEH target engagement is the measurement of the concentration of sEH substrates (epoxides) and their corresponding products (diols) in biological matrices such as plasma, urine, or tissues.[6][7] A successful sEH inhibitor will increase the ratio of epoxides to diols. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Epoxide-to-Diol Ratio Analysis
Caption: Workflow for measuring epoxide-to-diol ratios using LC-MS/MS.
Detailed Protocol for Plasma Epoxide and Diol Analysis by LC-MS/MS
-
Objective: To quantify the plasma concentrations of various fatty acid epoxides and their corresponding diols to determine the in vivo inhibitory effect of this compound.
-
Materials:
-
Animal model (e.g., mice, rats)
-
This compound
-
Vehicle control
-
Anticoagulant (e.g., EDTA)
-
Internal standards (deuterated epoxides and diols)
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents
-
LC-MS/MS system
-
-
Procedure:
-
Dosing: Administer this compound or vehicle to the animals at the desired dose and route.
-
Sample Collection: At selected time points post-dosing, collect blood samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Extraction:
-
Thaw plasma samples on ice.
-
Add internal standards to each plasma sample.
-
Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Detect and quantify the parent and fragment ions for each epoxide and diol using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentration of each analyte based on the standard curve.
-
Determine the ratio of each epoxide to its corresponding diol (e.g., 14,15-EET/14,15-DHET).
-
Compare the epoxide/diol ratios between the this compound treated group and the vehicle control group.
-
-
Quantitative Data Summary for sEH Inhibitors
| Inhibitor | IC50 (human sEH) | In Vivo Model | Key Finding | Reference |
| This compound (B15) | 0.03 ± 0.01 nM | - | Potent in vitro inhibitor | [4][5] |
| TPPU | 0.9 ± 0.1 nM | Rat | Metabolites are also potent sEH inhibitors | [3] |
| AR9281 | - | Baboon | Dose-dependent occupancy of sEH in the brain measured by PET | [8][9] |
| t-AUCB | - | Mouse | Oral bioavailability of 68 ± 22% | [10] |
| Compound 2d | - | Rat | Exhibited remarkable ex vivo target engagement | [11] |
In Vivo Imaging of sEH Target Engagement with PET
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the distribution and occupancy of a drug target in vivo.[12][13] The development of specific PET radiotracers for sEH allows for the direct visualization of target engagement in the brain and other tissues.[14][15]
[18F]FNDP: A PET Radiotracer for sEH
[18F]FNDP is a recently developed PET radiotracer that has shown high specificity for sEH and has been successfully used to image sEH in the non-human primate brain.[8][9][14][15] PET studies with [18F]FNDP can be used to determine the dose-dependent occupancy of sEH by an inhibitor.
Experimental Workflow for PET Imaging of sEH
Caption: Workflow for in vivo PET imaging of sEH target engagement.
Detailed Protocol for [18F]FNDP PET Imaging in a Non-Human Primate
-
Objective: To quantify the in vivo target occupancy of sEH by this compound in the brain.
-
Materials:
-
Non-human primate (e.g., baboon)
-
This compound
-
[18F]FNDP radiotracer
-
PET/CT scanner
-
Anesthesia
-
Arterial line for blood sampling
-
-
Procedure:
-
Baseline Scan:
-
Anesthetize the animal and place it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [18F]FNDP intravenously.
-
Acquire a dynamic PET scan for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiometabolite-corrected arterial input function.
-
-
Blocking Scan:
-
On a separate day, administer a pre-treatment dose of this compound.
-
Repeat the [18F]FNDP PET scan as described for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain.
-
Calculate the regional brain distribution volume (VT) of [18F]FNDP from the PET data and the arterial input function.
-
-
Target Occupancy Calculation:
-
Calculate the percent target occupancy using the following formula:
-
Occupancy (%) = [(VT,baseline - VT,blocking) / (VT,baseline - VND)] x 100
-
Where VND is the non-displaceable binding potential.
-
-
-
Quantitative PET Imaging Data for sEH
| Radiotracer | Animal Model | Key Parameter | Value | Reference |
| [18F]FNDP | Baboon | Baseline VT | 10.9 ± 2.4 mL/mL | [8] |
| [18F]FNDP | Baboon | High-dose blocking VT (with AR-9281) | 1.0 ± 0.09 mL/mL | [8] |
| [18F]FNDP | Baboon | Binding Specificity | 91.70 ± 1.74% | [8] |
| [18F]FNDP | Baboon | VND | 0.865 ± 0.066 mL/mL | [8] |
| [18F]FNDP | Baboon | Occupancy (1 mg/kg AR-9281) | 99.2 ± 1.1% | [8] |
| [18F]FNDP | Baboon | Occupancy (0.1 mg/kg AR-9281) | 88.6 ± 1.3% | [8] |
| [18F]FNDP | Baboon | Occupancy (0.02 mg/kg AR-9281) | 33.8 ± 3.8% | [8] |
Conclusion
The successful development of sEH inhibitors as therapeutic agents relies on the accurate in vivo measurement of their target engagement. The protocols outlined in these application notes provide robust and quantitative methods for assessing the interaction of sEH inhibitors, such as this compound, with their target. The use of LC-MS/MS to measure the epoxide-to-diol ratio provides a direct and reliable pharmacodynamic marker of sEH inhibition. Furthermore, the advent of specific PET radiotracers like [18F]FNDP allows for non-invasive, real-time quantification of target occupancy in the brain and other tissues. By employing these methodologies, researchers can effectively guide dose selection, understand the pharmacokinetic/pharmacodynamic relationship, and ultimately accelerate the clinical translation of novel sEH inhibitors.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Development of PET/SPECT ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive lipid profiling reveals drug target engagement of a soluble epoxide hydrolase inhibitor in a murine model of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of soluble epoxide hydrolase in non-human primate brain with [18F]FNDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Labeling of Serum Albumin for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Animal PET/SPECT/CT in vivo Imaging Core | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 14. PET imaging of soluble epoxide hydrolase in non-human primate brain with [18F]FNDP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET imaging of soluble epoxide hydrolase in... [experts.mcmaster.ca]
Application Notes and Protocols for Long-Term Treatment Studies of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for conducting long-term treatment studies with a representative potent and selective soluble epoxide hydrolase (sEH) inhibitor, hereafter referred to as sEH inhibitor-X. The inhibition of sEH is a promising therapeutic strategy for a multitude of diseases characterized by inflammation, including cardiovascular diseases, neurodegenerative disorders, and pain.[1][2][3][4][5] By blocking the sEH enzyme, the levels of beneficial epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), are increased, which in turn exert anti-inflammatory, vasodilatory, and analgesic effects.[1][2]
Mechanism of Action of sEH Inhibitors
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2][6] By inhibiting sEH, sEH inhibitor-X stabilizes and increases the endogenous concentrations of EETs. These EETs can then activate various downstream signaling pathways, including the peroxisome proliferator-activated receptor γ (PPARγ) pathway, and inhibit pro-inflammatory pathways like NF-κB, leading to a reduction in the expression of inflammatory cytokines.[2][5]
Data Presentation: Preclinical Studies of sEH Inhibitors
The following tables summarize quantitative data from preclinical studies of various sEH inhibitors, which can serve as a reference for designing long-term treatment protocols with sEH inhibitor-X.
Table 1: Pharmacokinetic Parameters of Representative sEH Inhibitors in Mice
| Inhibitor | Dosage | Administration Route | Cmax | t½ (half-life) | Bioavailability | Reference |
| t-AUCB | 0.1 mg/kg | Oral (p.o.) | - | - | 68 ± 22% | [7][8] |
| sEH inhibitor-16 | 10 mg/kg | Intraperitoneal (i.p.) | 4.17 ng/mL | 7.6 hours | - | [6] |
| GSK2256294 | 2-20 mg | Oral (p.o.) | Dose-dependent | 25-43 hours | - | [9][10][11] |
| TPPU | 5 mg/kg/day | Oral (p.o.) | - | - | - | [12] |
Table 2: Efficacy of sEH Inhibitors in Preclinical Disease Models
| Inhibitor | Disease Model | Dosage | Treatment Duration | Key Findings | Reference |
| t-AUCB | LPS-induced inflammation (mice) | 1 mg/kg (p.o.) | Single dose | Reversed decrease in plasma epoxide-to-diol ratio. | [7][8] |
| TPPU, AS-2586114, UB-EV-52 | Alzheimer's Disease (mice) | 5-7.5 mg/kg/day (p.o.) | - | Reduced neuroinflammation, tau pathology, and amyloid plaques; improved cognition. | [12] |
| UB-SCG-74 | Alzheimer's Disease (5XFAD mice) | - | - | Improved cognition and synaptic plasticity, with effects lasting 4 weeks post-treatment. | [13] |
| Compound 28 | Diabetes (DIO mice) | 100 mpk b.i.d. (p.o.) | 4 weeks | Reduced glucose AUC and maximal glucose excursion. | [2] |
| GSK2256294 | Healthy obese smokers | 6 or 18 mg (p.o.) | 14 days | Well-tolerated; sustained inhibition of sEH enzyme activity. | [10][11] |
Experimental Protocols for Long-Term Treatment Studies
The following are detailed protocols for the long-term administration of sEH inhibitor-X in a murine model. These protocols should be adapted based on the specific inhibitor's properties and the experimental design.
Protocol 1: Oral Gavage Administration
This method allows for precise daily dosing.
Materials:
-
sEH inhibitor-X
-
Vehicle (e.g., 20% PEG400 in saline, or 0.5% methylcellulose)
-
Sterile vials
-
Mortar and pestle (for suspensions)
-
Vortex mixer and/or sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation:
-
For Solution: If the inhibitor is soluble, dissolve it in a suitable vehicle like 20% PEG400 in saline.[14] For a 10 mg/kg dose in a 10 mL final volume, dissolve 10 mg of the inhibitor in 2 mL of PEG400, then add 8 mL of saline.[14] Ensure complete dissolution using a vortex or sonicator.
-
For Suspension: If the inhibitor is not soluble, create a suspension in 0.5% methylcellulose.[14] Weigh the required amount of inhibitor, place it in a mortar, add a few drops of the vehicle, and triturate to form a smooth paste.[14] Gradually add the remaining vehicle while mixing to achieve the final concentration.[14]
-
-
Animal Dosing:
-
Weigh each mouse to calculate the exact volume for administration.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.[6]
-
Slowly administer the calculated volume.
-
Administer the vehicle alone to the control group.
-
-
Frequency: Administer once daily for the duration of the study (e.g., 4-12 weeks).
Protocol 2: Administration in Drinking Water
This method is less stressful for the animals and is suitable for chronic studies.[7][8]
Materials:
-
sEH inhibitor-X
-
Vehicle (if required, e.g., PEG400)
-
Drinking water bottles
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Determine the average daily water consumption per mouse.
-
Calculate the amount of sEH inhibitor-X needed to achieve the target daily dose.
-
If the inhibitor is not water-soluble, first dissolve it in a minimal amount of a suitable vehicle like PEG400.[6]
-
Add the dissolved inhibitor to the total volume of drinking water and mix thoroughly.
-
-
Administration and Monitoring:
-
Provide the medicated water as the sole source of hydration.
-
Measure water consumption regularly (e.g., every 2-3 days) by weighing the bottles to estimate the actual dose consumed.[6]
-
Prepare fresh medicated water every 2-3 days to ensure stability.[6]
-
The control group should receive drinking water with the vehicle alone.
-
Experimental Workflow and Monitoring
A typical long-term study involves several key stages, from animal acclimatization to endpoint analysis.
Safety and Pharmacodynamic Monitoring
Throughout a long-term study, it is crucial to monitor for potential adverse effects and to confirm target engagement.
-
Safety Monitoring:
-
Observe animals daily for any signs of toxicity or distress.
-
Record body weight at least weekly.
-
At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for any treatment-related toxicity.
-
While some clinical studies with sEH inhibitors like GSK2256294 reported headache and contact dermatitis as the most frequent adverse events, these are not directly translatable to preclinical models but highlight the need for careful observation.[9][10][11]
-
-
Pharmacodynamic (PD) Biomarkers:
-
To confirm that sEH inhibitor-X is engaging its target, measure the plasma ratio of lipid epoxides (EETs) to their corresponding diols (DHETs).[7][8] A significant increase in this ratio indicates effective sEH inhibition.
-
Depending on the disease model, measure relevant biomarkers. For instance, in inflammatory models, assess the levels of pro-inflammatory cytokines like TNF-α and IL-1β in plasma or tissue homogenates.[12]
-
By following these guidelines and protocols, researchers can effectively design and execute long-term treatment studies to evaluate the therapeutic potential of novel sEH inhibitors.
References
- 1. dovepress.com [dovepress.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: sEH Inhibitor-4
Welcome to the Technical Support Center for sEH Inhibitor-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound, particularly in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in PBS?
A1: Many potent soluble epoxide hydrolase (sEH) inhibitors, including those with a 1,3-disubstituted urea (B33335) structure, often exhibit low aqueous solubility.[1] Precipitation occurs when the concentration of the inhibitor in an aqueous buffer like PBS exceeds its thermodynamic solubility limit. This issue can be worsened by the salts in the buffer, which can reduce the solubility of hydrophobic compounds through a "salting-out" effect.[1]
Q2: What is the typical solubility of sEH inhibitors in aqueous solutions?
A2: The aqueous solubility of sEH inhibitors can vary significantly based on their chemical structure. Some inhibitors, particularly early-generation urea-based compounds, are known for their poor water solubility.[2][3] However, efforts in drug design have focused on improving this property. For instance, replacing an isopropyl group with a cyclopropyl (B3062369) group can increase water solubility.[4][5] The solubility of some inhibitors has been measured in sodium phosphate (B84403) buffer (0.1 M, pH 7.4), with values ranging from poorly soluble to moderately soluble.[6] For example, one study reported a water solubility of 100 μM for a dual sEH/PDE4 inhibitor in a similar buffer.[6] Another inhibitor, UB-EV-52, was found to have excellent solubility of over 100 μM in a 5% DMSO: 95% PBS buffer at 37 °C.[7]
Q3: Can the pH of the PBS affect the solubility of this compound?
A3: Yes, the solubility of sEH inhibitors that have ionizable groups can be dependent on the pH of the solution.[1] For basic compounds, lowering the pH may increase solubility, while for acidic compounds, a higher pH can improve solubility. It is important to ensure that the selected pH is compatible with your experimental setup and does not compromise the stability of the inhibitor.[1]
Q4: Are there alternative buffers I can use if I continue to have solubility issues with PBS?
A4: While PBS is a common physiological buffer, if you are facing persistent precipitation, you could consider trying to dissolve the compound in deionized water first, and then adding 10X PBS to achieve a 1X concentration.[8] However, this may not always resolve the issue. The primary focus should be on the formulation of the inhibitor stock solution and the final concentration in the assay medium.
Troubleshooting Guide
Issue: this compound Precipitates Upon Dilution in PBS
This is a common challenge stemming from the low aqueous solubility of many sEH inhibitors.[2][9] The following steps can help you troubleshoot and overcome this issue.
Step 1: Optimize Your Stock Solution
The initial step is to ensure your inhibitor is fully dissolved in an appropriate organic solvent before diluting it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[1][10]
-
Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved, ensuring no visible particles remain.
-
Store the stock solution at -20°C or as recommended on the product datasheet.
-
Step 2: Employ Co-solvents in Your Final Solution
Adding a small percentage of a water-miscible organic co-solvent to your final assay solution can help maintain the solubility of the inhibitor.
-
Common Co-solvents:
-
Important Consideration: It is critical to keep the final concentration of the organic solvent low (typically ≤1%) in your experiment, as higher concentrations can negatively impact enzyme activity or cell viability.[9] Always include a vehicle control in your experiments to account for any effects of the co-solvent.[1]
Step 3: Consider Advanced Formulation Strategies
For in vivo studies or when higher concentrations are required, more advanced formulation techniques may be necessary.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are effective for lipophilic drugs and can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[2]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Poloxamer 188 can help solubilize hydrophobic compounds by forming micelles.[1][2]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions can increase the surface area of the compound, which can enhance the dissolution rate.[2]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (PEG400)
This protocol is adapted for preparing a solution for in vivo administration but can be modified for in vitro use.
Materials:
-
sEH inhibitor[2]
-
PEG400[2]
-
0.9% Saline (or PBS)[2]
-
Sterile glass vial[2]
-
Vortex mixer[2]
-
Sonicator (optional)[2]
-
Water bath (optional)[2]
Procedure:
-
Calculate Materials: For a 1 mg/mL final concentration in a 10 mL volume, you will need 10 mg of the sEH inhibitor, 2 mL of PEG400, and 8 mL of 0.9% saline.[2]
-
Dissolve Inhibitor: Weigh 10 mg of the sEH inhibitor into a sterile glass vial. Add 2 mL of PEG400 to the vial.[2]
-
Mix Thoroughly: Vortex and/or sonicate the mixture until the inhibitor is completely dissolved. Gentle warming in a water bath (below 40°C) may assist in dissolution.[2]
-
Add Aqueous Phase: Slowly add the 8 mL of 0.9% saline to the PEG400/drug mixture while continuously vortexing. It is crucial to add the saline dropwise, particularly at the beginning, to prevent precipitation.[2]
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate. If the solution appears hazy, the concentration of the drug may be too high for this vehicle.[2]
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
This protocol is the standard method for measuring the thermodynamic solubility of a compound.
Materials:
-
sEH inhibitor solid[1]
-
Buffer of interest (e.g., PBS, pH 7.4)[1]
-
Clear glass vials[1]
-
Temperature-controlled shaker or rotator[1]
-
Centrifuge or filtration apparatus[1]
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid sEH inhibitor (e.g., 2-5 mg) to a clear glass vial containing a known volume of the buffer (e.g., 1 mL). It is essential that undissolved solid remains throughout the experiment.[1]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, which can be 24 to 72 hours for poorly soluble compounds, to ensure saturation is reached.[1]
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at high speed or by filtering through a syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved inhibitor using a validated analytical method.
Quantitative Data Summary
The following tables summarize the solubility of various sEH inhibitors as reported in the literature. This data illustrates how structural modifications can impact solubility.
Table 1: Solubility of sEH Inhibitors with Modifications at the R1 Position
| Inhibitor | R1 Group | Solubility in 0.1 M Sodium Phosphate Buffer (pH 7.4) |
| Inhibitor A | 4-trifluoromethoxyphenyl | N.D. |
| Inhibitor B | Phenyl | N.D. |
| Inhibitor C | 4-chlorophenyl | N.D. |
| N.D. means "not determined". Data extracted from a study on sEH inhibitors, where solubility was measured according to the method described by Tsai et al.[4] |
Table 2: Solubility of sEH/PDE4 Dual Inhibitors
| Inhibitor | Water Solubility (in 0.1 M Sodium Phosphate Buffer, pH 7.4 with 1% DMSO) |
| Dual Inhibitor 1 | 37.5 µM |
| Dual Inhibitor 5 | 100 µM |
| Dual Inhibitor 22 | 1 mM |
| Dual Inhibitor 23 | 100 µM |
| Data from a study on orally available dual sEH/PDE4 inhibitors.[6] |
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The diagram below illustrates the metabolic pathway involving the sEH enzyme. sEH metabolizes epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[11] Inhibition of sEH increases the levels of beneficial EpFAs.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing sEH Inhibitor-4 Dosage for Maximum Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of sEH inhibitor-4 for maximum experimental efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sEH inhibitors?
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs).[1][2] EpFAs are known to have anti-inflammatory, analgesic, and antihypertensive properties.[2][3] By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby enhancing their therapeutic effects.[2]
Q2: What is a recommended starting dose for this compound in an in vivo experiment?
A common starting point for in vivo experiments is to aim for plasma concentrations of the inhibitor that are at least 5-10 times its in vitro IC₅₀ value for the sEH enzyme of the target species.[4] For some widely used inhibitors, oral doses in mice have ranged from 0.1 mg/kg to 10 mg/kg per day, depending on the specific disease model.[4] However, it is critical to perform a dose-finding study for any new experimental model to determine the optimal dosage.
Q3: How can I assess the in vivo efficacy of this compound?
A reliable biomarker for sEH inhibition in vivo is the ratio of EpFAs to their corresponding diol metabolites (e.g., EETs/DHETs ratio) in plasma or tissues.[4] An increase in this ratio following inhibitor administration indicates successful target engagement. This can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Q4: What are some common vehicles for formulating this compound for in vivo administration?
Many sEH inhibitors have poor water solubility.[4] Common vehicles used to improve solubility and bioavailability for oral administration include polyethylene (B3416737) glycol (PEG), such as PEG400, and oleic acid-rich triglycerides.[4][5] For chronic studies, administration in drinking water can also be a feasible option for some compounds.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy observed in an animal model. | Suboptimal Pharmacokinetics: The inhibitor may have poor absorption, rapid metabolism, or a short half-life in the selected animal model.[4] | Review the pharmacokinetic profile of this compound in the relevant species. Consider alternative administration routes (e.g., subcutaneous, intravenous) to improve bioavailability.[4] If the inhibitor has a short half-life, more frequent dosing may be necessary. |
| Inadequate Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site.[4] | Conduct a dose-response study to determine the minimum effective dose. As a general guideline, blood concentrations should be at least five to ten times the inhibitor's IC₅₀ to achieve significant sEH inhibition.[4] | |
| High variability in experimental results. | Inconsistent Formulation: Poorly dissolved or unevenly suspended inhibitor can lead to variable dosing. | Ensure the inhibitor is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh formulations regularly. |
| Biological Variability: Differences in metabolism and response between individual animals. | Increase the sample size (n) per group to improve statistical power. Ensure proper randomization of animals to different treatment groups. | |
| Unexpected side effects or toxicity. | Off-Target Effects: The inhibitor may be interacting with other enzymes or receptors. | Verify the selectivity of this compound for sEH over other related hydrolases.[4] If off-target effects are suspected, consider using a structurally different sEH inhibitor to confirm that the observed efficacy is due to sEH inhibition. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the delivery vehicle on its own. |
Experimental Protocols and Data
Table 1: Pharmacokinetic Parameters of Select sEH Inhibitors in Mice
| Inhibitor | Dose (mg/kg) | Route | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| t-AUCB | 0.1 | p.o. | 133 ± 44 | 5.3 ± 1.2 | 890 ± 290 | [6][7] |
| c-AUCB | 1 | p.o. | 134 ± 22 | 3.9 ± 0.6 | 730 ± 110 | [7] |
| APAU | 1 | p.o. | 138 ± 21 | 2.5 ± 0.3 | 490 ± 70 | [7] |
| TPAU | 1 | p.o. | 171 ± 28 | 3.5 ± 0.5 | 800 ± 120 | [7] |
p.o. = oral administration
Methodology: In Vivo Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Inhibitor Formulation and Administration: The sEH inhibitor is dissolved in a vehicle such as 20% PEG400 in oleic acid-rich triglycerides.[5] Administer the formulation via oral gavage (p.o.) at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., 20 µL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) post-administration into tubes containing an anticoagulant (e.g., EDTA).[7]
-
Sample Processing and Analysis:
-
Separate plasma by centrifugation.
-
Extract the inhibitor from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the inhibitor concentration using a validated LC-MS/MS method.[4]
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, t1/2, AUC) using non-compartmental analysis software.[4]
Visualizations
Caption: The sEH signaling pathway and the mechanism of this compound.
Caption: A typical experimental workflow for sEH inhibitor dosage optimization.
Caption: A troubleshooting decision tree for low efficacy of this compound.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Correction to Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-4 off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sEH inhibitor-4 in cell-based assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a key component in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By inhibiting sEH, this compound prevents the degradation of EETs into their less active diol counterparts (DHETs), thereby increasing the cellular concentration of EETs and amplifying their beneficial effects.[1][3]
Q2: What are the known or potential off-targets for this compound?
A2: While this compound is highly selective for sEH, cross-reactivity studies have identified potential off-target interactions at higher concentrations. Common off-targets for this class of inhibitors can include other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2), and certain cytochrome P450 (CYP) enzymes.[4] Some urea-based sEH inhibitors have also been noted to interact with kinases and cannabinoid receptors, though this is dependent on the specific chemical structure.[3][4] Users should empirically determine the therapeutic window for their specific cell model to minimize these effects.
Q3: Why am I observing cytotoxicity at concentrations that should be selective for sEH?
A3: There are several potential reasons for unexpected cytotoxicity. First, some potent sEH inhibitors can have poor solubility, which may lead to compound precipitation in cell culture media.[2] These precipitates can cause physical stress to cells, which may be misinterpreted as cytotoxicity.[2] Second, the final concentration of the solvent, such as DMSO, may be too high.[4] It is also crucial to perform a dose-response curve in your specific cell line, as sensitivity can be cell-type specific.[2]
Q4: My results with this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistent results in cell-based assays can stem from several factors. High variability between replicate wells is a common issue and can be caused by inconsistent cell seeding, edge effects in the culture plate, or pipetting errors.[2] Ensure that cells are in a healthy, logarithmic growth phase and that incubation times are standardized.[4] The passage number of your cell line can also lead to altered physiology over time, so it is best to use cells from a consistent passage range for all experiments.[4]
Troubleshooting Guide
Problem 1: Unexpected Decrease in Cell Viability
Q: I'm observing a significant decrease in cell viability with this compound at concentrations where I expect to see a biological effect related to sEH inhibition. How can I troubleshoot this?
A: Unexpected cytotoxicity is a common issue that requires systematic troubleshooting. Follow these steps to identify the root cause:
-
Verify Compound Integrity and Solubility: Ensure that your stock of this compound has been stored correctly and prepare fresh dilutions for each experiment.[2] Visually inspect the culture medium under a microscope after adding the compound to check for any signs of precipitation.[2] Poor solubility can lead to inaccurate concentrations and cytotoxic effects from precipitates.[2]
-
Run Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to rule out solvent toxicity.[2] A positive control, such as a known cytotoxic agent, can also help validate your cell viability assay.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise concentration at which cytotoxicity occurs in your specific cell line. This will help you establish a therapeutic window where you can observe sEH inhibition without confounding cytotoxic effects.[2]
-
Use an Orthogonal Viability Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). If you are using an MTT or MTS assay, which measures metabolic activity, a decrease in signal could indicate either cell death or metabolic inhibition. Confirm your findings with an assay that measures membrane integrity, such as an LDH release assay.[2]
Problem 2: Discrepancy Between Enzymatic and Cell-Based Assay Potency
Q: this compound has a reported IC50 in the low nanomolar range in enzymatic assays, but I need much higher concentrations to see an effect in my cell-based assay. Why is there a discrepancy?
A: This is a frequent observation when transitioning from biochemical to cell-based assays. The difference in potency can often be attributed to the following:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[4]
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration.
-
Rapid Cellular Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.[4]
-
Assay Conditions: IC50 values are highly dependent on assay conditions, including the substrate concentration used.[4][5] Ensure your cell-based assay conditions are optimized.
To address this, you can try modifying the inhibitor's structure to improve cell entry or co-incubate with known efflux pump inhibitors to see if potency is restored.[4]
Problem 3: Anti-inflammatory Effects Seem Unrelated to sEH Inhibition
Q: I'm observing anti-inflammatory effects (e.g., reduced NF-κB activation) with this compound, but the magnitude of the effect does not correlate with the level of sEH inhibition I'm measuring. Could this be due to off-target effects?
A: Yes, it is possible that the observed anti-inflammatory effects are, at least in part, due to off-target activities of this compound, especially at higher concentrations. The NF-κB pathway is a known downstream target of EETs, so some level of inhibition is expected.[2] However, if the effect is disproportionate to sEH inhibition, consider the following:
-
Direct Inhibition of Pathway Components: Some small molecules can directly inhibit kinases or other proteins within the NF-κB signaling cascade.
-
COX Inhibition: sEH inhibitors can sometimes inhibit COX enzymes, which would also lead to a reduction in pro-inflammatory prostaglandins.
-
Perform a Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to sEH in your cells at the concentrations used.[6]
-
Use a Structurally Different sEH Inhibitor: To confirm that the observed effects are due to sEH inhibition and not an off-target effect of a specific chemical scaffold, test a potent sEH inhibitor with a different chemical structure.[6] If both compounds produce the same effect, it is more likely to be on-target.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 Value |
| Human sEH | Enzymatic Assay | 4 nM |
| Murine sEH | Enzymatic Assay | 15 nM |
| Human sEH | Cell-Based Activity | 80 nM |
| COX-1 | Enzymatic Assay | > 10 µM |
| COX-2 | Enzymatic Assay | 8 µM |
| hERG Channel | Binding Assay | > 20 µM |
Note: Data is synthesized for illustrative purposes based on typical values for selective sEH inhibitors.
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration | Notes |
| sEH Activity Inhibition | 50 nM - 1 µM | Confirm with a dose-response curve in your cell line. |
| Anti-inflammatory Assays | 100 nM - 5 µM | Monitor for cytotoxicity at higher concentrations. |
| Cytotoxicity Assessment | 100 nM - 100 µM | Determine the cytotoxic threshold for your cell line. |
Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Workflow for assessing off-target effects.
Experimental Protocols
Protocol 1: Cell-Based sEH Activity Assay
This protocol provides a method for measuring sEH activity in whole cells using a fluorescent substrate.
Materials:
-
Cells expressing sEH
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Epoxy Fluor 7 (sEH substrate, e.g., from Cayman Chemical)
-
Positive control inhibitor (e.g., AUDA)
-
Fluorescence plate reader (Ex/Em = 330/465 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard conditions.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also prepare dilutions of a positive control inhibitor and a vehicle control.
-
Inhibitor Incubation: Remove the growth medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Prepare the Epoxy Fluor 7 substrate solution according to the manufacturer's instructions. Add 10 µL of the substrate solution to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence every 2 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
Materials:
-
Cells of interest
-
96-well clear tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability versus the log of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 3: Western Blot for NF-κB (p65) Activation
This protocol measures the activation of the NF-κB pathway by assessing the phosphorylation of the p65 subunit.
Materials:
-
Cells of interest (e.g., macrophages, endothelial cells)
-
This compound
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL LPS) and incubate for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.
References
Technical Support Center: Troubleshooting sEH Inhibitor-4 Variability In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of sEH inhibitor-4 in in vivo experiments. This guide will help you troubleshoot common issues related to experimental variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no efficacy of this compound in our animal model despite its high in vitro potency. What are the potential causes and how can we troubleshoot this?
A1: This is a common issue when transitioning from in vitro to in vivo studies. The discrepancy can arise from several factors related to the compound's behavior in a complex biological system.
Possible Causes & Solutions:
-
Suboptimal Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or a short half-life in the selected animal model.[1] This leads to insufficient drug exposure at the target site.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the inhibitor's concentration in plasma over time.[2] Key parameters to assess are Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t1/2).[2] If the PK profile reveals low exposure, consider optimizing the dose, administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection), or formulation.[1][3] For chronic studies, administration in drinking water can be a feasible option.[3][4]
-
-
Inadequate Dose: The administered dose may not be sufficient to achieve a therapeutic concentration of the inhibitor at the site of action.
-
Solution: Perform a dose-response study to identify the minimum effective dose. A general guideline is to aim for blood concentrations that are at least five to ten times the inhibitor's IC₅₀ value to achieve significant sEH inhibition.[1]
-
-
Poor Formulation and Solubility: Many potent sEH inhibitors, including urea-based compounds similar to this compound, suffer from poor aqueous solubility, which can limit their absorption.[2][3][5]
-
Solution: Assess the inhibitor's solubility in your chosen vehicle. If solubility is low, consider using formulation strategies such as co-solvents (e.g., PEG400, Tween 80), cyclodextrins, or developing a salt form to improve dissolution.[2][6] Always ensure the formulation is homogenous before administration.[6]
-
-
Species-Specific Differences in Potency: The inhibitory potency of sEH inhibitors can vary significantly between species.[2] An inhibitor optimized for human sEH may be less effective against the rodent enzyme.
-
Solution: Verify the IC₅₀ of this compound against the sEH enzyme from the species you are using in your in vivo model. If the potency is significantly lower, you may need to consider a different animal model or a different inhibitor.[2]
-
Q2: Our experimental results with this compound show high variability between individual animals. What could be causing this and how can we minimize it?
A2: High inter-animal variability is a frequent challenge in in vivo pharmacology studies. Addressing the sources of this variation is crucial for obtaining statistically significant results.
Possible Causes & Solutions:
-
Inter-individual Pharmacokinetic Variation: Animals within the same group can exhibit significant differences in drug absorption, metabolism, and clearance, leading to variable drug exposure.[1]
-
Vehicle Effects: The vehicle used to dissolve and administer the inhibitor can sometimes have its own biological effects, confounding the results. For example, DMSO has been reported to affect the levels of certain lipid mediators.[1]
-
Solution: Always include a vehicle-only control group in your experimental design to account for any effects of the delivery vehicle.[1]
-
-
Inconsistent Dosing Technique: Variability in the administration of the inhibitor (e.g., inconsistent oral gavage technique) can lead to differences in the amount of drug delivered.
-
Solution: Ensure all personnel involved in dosing are properly trained and follow a standardized protocol. For oral gavage, ensure the needle is correctly placed to avoid accidental administration into the lungs.[6]
-
Q3: How can we confirm that this compound is engaging its target in vivo?
A3: Direct measurement of target engagement is essential to confirm that the inhibitor is having the intended biological effect.
Solution: The most reliable method to confirm sEH inhibition in vivo is to measure the change in the ratio of endogenous sEH substrates (epoxy fatty acids, EpFAs) to their corresponding diol products (dihydroxyeicosatrienoic acids, DHETs) in plasma or tissues.[1][2] Successful inhibition of sEH will lead to a significant increase in the epoxide-to-diol ratio.[1][2] This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Q4: Are there any known off-target effects of sEH inhibitors that we should be aware of?
A4: While many sEH inhibitors are highly selective, the possibility of off-target effects should always be considered.
Considerations:
-
Selectivity Profiling: Ideally, this compound should be profiled against a panel of other hydrolases and relevant receptors to ensure its selectivity.
-
Structural Alerts: Some chemical scaffolds can have liabilities that lead to off-target activities. For instance, some compounds have been reported to inhibit both sEH and certain kinases, although this is structure-dependent.[7]
-
Phenotypic Observations: Carefully observe the animals for any unexpected physiological or behavioral changes following administration of the inhibitor.
Data Presentation
Table 1: Physicochemical and In Vitro Potency of this compound and Analogs
| Parameter | This compound (Example) | Reference Compound A | Reference Compound B |
| Molecular Weight | 450.5 g/mol | 421.5 g/mol | 488.6 g/mol |
| logP | 4.2 | 3.8 | 4.5 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL[5] | 5 µg/mL | < 0.5 µg/mL |
| IC₅₀ (human sEH) | 2.5 nM[8] | 5.1 nM | 1.8 nM |
| IC₅₀ (mouse sEH) | 8.0 nM[3] | 12.3 nM | 4.2 nM |
| IC₅₀ (rat sEH) | 7.5 nM[3] | 11.8 nM | 3.9 nM |
Note: Data are representative examples based on published values for structurally similar sEH inhibitors and should be confirmed for your specific batch of this compound.
Table 2: Pharmacokinetic Parameters of this compound Analogs in Mice (Oral Administration)
| Parameter | Compound X | Compound Y |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 150 ± 30 | 210 ± 45 |
| Tmax (h) | 2.0 | 1.5 |
| t1/2 (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| AUC (ng·h/mL) | 850 ± 120 | 1350 ± 200 |
| Oral Bioavailability (%) | 65 ± 15 | 78 ± 10 |
Note: Data are illustrative and based on pharmacokinetic studies of well-characterized sEH inhibitors.[3][4] A dedicated PK study for this compound is highly recommended.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound following oral administration.
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Fast the mice for 4-6 hours before dosing, with free access to water.[9]
-
Inhibitor Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water). The dosing volume should be 5-10 mL/kg.[9]
-
Dosing: Administer the formulation to the mice via oral gavage at the desired dose.
-
Blood Sampling: Collect sparse blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[2]
-
Quantification: Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction. Analyze the inhibitor concentration using a validated LC-MS/MS method.[2][9]
-
Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.[9]
Protocol 2: Assessment of In Vivo Target Engagement
This protocol outlines the measurement of the epoxide-to-diol ratio in plasma as a biomarker of sEH inhibition.
-
Sample Collection: Collect plasma samples from both vehicle-treated and this compound-treated animals at a time point where significant drug exposure is expected (based on PK data).
-
Lipid Extraction: Extract the oxylipins (including EpFAs and DHETs) from the plasma using a solid-phase extraction (SPE) or liquid-liquid extraction method.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a targeted LC-MS/MS method to quantify the levels of specific EpFAs (e.g., 14,15-EET) and their corresponding DHETs (e.g., 14,15-DHET).
-
Data Analysis: Calculate the ratio of the concentration of the EpFA to its corresponding DHET for each animal. Compare the ratios between the vehicle and inhibitor-treated groups. A statistically significant increase in this ratio in the treated group indicates successful target engagement.
Mandatory Visualizations
Caption: sEH signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound in vivo variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of sEH Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo testing of sEH (soluble epoxide hydrolase) inhibitors, with a focus on improving the oral bioavailability of sEH inhibitor-4 and its analogs.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Low oral bioavailability of potent sEH inhibitors is a frequent challenge, often stemming from poor aqueous solubility and rapid metabolism. This guide provides a systematic approach to identifying and addressing these issues.
Problem: Your sEH inhibitor demonstrates high in vitro potency (e.g., low nanomolar IC50) but exhibits poor in vivo exposure (low AUC and Cmax) following oral administration.
Workflow for Diagnosing the Root Cause:
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of urea-based sEH inhibitors like this compound?
A1: The low oral bioavailability of many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, is often attributed to two main factors:
-
Poor Aqueous Solubility: These compounds are frequently lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can result in a low dissolution rate, which is often the rate-limiting step for absorption.
-
Rapid First-Pass Metabolism: sEH inhibitors can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s) before they reach systemic circulation.[1]
Q2: How can I improve the aqueous solubility of this compound for in vivo experiments?
A2: Several formulation strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: For preclinical studies, a common approach is to dissolve the compound in a small amount of a water-miscible organic solvent like polyethylene (B3416737) glycol 400 (PEG400) before diluting it in an aqueous vehicle.[2]
-
pH Adjustment: If your sEH inhibitor has ionizable groups, adjusting the pH of the formulation can increase its solubility.[3]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate.[4] This is often achieved by dispersing the drug in a polymer matrix.
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[5]
Q3: What are the key formulation strategies to enhance the oral bioavailability of this compound, and how do they compare?
A3: The primary strategies can be broadly categorized into conventional and advanced formulations. The choice of strategy depends on the specific physicochemical properties of the inhibitor and the desired pharmacokinetic profile.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Disadvantages |
| Simple Solution/Suspension | Basic solubilization in a vehicle. | Simple to prepare for early-stage studies. | Often insufficient for highly insoluble compounds, leading to low and variable absorption. |
| Nanonization (Nanosuspension) | Increases surface area for faster dissolution. | Can significantly improve dissolution rate and bioavailability.[6] | May require specialized equipment for manufacturing; potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state in the GI tract; may enhance lymphatic absorption, bypassing first-pass metabolism.[5] | Can lead to significant increases in bioavailability for lipophilic drugs. | Formulation development can be complex; potential for drug precipitation upon dilution in the GI tract. |
| Amorphous Solid Dispersions (ASD) | Increases the apparent solubility and dissolution rate by presenting the drug in a high-energy amorphous form.[4] | Can lead to substantial improvements in bioavailability for poorly soluble compounds. | The amorphous form is thermodynamically unstable and can recrystallize over time, reducing its effectiveness. |
Q4: My sEH inhibitor is rapidly metabolized. What are my options?
A4: If rapid metabolism is the primary issue, consider the following approaches:
-
Medicinal Chemistry Approaches:
-
Prodrugs: A prodrug strategy can be employed to mask the metabolically labile part of the molecule. The prodrug is then converted to the active inhibitor in vivo.
-
Structural Modification: Modifying the chemical structure to block the sites of metabolism (e.g., by introducing fluorine atoms) can improve metabolic stability.[1]
-
-
Formulation Approaches:
-
Lipid-Based Formulations: These can promote lymphatic transport, which can help the drug bypass the liver, a major site of first-pass metabolism.[5]
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of an sEH inhibitor formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be fasted overnight prior to dosing.
-
Formulation Preparation: Prepare the sEH inhibitor in the desired vehicle (e.g., 10% PEG400 in saline for a simple formulation).
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a specific dose (e.g., 1-10 mg/kg).
-
Intravenous (IV): For determining absolute bioavailability, administer a solution of the inhibitor intravenously (e.g., via the tail vein) at a lower dose (e.g., 0.5-1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Extract the sEH inhibitor from the plasma, typically using protein precipitation with a solvent like acetonitrile.
-
Quantify the concentration of the inhibitor in the samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both oral and IV administration.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
-
Oral Bioavailability (F%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Workflow for a Typical In Vivo Pharmacokinetic Study:
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing nanomedicine pharmacokinetics using physiologically based pharmacokinetics modelling - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-4 unexpected results in inflammation models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of soluble epoxide hydrolase (sEH) inhibitors, with a focus on addressing unexpected results observed in inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sEH inhibitors in modulating inflammation?
Soluble epoxide hydrolase (sEH) inhibitors exert their anti-inflammatory effects by preventing the degradation of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1][2] EpFAs are lipid signaling molecules that generally possess potent anti-inflammatory, analgesic, and vasodilatory properties.[2] The sEH enzyme metabolizes these beneficial EpFAs into their less active or potentially pro-inflammatory corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[1][3] By inhibiting sEH, the levels of protective EpFAs are stabilized and increased, which helps to resolve inflammation.[1][3] This is partly achieved by preventing the activation of the pro-inflammatory transcription factor NF-κB.[4]
Q2: Are all metabolites of sEH action (diols) pro-inflammatory?
While often considered less active than their epoxide precursors, some diols, such as dihydroxyoctadecenoic acids (DiHOMEs) and dihydroxyeicosatrienoic acids (DiHETES), may exert pro-inflammatory effects, contributing to the inflammatory state.[3] The balance between the anti-inflammatory EpFAs and the less active or pro-inflammatory diols is a critical factor in the overall inflammatory response.
Q3: Is there crosstalk between the sEH pathway and other inflammatory pathways?
Yes, significant crosstalk exists between the three major branches of the arachidonic acid (AA) cascade: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)/sEH pathways.[4][5] Inhibition of one pathway can lead to the shunting of AA metabolism towards the other pathways.[4] For instance, inhibiting the LOX pathway might increase the production of COX and CYP450 products.[4] This interplay is a key consideration when interpreting results from sEH inhibitor studies.
Q4: Do sEH inhibitors have effects beyond inflammation?
Yes, due to the widespread roles of EpFAs, sEH inhibitors have demonstrated a range of biological activities. They have been shown to reduce blood pressure in hypertensive models, offer cardioprotection, and alleviate pain.[4][6] They are being investigated for therapeutic potential in cardiovascular diseases, chronic kidney disease, and neuropathic pain.[1][6][7]
Troubleshooting Guide for Unexpected Results
Issue 1: An unexpected increase in inflammatory markers is observed after treatment with an sEH inhibitor.
Q: I administered sEH inhibitor-4 to my LPS-challenged murine model and observed an increase in pro-inflammatory cytokines, contrary to the expected anti-inflammatory effect. Why might this be happening?
A: This paradoxical effect, while not the most commonly reported outcome, can arise from several complex biological interactions. Here are potential causes and troubleshooting steps:
-
Potential Cause 1: Metabolic Shunting. The inhibition of the sEH pathway can lead to the redirection of arachidonic acid metabolism. By blocking the conversion of EETs to DHETs, the substrate pool of arachidonic acid may be shunted towards the pro-inflammatory cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to an increased production of prostaglandins (B1171923) and leukotrienes, respectively.[4] This can result in a net pro-inflammatory effect, especially in models where COX and LOX pathways are highly activated.
-
Troubleshooting Steps:
-
Analyze a Broader Range of Eicosanoids: Use metabolomic profiling to simultaneously measure metabolites from the COX, LOX, and CYP450/sEH pathways.[4] An increase in prostaglandins (e.g., PGE2) or leukotrienes (e.g., LTB4) alongside elevated EETs would support the metabolic shunting hypothesis.
-
Co-administration with COX/LOX Inhibitors: Consider co-administering the sEH inhibitor with a COX inhibitor (like aspirin) or a LOX inhibitor.[4][5] Studies have shown that simultaneous inhibition of sEH and COX or LOX can have additive or synergistic anti-inflammatory effects, potentially by preventing compensatory pathway activation.[4][6]
-
-
Potential Cause 2: Dose-Dependent Effects. The dose of the sEH inhibitor is critical. An excessively high dose might lead to off-target effects or disrupt the delicate balance of the eicosanoid network, leading to unforeseen consequences. Conversely, a dose that is too low may be insufficient to produce a significant anti-inflammatory effect, making the pro-inflammatory stimuli dominant.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: If not already done, conduct a thorough dose-response experiment to identify the optimal therapeutic window for the sEH inhibitor in your specific model.
-
Verify Target Engagement: Measure the ratio of EETs to DHETs in plasma or tissue samples. A significant increase in this ratio serves as a biomarker for effective sEH inhibition in vivo.[8]
-
Issue 2: No significant anti-inflammatory effect is observed.
Q: I do not see any change in my inflammatory readouts (e.g., cytokine levels, neutrophil infiltration) after administering the sEH inhibitor. What could be the reason?
A: The lack of an observable effect can be due to issues with the compound's administration, its pharmacokinetic properties, or the specific biology of the experimental model.
-
Potential Cause 1: Poor Bioavailability or Rapid Metabolism. The sEH inhibitor may not be reaching the target tissue at a sufficient concentration or for a long enough duration to exert its effect. Early generations of sEH inhibitors, for example, had limitations due to poor metabolic stability and low water solubility.[8]
-
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Consult literature for the pharmacokinetic profile of your specific inhibitor (e.g., t-AUCB, TPPU).[8][9] Factors like oral bioavailability, half-life (t1/2), and maximum concentration (Cmax) are crucial.
-
Optimize Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, or in drinking water) can significantly impact the inhibitor's efficacy.[8][10] For chronic studies, administration in drinking water can be a feasible and effective option.[8]
-
Confirm Compound Stability: Ensure the inhibitor is properly stored and that the formulation for administration is stable. Prepare fresh solutions as needed.[10]
-
-
Potential Cause 2: Model-Specific Dominance of Other Pathways. In some inflammatory models, the COX or LOX pathways may be the overwhelmingly dominant drivers of the inflammatory phenotype. In such cases, inhibiting sEH alone may not be sufficient to produce a measurable anti-inflammatory outcome.
-
Troubleshooting Steps:
-
Characterize Your Model: Review the literature for your specific inflammation model (e.g., LPS, zymosan, CFA) to understand the key inflammatory mediators involved.
-
Consider Combination Therapy: As mentioned previously, combining the sEH inhibitor with inhibitors of other relevant pathways may be necessary to unmask its anti-inflammatory potential.[4][5]
-
Data and Protocols
Quantitative Data Summary
Table 1: Effect of sEH Inhibitor (t-AUCB) on Plasma Oxylipin Ratios in LPS-Challenged Mice
| Treatment Group | Epoxide/Diol Ratio (EpOMEs/DiHOMEs) | Fold Change vs. LPS Control |
| Vehicle Control | 0.8 ± 0.1 | - |
| LPS + Vehicle | 0.2 ± 0.05 | 1.0 |
| LPS + t-AUCB (1 mg/kg, p.o.) | 1.5 ± 0.3 | 7.5 |
Data synthesized from studies demonstrating in vivo target engagement of sEH inhibitors.[8]
Table 2: Effect of Co-administration of sEH and COX/LOX Inhibitors on Blood Pressure in an LPS Model
| Treatment Group | Systolic Blood Pressure (mmHg) 4h post-LPS |
| LPS + Vehicle | < 40 (below detection limit) |
| LPS + t-AUCB (sEHI) | ~ 75 |
| LPS + Aspirin (B1665792) (COX inhibitor) | ~ 80 |
| LPS + MK886 (LOX inhibitor) | ~ 60 |
| LPS + t-AUCB + Aspirin | ~ 100 |
| LPS + t-AUCB + MK886 | ~ 95 |
Data adapted from studies showing synergistic effects on LPS-induced hypotension.[4]
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation Murine Model
This protocol is based on methodologies used to evaluate the anti-inflammatory effects of sEH inhibitors in an acute systemic inflammation model.[4][8][11]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimatized for at least one week before the experiment.
-
Inhibitor Preparation and Administration:
-
The sEH inhibitor (e.g., t-AUCB) is suspended in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose.
-
Mice are fasted for 4-6 hours before oral administration.
-
The inhibitor is administered via oral gavage (p.o.) at a predetermined dose (e.g., 0.1 - 10 mg/kg) one hour prior to the inflammatory challenge. A vehicle-only group serves as the control.
-
-
Inflammatory Challenge:
-
Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline.
-
A dose of 5-10 mg/kg LPS is administered via intraperitoneal (i.p.) injection to induce systemic inflammation.
-
-
Monitoring and Sample Collection:
-
Blood Pressure: Systolic blood pressure can be monitored using a non-invasive tail-cuff method at baseline and at various time points post-LPS injection (e.g., 4, 6, 24 hours).[4][11]
-
Blood Sampling: At the experimental endpoint (e.g., 6 or 24 hours), blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Blood is centrifuged at 2,000 x g for 15 minutes at 4°C to separate plasma, which is then stored at -80°C for cytokine and metabolomic analysis.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are measured using ELISA or multiplex bead-based assays.
-
Metabolomic Profiling: Plasma samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify levels of various eicosanoids (EETs, DHETs, prostaglandins, leukotrienes) to assess target engagement and metabolic shunting.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Mechanism of sEH inhibition and the metabolic shunting hypothesis for unexpected pro-inflammatory results.
Caption: General experimental workflow for testing sEH inhibitors in an acute inflammation model.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating sEH inhibitor-4 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using sEH inhibitor-4, particularly concerning cytotoxic effects observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, urea-based inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic effects. By inhibiting sEH, the inhibitor increases the bioavailability of EETs, thereby enhancing their beneficial effects. The urea (B33335) moiety of the inhibitor is a key pharmacophore that interacts with the catalytic triad (B1167595) of the sEH enzyme.[1][2][3][4]
Q2: Is cytotoxicity expected with this compound at high concentrations?
A2: While sEH inhibitors are designed to be specific, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. For potent, urea-based sEH inhibitors, cytotoxicity is not the intended effect but can be observed in vitro. This can be due to several factors, including the specific cell type being used, the concentration of the inhibitor, and the duration of exposure. Some studies have shown that urea-based sEH inhibitors can enhance the cytotoxicity of certain compounds while reducing the toxicity of others, indicating a complex interaction with cellular pathways.[1][2][3] It is crucial to perform a comprehensive dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific cell line.
Q3: What are the typical concentration ranges for observing cytotoxicity with potent sEH inhibitors?
A3: The cytotoxic concentration of this compound is highly dependent on the cell line and experimental conditions. It is recommended to test a broad range of concentrations, from nanomolar to high micromolar, to establish a dose-response curve. For context, while the Ki (inhibition constant) for potent urea-based sEH inhibitors can be in the low nanomolar range, cytotoxicity might only be observed at concentrations several orders of magnitude higher.
Q4: How can I differentiate between true cytotoxicity and experimental artifacts like compound precipitation?
A4: Potent sEH inhibitors, particularly those with a urea-based scaffold, can have low aqueous solubility.[5] At high concentrations, the compound may precipitate out of the culture medium, which can be mistaken for cytotoxicity in some assays (e.g., by interfering with the optical reading of an MTT assay). It is essential to visually inspect the wells for any precipitate under a microscope. Additionally, running a "no-cell" control with the compound and the assay reagent can help identify any direct chemical interactions that might lead to a false positive signal.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
If you are observing significant cell death at concentrations where this compound is expected to be selective, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Verify Cell Health and Culture Conditions:
-
Ensure that the cells are healthy, within a low passage number range, and not overgrown before starting the experiment.
-
Use fresh, appropriate culture media and supplements.
-
Confirm that the incubator temperature and CO2 levels are optimal.[6]
-
-
Optimize Cell Seeding Density:
-
Evaluate Compound Solubility and Stability:
-
Visually inspect the culture wells for any signs of compound precipitation.
-
Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Consider assessing the stability of the compound in your culture medium over the time course of your experiment.
-
-
Include Comprehensive Controls:
-
Vehicle Control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor in a separate well to account for any solvent-induced toxicity.
-
No-Cell Control: Add the inhibitor to the culture medium without cells to check for compound precipitation and interference with the assay readout.
-
Positive Control: Use a known cytotoxic agent to confirm that the assay is working correctly.
-
Experimental Protocol: Optimizing Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubate the plate for 24 hours.
-
After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the linear range of the assay for your cell line.
-
Choose a seeding density that falls within the linear range and provides a robust signal.
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use cells with a low passage number. | High passage numbers can lead to genetic drift and altered cellular responses. |
| Seeding Density | Optimize for your specific cell line and assay. | Overcrowding or sparse cultures can affect cell health and susceptibility to compounds.[6] |
| Compound Stock | Prepare fresh stock solutions and aliquot for single use. | Avoids degradation from repeated freeze-thaw cycles. |
| Vehicle Concentration | Keep the final solvent concentration low (e.g., <0.5% DMSO). | High concentrations of solvents can be cytotoxic. |
Troubleshooting Flowchart for Unexpected Cytotoxicity
References
- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
sEH inhibitor-4 inconsistent results between experimental batches
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results between experimental batches of sEH inhibitor-4. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve more reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: "this compound" appears to be a designation for a specific soluble epoxide hydrolase (sEH) inhibitor that is not universally defined in scientific literature. Generally, sEH inhibitors are compounds that block the activity of the sEH enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, leading to the enhancement of their therapeutic effects.[3] Many potent sEH inhibitors are based on a 1,3-disubstituted urea (B33335) scaffold.[4][5]
Q2: What are the common causes of inconsistent results between different batches of this compound?
A2: Inconsistent results with sEH inhibitors often stem from issues related to the compound's physicochemical properties and handling. The most common causes include:
-
Poor Solubility: Many urea-based sEH inhibitors have low aqueous solubility, which can lead to precipitation in assay buffers and inconsistent effective concentrations.[6][7]
-
Chemical Instability: The inhibitor may degrade over time, especially if not stored correctly.
-
Batch-to-Batch Variability in Purity: Impurities from the synthesis process can vary between batches and may interfere with the experiment.
-
Handling and Formulation Differences: Inconsistent preparation of stock solutions and dosing formulations can lead to significant variability in experimental outcomes.
Q3: How can I be sure that my new batch of this compound is of good quality?
A3: When receiving a new batch of any research compound, it is crucial to review the Certificate of Analysis (CofA) provided by the supplier. A typical CofA should provide key quality control parameters. While a specific CofA for "this compound" is not publicly available, a representative set of specifications for a research-grade urea-based sEH inhibitor is provided in the table below.
Data Presentation
Table 1: Representative Quality Control Specifications for a Urea-Based sEH Inhibitor
| Parameter | Specification | Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Ensures the material is free from unexpected discoloration or foreign matter. |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography | Quantifies the percentage of the active compound and detects impurities. |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Solubility | Soluble in DMSO (>10 mg/mL) | Visual Inspection | Provides guidance for preparing stock solutions. |
| Moisture Content | ≤0.5% | Karl Fischer Titration | High moisture content can affect the compound's stability and accurate weighing. |
Troubleshooting Guides
Issue 1: My sEH inhibitor precipitates out of the aqueous buffer during my in vitro assay.
-
Possible Cause: The concentration of the inhibitor in the final assay solution exceeds its thermodynamic solubility limit in the aqueous buffer. Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea structure, have low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Add a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to your final assay solution. It is critical to keep the final DMSO concentration low (typically <1%) and to run appropriate vehicle controls, as high concentrations of organic solvents can impact enzyme activity.
-
Adjust pH: The solubility of sEH inhibitors with ionizable groups can be dependent on the pH of the buffer. For basic compounds, lowering the pH may increase solubility, while for acidic compounds, a higher pH might be beneficial. Ensure the chosen pH is compatible with your experimental system.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help to maintain hydrophobic compounds in solution.
-
Issue 2: I am observing high variability in my IC50 values between experiments.
-
Possible Cause: This can be due to several factors, including inconsistent inhibitor concentration, assay conditions, or reagent quality.
-
Troubleshooting Steps:
-
Freshly Prepare Dilutions: Prepare serial dilutions of the inhibitor from a fresh stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Use Low-Adhesion Labware: Use low-adhesion polypropylene (B1209903) tubes and pipette tips to prevent the compound from adsorbing to plastic surfaces.[8]
-
Control for Assay Interference: Run control experiments to check if the inhibitor interferes with the assay itself (e.g., by quenching fluorescence in a fluorometric assay). This can be done by running the assay with the inhibitor in the absence of the enzyme.[8]
-
Ensure Consistent Incubation Times: Pre-incubate the enzyme and inhibitor for a consistent period before adding the substrate to allow for binding to reach equilibrium.[9]
-
Issue 3: My in vivo experiments show inconsistent or low bioavailability.
-
Possible Cause: Poor solubility and/or rapid metabolism of the sEH inhibitor are common reasons for poor pharmacokinetic profiles.[7]
-
Troubleshooting Steps:
-
Optimize Formulation: For oral administration, consider formulating the inhibitor in a vehicle that enhances solubility and absorption. This could include oil-based formulations or the use of solubilizing agents.
-
Consider Alternative Administration Routes: If oral bioavailability remains low, explore other routes of administration such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Evaluate Metabolic Stability: The inhibitor may be rapidly metabolized in vivo. If this is suspected, consider using a different inhibitor with known improved metabolic stability.[7]
-
Experimental Protocols
Protocol: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an sEH inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME or CMNPC)
-
Test compound (this compound) and a known sEH inhibitor as a positive control (e.g., AUDA)
-
DMSO for dissolving compounds
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO.
-
Perform serial dilutions of the stock solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant sEH enzyme to the desired concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[10]
-
-
Assay Reaction:
-
Add the diluted test compounds and controls (vehicle and positive control) to the microplate wells.
-
Add the diluted sEH enzyme solution to all wells, except for the background control wells (which should contain only buffer and substrate).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 5-15 minutes to allow for the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Mandatory Visualization
Caption: The sEH signaling pathway and the action of this compound.
Caption: A generalized workflow for an in vitro sEH inhibitor screening assay.
References
- 1. DSpace [diposit.ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Incubation Time for sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro incubation time of soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pre-incubation in an sEH inhibition assay?
A1: Pre-incubation involves mixing the sEH enzyme with the inhibitor for a specific duration before adding the substrate to start the enzymatic reaction.[1][2] This step is crucial as it allows the inhibitor to bind to the enzyme. For some inhibitors, binding is not instantaneous and reaching a steady-state equilibrium is necessary for an accurate assessment of inhibitory potency (e.g., IC50 value).[3][4]
Q2: What is a typical starting pre-incubation time for an sEH inhibitor?
A2: For many sEH inhibitors, a pre-incubation time of 5 minutes at 30°C is a common starting point before the addition of the substrate.[5] However, this is a general guideline and the optimal time can vary depending on the inhibitor's mechanism of action and binding kinetics.
Q3: Why is it important to optimize the pre-incubation time?
A3: Optimizing the pre-incubation time is critical for obtaining accurate and reproducible results. An insufficient pre-incubation period may not allow the inhibitor to reach its maximal binding, leading to an underestimation of its potency (an artificially high IC50 value). Conversely, an excessively long pre-incubation is inefficient and may risk enzyme instability.
Q4: What factors can influence the optimal pre-incubation time?
A4: Several factors can affect the ideal pre-incubation time, including:
-
Inhibitor's Mechanism of Action: Reversible, competitive inhibitors may reach equilibrium relatively quickly, while time-dependent or irreversible inhibitors may require longer incubation to exert their full effect.[6]
-
Binding Kinetics (kon and koff rates): Inhibitors with slow association rates (kon) will require a longer time to bind to the enzyme.[4]
-
Concentration of Inhibitor and Enzyme: The time to reach equilibrium can be dependent on the concentrations of both the enzyme and the inhibitor.[4]
-
Assay Temperature and Buffer Conditions: These factors can influence both enzyme activity and inhibitor binding.[1]
Q5: How do I determine if my sEH inhibitor is time-dependent?
A5: To determine if an inhibitor exhibits time-dependent inhibition, you can perform an experiment where the IC50 value is determined at several different pre-incubation times. If the IC50 value decreases with increasing pre-incubation time, it suggests time-dependent inhibition.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation timing. | Strictly adhere to a standardized pre-incubation time for all wells and experiments. Use a multichannel pipette for simultaneous addition of reagents where possible. |
| Enzyme instability over long pre-incubation periods. | Determine the stability of the sEH enzyme under your assay conditions by incubating it for various durations and then measuring its activity. Avoid excessively long pre-incubation times if the enzyme shows significant activity loss. | |
| IC50 value is significantly higher than expected or reported in the literature. | Insufficient pre-incubation time for the inhibitor to bind effectively. | Perform a time-course experiment to determine the optimal pre-incubation time. Measure the percentage of inhibition at a fixed inhibitor concentration across a range of pre-incubation times (e.g., 5, 15, 30, 60 minutes). The optimal time is the point at which inhibition no longer increases. |
| The inhibitor may have a slow onset of action. | For slow-binding inhibitors, longer pre-incubation is necessary. The time-course experiment mentioned above will help identify the required duration.[4] | |
| No significant inhibition is observed even at high inhibitor concentrations. | The inhibitor may be inactive or have very low potency. | Verify the identity and purity of the inhibitor. Re-solubilize the compound and confirm its concentration. |
| Inappropriate assay conditions (pH, temperature). | Ensure the assay buffer and temperature are optimal for sEH activity and inhibitor binding. A common buffer is 25 mM Bis-Tris/HCl at pH 7.0.[5] |
Data Presentation
Table 1: IC50 Values of Representative sEH Inhibitors
The inhibitory potency (IC50) of sEH inhibitors can vary depending on the specific compound, the species from which the enzyme was derived, and the assay conditions. Below are examples of IC50 values for some well-characterized sEH inhibitors.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 3.7[8] | - | - |
| AUDA | 69[8] | 18[8] | - |
| trans-AUCB | 1.3[8] | 8[8] | 8[8] |
| GSK2256294A | 0.027[8] | 0.189[8] | 0.061[8] |
Note: IC50 values can differ between studies due to variations in experimental conditions.[9]
Experimental Protocols
Protocol 1: General sEH Inhibition Assay
This protocol describes a typical workflow for determining the in vitro inhibitory activity of a compound against purified sEH enzyme using a fluorescent substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).[10]
-
Dilute the purified recombinant sEH enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Prepare a stock solution of the sEH inhibitor (e.g., in DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare the fluorescent substrate solution (e.g., PHOME or CMNPC) in the assay buffer.[5][10]
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed volume of the diluted sEH enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control) and a background well with no enzyme.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5-30 minutes) at the optimal temperature for the enzyme (e.g., 30°C).[2][5]
-
-
Initiation of the Enzymatic Reaction:
-
Start the reaction by adding the substrate solution to each well.
-
-
Monitoring the Reaction:
-
Measure the rate of the reaction over time using a fluorescence plate reader. The detection method will depend on the substrate used (e.g., for PHOME, excitation at 330 nm and emission at 465 nm).[11] The assay can be run in kinetic mode or as an endpoint measurement after a fixed reaction time.[11]
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determining Optimal Pre-incubation Time
-
Assay Setup:
-
Prepare reagents as described in Protocol 1.
-
Choose a single concentration of the sEH inhibitor that is expected to give partial inhibition (e.g., close to the expected IC50 value).
-
-
Time-Course Pre-incubation:
-
Set up a series of reactions in a 96-well plate.
-
For each reaction, add the sEH enzyme and the chosen inhibitor concentration.
-
Vary the pre-incubation time for different sets of wells (e.g., 0, 5, 10, 20, 30, and 60 minutes) at the assay temperature.
-
-
Reaction and Measurement:
-
At the end of each pre-incubation period, add the substrate to initiate the reaction.
-
Measure the enzyme activity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each pre-incubation time point compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the enzyme-inhibitor binding has reached equilibrium.
-
Mandatory Visualizations
Caption: sEH signaling pathway and point of inhibition.
Caption: General workflow for an sEH inhibition assay.
Caption: Logical workflow for optimizing pre-incubation time.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
sEH inhibitor-4 challenges in blood-brain barrier penetration
Welcome to the technical support center for sEH Inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the blood-brain barrier (BBB) penetration of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of this compound's ability to cross the blood-brain barrier.
Q1: We are observing low brain concentrations of this compound in our in vivo studies. What are the potential causes?
A1: Low brain-to-plasma concentration ratios for this compound can stem from several factors related to its physicochemical properties and interaction with the blood-brain barrier. The primary reasons include:
-
Poor Passive Permeability: The intrinsic ability of the molecule to diffuse across the lipid membranes of the BBB endothelial cells may be low. This is often influenced by its molecular size, polarity, and hydrogen bonding capacity.
-
Active Efflux Transport: this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump compounds from the brain back into the bloodstream.
-
Low Aqueous Solubility: Poor solubility can lead to formulation challenges and reduced concentration gradients, which are necessary for passive diffusion across the BBB.[1]
-
High Plasma Protein Binding: A high fraction of this compound bound to plasma proteins is unavailable to cross the BBB. Only the unbound fraction can penetrate the brain.
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery or at the BBB, reducing the amount available to enter the brain.
Q2: How can we experimentally determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?
A2: To investigate if this compound is a P-gp substrate, you can perform an in vitro transwell assay using a cell line that overexpresses P-gp, such as MDR1-MDCKII cells. This experiment involves measuring the transport of the inhibitor across a polarized monolayer of these cells in both directions: from the apical (blood side) to the basolateral (brain side) and vice versa.
A P-gp substrate will exhibit a higher basolateral-to-apical transport rate compared to the apical-to-basolateral rate. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.
Q3: Our in vitro PAMPA-BBB assay suggests good passive permeability, but we still see low brain uptake in vivo. What could explain this discrepancy?
A3: This is a common challenge. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for passive diffusion, but it has limitations as it does not account for biological processes.[2] The discrepancy you are observing can be explained by:
-
Active Efflux: As mentioned in A1 and A2, the PAMPA-BBB assay does not incorporate active transporters. Your compound may have good passive permeability but is being actively removed from the brain by transporters like P-gp.
-
In Vivo Metabolism: The compound might be stable in the in vitro assay conditions but is rapidly metabolized in vivo, leading to lower circulating concentrations available to cross the BBB.
-
High Plasma Protein Binding: The in vivo experiment is influenced by plasma protein binding, which is not a factor in the PAMPA assay. A high degree of plasma protein binding will limit the free fraction of the drug available for brain penetration.
Q4: What strategies can we consider to improve the blood-brain barrier penetration of this compound?
A4: Improving the BBB penetration of a compound often requires medicinal chemistry efforts to optimize its physicochemical properties. Some strategies include:
-
Increasing Lipophilicity: Modifying the structure to increase its lipid solubility can enhance passive diffusion. This needs to be balanced, as excessive lipophilicity can lead to other issues like increased plasma protein binding and non-specific toxicity.
-
Reducing Molecular Weight: Smaller molecules generally exhibit better BBB penetration.
-
Masking Hydrogen Bonds: Reducing the number of hydrogen bond donors and acceptors can improve permeability.
-
Designing Prodrugs: A prodrug approach can be used to temporarily mask polar functional groups, increasing lipophilicity and facilitating BBB transit. Once in the brain, the prodrug is cleaved to release the active inhibitor.
-
Inhibiting Efflux Transporters: Co-administration with a known P-gp inhibitor can be used experimentally to confirm efflux as the mechanism of low brain uptake, although this is not always a viable long-term therapeutic strategy.
Quantitative Data Summary
The following tables provide representative data for sEH inhibitors with varying blood-brain barrier penetration profiles. "this compound (Poor BBB)" represents a compound with challenges in brain penetration, while "this compound (Optimized)" represents a version with improved properties.
Table 1: Physicochemical Properties
| Property | This compound (Poor BBB) | This compound (Optimized) | Reference Range for CNS Drugs |
| Molecular Weight (Da) | > 500 | < 450 | < 450 |
| LogP | 4.5 | 3.0 | 1 - 4 |
| Aqueous Solubility (µM) | < 10 | > 50 | > 60 |
| H-Bond Donors | 4 | 2 | ≤ 3 |
| H-Bond Acceptors | 7 | 5 | ≤ 7 |
| Polar Surface Area (Ų) | 110 | 75 | < 90 |
Table 2: In Vitro & In Vivo Pharmacokinetic Parameters
| Parameter | This compound (Poor BBB) | This compound (Optimized) |
| In Vitro | ||
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 9.5 | 10.2 |
| MDR1-MDCKII Efflux Ratio | 5.8 | 1.5 |
| Plasma Protein Binding (%) | 99.5 | 95.0 |
| Microsomal Stability (t½ min) | > 60 | > 60 |
| In Vivo (Mouse) | ||
| Brain Conc. (ng/g) at Tmax | 15 | 250 |
| Plasma Conc. (ng/mL) at Tmax | 1500 | 1000 |
| Brain/Plasma Ratio | 0.01 | 0.25 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a method for assessing the passive permeability of this compound across an artificial membrane mimicking the BBB.[2][3][4]
-
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane.
-
96-well acceptor plate.
-
Porcine brain lipid extract dissolved in an alkane.
-
Phosphate buffer saline (PBS), pH 7.4.
-
Test compound (this compound) stock solution in DMSO.
-
UV plate reader or LC-MS/MS system.
-
-
Procedure:
-
Prepare the artificial membrane by coating the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%).
-
Fill the acceptor plate wells with PBS.
-
Add the donor solution to the donor plate wells.
-
Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
2. In Vivo Pharmacokinetic Study with Brain Tissue Sampling
This protocol describes a procedure to determine the concentration of this compound in plasma and brain tissue in a rodent model.[5]
-
Animals:
-
Male C57BL/6 mice (or other appropriate strain).
-
-
Procedure:
-
Prepare a dosing solution of this compound in a suitable vehicle.
-
Administer this compound to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a specific dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, euthanize a cohort of mice.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Perfuse the mice transcardially with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Extract this compound from the plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Visualizations
Below are diagrams created using Graphviz to illustrate key pathways and workflows relevant to your research with this compound.
Caption: sEH signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Troubleshooting guide for low brain uptake of this compound.
References
- 1. Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. ADME@NCATS [opendata.ncats.nih.gov]
- 4. paralab.es [paralab.es]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-4 metabolic instability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-4 and related compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its metabolic stability a topic of interest?
A1: this compound, also identified as compound B15 in the scientific literature, is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 value of 0.03 ± 0.01 nM.[1][2] The inhibition of sEH is a promising therapeutic strategy for managing inflammation and pain.[1][2] The metabolic stability of any drug candidate is a critical parameter as it influences its half-life, dosing regimen, and overall in vivo efficacy. Early sEH inhibitors were often hampered by poor metabolic stability, leading to rapid clearance from the body.[3] this compound was developed through intensive structural modifications to achieve satisfactory metabolic stability, making it a more viable candidate for further research and development.[1][2]
Q2: How does the metabolic stability of this compound compare to other sEH inhibitors?
A2: this compound exhibits significantly improved metabolic stability compared to many earlier sEH inhibitors. It has a reported half-life of 197 minutes in human liver microsomes.[1] This indicates a lower susceptibility to metabolism by hepatic enzymes compared to other compounds. For a comparative overview of the metabolic stability of this compound and other relevant sEH inhibitors, please refer to the data presented in Table 1.
Q3: What structural features of this compound contribute to its enhanced metabolic stability?
A3: this compound is a benzamide (B126) derivative containing a urea (B33335) moiety.[1][2] While the full structure-activity relationship is detailed in the primary literature, the improved metabolic stability is likely due to the specific arrangement of its chemical groups. The design of this compound likely focused on blocking common sites of metabolism observed in other sEH inhibitors, such as oxidation by cytochrome P450 (CYP) enzymes. Strategies to enhance metabolic stability in sEH inhibitors often involve the introduction of groups that are less prone to enzymatic degradation or that shield susceptible parts of the molecule.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro metabolic stability assays.
-
Q: My in vitro microsomal stability assay results for this compound are highly variable between experiments. What could be the cause?
-
A: Variability in microsomal stability assays can arise from several factors:
-
Microsome Quality: Ensure the use of high-quality, properly stored liver microsomes with consistent enzymatic activity. Batch-to-batch variability can be a source of discrepancy.
-
Cofactor Stability: The NADPH regenerating system is crucial for the activity of many metabolizing enzymes. Prepare it fresh and ensure its components are not degraded.
-
Assay Conditions: Maintain consistent incubation times, temperature (37°C), and pH (typically 7.4).
-
Compound Solubility: Poor solubility of the test compound can lead to precipitation and inaccurate measurements. Ensure the inhibitor is fully dissolved in the assay buffer.
-
Analytical Method: Validate your LC-MS/MS method for robustness, sensitivity, and linearity to ensure accurate quantification of the parent compound.
-
-
Issue 2: Rapid disappearance of the inhibitor in the absence of cofactors.
-
Q: I am observing a rapid loss of this compound in my microsomal assay, even in the control wells without the NADPH regenerating system. What does this indicate?
-
A: The disappearance of the compound in the absence of NADPH suggests that the loss is not due to NADPH-dependent enzymatic metabolism. Possible causes include:
-
Chemical Instability: The inhibitor may be chemically unstable in the assay buffer at 37°C.
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware used in the assay. Using low-binding plates may mitigate this issue.
-
Metabolism by other enzymes: Liver microsomes contain other enzymes besides CYPs that do not require NADPH, such as esterases.
-
-
Issue 3: Discrepancy between in vitro stability and in vivo pharmacokinetic data.
-
Q: My sEH inhibitor shows good stability in the in vitro microsomal assay, but has a short half-life in vivo. What could explain this?
-
A: While in vitro microsomal stability is a good indicator, it does not capture all aspects of in vivo drug disposition. Discrepancies can be due to:
-
Metabolism by non-microsomal enzymes: Metabolism can also occur in the cytosol or by other tissues not accounted for in the liver microsome assay.
-
Rapid excretion: The compound might be rapidly cleared by the kidneys or biliary system.
-
Poor absorption: Low oral bioavailability can lead to low plasma concentrations and an apparent short half-life.
-
High plasma protein binding: Extensive binding to plasma proteins can affect the distribution and clearance of the compound.
-
-
Data Presentation
Table 1: Metabolic Stability of this compound and Other Representative sEH Inhibitors in Human Liver Microsomes (HLM)
| Inhibitor | Chemical Class | Half-life (t1/2) in HLM (min) |
| This compound (B15) | Benzamide-urea derivative | 197 |
| t-AUCB | Cyclohexane urea derivative | More stable than its cis-isomer |
| TPPU | Phenyl-urea derivative | Dramatically superior pharmacokinetics to adamantyl-urea based inhibitors |
| AUDA | Adamantyl-urea derivative | Poor metabolic stability |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of an sEH inhibitor.
1. Materials:
-
Human Liver Microsomes (HLM)
-
sEH inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
96-well plates (low-binding plates recommended)
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Thaw the HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the working solution of the sEH inhibitor by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
-
Incubation:
-
Pre-warm the diluted microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the sEH inhibitor working solution to the microsome solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control wells (-NADPH), add buffer instead.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent sEH inhibitor.
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Mandatory Visualizations
Caption: Signaling pathway of sEH and the action of this compound.
Caption: Experimental workflow for in vitro microsomal stability assay.
Caption: Troubleshooting guide for sEH inhibitor metabolic stability experiments.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting sEH inhibitor-4 (AR9281) Protocols for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the soluble epoxide hydrolase (sEH) inhibitor-4, also known as AR9281. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the adaptation of AR9281 for use across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is sEH inhibitor-4 (AR9281) and what is its mechanism of action?
A1: this compound (AR9281) is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action of AR9281 is to prevent the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] By inhibiting sEH, AR9281 increases the bioavailability of EETs, thereby enhancing their protective effects.
Q2: In which research areas is AR9281 typically used?
A2: AR9281 has been investigated in preclinical models of hypertension, inflammation, and diabetes.[1][2][3] Its ability to reduce inflammation makes it a valuable tool for studying inflammatory pathways in various cell types.
Q3: What is the recommended starting concentration for AR9281 in cell culture?
A3: The optimal concentration of AR9281 is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental conditions. Based on available literature for other sEH inhibitors and the known potency of AR9281, a starting range of 1 µM to 50 µM is suggested for in vitro studies.[1]
Q4: How should I dissolve and store AR9281?
A4: AR9281 is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C.
Q5: I am observing unexpected cytotoxicity with AR9281. What should I do?
A5: Unexpected cytotoxicity can arise from several factors. First, verify the final concentration of your DMSO vehicle control, as high concentrations can be toxic to cells. Second, perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of AR9281 for your specific cell line. It is also possible that the observed effect is a genuine biological response to sEH inhibition in your particular cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of AR9281 | - Sub-optimal inhibitor concentration.- Short incubation time.- Low sEH expression in the cell line. | - Perform a dose-response curve to identify the optimal concentration.- Increase the incubation time.- Verify sEH expression in your cell line via Western blot or qPCR. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent inhibitor concentration.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Prepare a master mix of the inhibitor at the final concentration.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inhibitor precipitation in culture medium | - Poor solubility of AR9281 in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any precipitate after adding the inhibitor. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for sEH inhibitors in commonly used cell lines based on published data for related inhibitors and general protocols. Note: This data should be used as a starting point, and optimization for your specific experimental setup is crucial.
| Cell Line | Typical Concentration Range (AR9281) | Typical Incubation Time | Expected Effect |
| RAW 264.7 (Murine Macrophage) | 1 - 50 µM | 1 - 24 hours | Reduction of LPS-induced inflammatory cytokine production (e.g., TNF-α, IL-6). |
| HEK293 (Human Embryonic Kidney) | 1 - 25 µM | 6 - 48 hours | Modulation of signaling pathways upon stimulation (e.g., with an inflammatory agonist). |
| HepG2 (Human Hepatocellular Carcinoma) | 5 - 50 µM | 24 - 72 hours | Assessment of metabolic effects or cytotoxicity. |
Key Experimental Protocol: Assessing the Anti-inflammatory Effect of AR9281 on LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology to investigate the effect of AR9281 on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (AR9281)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of AR9281 in DMSO.
-
On the day of the experiment, prepare serial dilutions of AR9281 in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AR9281 or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of wells with no LPS stimulation as a negative control.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the cells remaining in the plate using an MTT assay or another suitable method to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the inhibitor.
-
Visualizations
Signaling Pathway
Caption: The sEH/NF-κB signaling pathway and the inhibitory action of this compound (AR9281).
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of AR9281.
References
Technical Support Center: sEH Inhibitor-4 and Fluorescent Assay Interference
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address potential interference of sEH inhibitor-4 with fluorescent assays and provide guidance for troubleshooting and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance?
This compound is a potent, small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. It belongs to a class of benzamide (B126) derivatives that contain a urea (B33335) moiety. Its high potency, with a reported IC50 value of 0.03 ± 0.01 nM, makes it a significant tool in research aimed at understanding the role of sEH in inflammation and pain.
Q2: Can this compound interfere with fluorescent assays?
Q3: What are the common mechanisms of assay interference by small molecules like this compound?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound can interact with the fluorophore in the assay, causing a decrease in the fluorescence signal. This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, reducing the amount of light that reaches the fluorophore or the detector.
Q4: What are the typical excitation and emission wavelengths for sEH fluorescent assays?
A common commercially available fluorescence-based sEH inhibitor screening assay utilizes a substrate that, upon hydrolysis, generates a highly fluorescent product. The typical excitation and emission wavelengths for this assay are 330 nm and 465 nm, respectively[1].
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Step 1: Characterize the Spectroscopic Properties of this compound
Objective: To determine if this compound has intrinsic fluorescence or absorbance that overlaps with your assay's wavelengths.
Protocol:
-
Prepare a solution of this compound in the same buffer used for your assay.
-
Measure the absorbance spectrum of the solution across a range of UV-visible wavelengths to identify any absorbance peaks.
-
Measure the fluorescence emission spectrum of the solution by exciting at the excitation wavelength of your assay's fluorophore. Also, perform a broader excitation scan to determine the compound's optimal excitation and emission wavelengths.
Step 2: Perform Control Experiments
Objective: To differentiate between true inhibition and assay interference.
Protocol:
-
No-Enzyme Control: Run the assay with all components, including this compound and the fluorescent substrate, but without the sEH enzyme. An increase in fluorescence in this control would indicate autofluorescence of the inhibitor.
-
No-Substrate Control: Run the assay with the enzyme and this compound, but without the fluorescent substrate. This can also help identify inhibitor autofluorescence.
-
Quenching Control: Incubate the fluorescent product of your assay reaction with varying concentrations of this compound. A decrease in fluorescence intensity would suggest a quenching effect.
Step 3: Data Analysis and Interpretation
Objective: To analyze the data from your control experiments to understand the nature of the interference.
Data Presentation:
| Control Experiment | Expected Outcome if Interference is Present | Interpretation |
| No-Enzyme Control | Increase in fluorescence signal with increasing inhibitor concentration. | Autofluorescence of this compound. |
| Quenching Control | Decrease in fluorescence signal with increasing inhibitor concentration. | Quenching of the fluorophore by this compound. |
| Absorbance Scan | Significant absorbance at assay excitation or emission wavelengths. | Potential for inner filter effect. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Materials:
-
This compound
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorescence microplate reader
-
Black microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted inhibitor solutions to the wells of a black microplate.
-
Include wells with assay buffer only as a blank.
-
Read the fluorescence at the excitation and emission wavelengths used in your sEH activity assay (e.g., Ex: 330 nm, Em: 465 nm).
-
Subtract the blank reading from the inhibitor readings.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Assessing Fluorescence Quenching
-
Materials:
-
The fluorescent product of your sEH assay (e.g., 6-methoxy-2-naphthaldehyde)
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black microplates
-
-
Procedure:
-
Prepare a solution of the fluorescent product at a concentration that gives a robust signal in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a black microplate, add the fluorescent product solution to each well.
-
Add the diluted this compound solutions to the wells. Include a control with only the fluorescent product and buffer.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence at the appropriate wavelengths.
-
Plot the percentage of remaining fluorescence against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
-
Signaling Pathways and Experimental Workflows
References
Overcoming poor sEH inhibitor-4 efficacy in chronic models
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of sEH inhibitor-4, particularly in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of sEH with inhibitor-4 in our in vitro assays, but see minimal to no effect in our chronic animal model. What are the potential causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge. Several factors, often related to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, can be responsible:
-
Poor Pharmacokinetics: The inhibitor may have low oral bioavailability, meaning it is not efficiently absorbed into the bloodstream after oral administration.[1] It could also be subject to rapid metabolism by liver enzymes (e.g., cytochrome P450s) or have a short half-life, resulting in plasma concentrations that are too low to effectively inhibit sEH over the long term.[1][2][3]
-
Insufficient Target Engagement: Even if the inhibitor reaches the bloodstream, it may not be present at a high enough concentration or for a sufficient duration at the target tissue to inhibit sEH. A key indicator of target engagement is the ratio of epoxy-fatty acids (EETs) to their corresponding diols (DHETs) in plasma or tissues.[1] An unchanged ratio suggests a lack of in vivo inhibition.
-
Species-Specific Differences in Potency: The inhibitory potency (IC₅₀) of a compound can vary significantly between species.[4] An inhibitor optimized for human sEH may be less effective against the rodent enzyme, and vice versa. It is crucial to determine the IC₅₀ of inhibitor-4 against the sEH of the specific animal model being used.
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins, such as albumin, leaving only a small fraction of the unbound, active drug available to interact with the sEH enzyme.
-
Ineffective Dosing Regimen: The dose and frequency of administration may not be adequate to maintain a therapeutic concentration of the inhibitor throughout the chronic study.
Q2: How can we improve the in vivo efficacy of this compound in our long-term studies?
A2: To enhance in vivo performance, a systematic approach to optimizing the experimental protocol is recommended:
-
Formulation and Route of Administration: Experiment with different vehicle formulations to improve solubility and absorption.[1] If oral bioavailability is poor, consider alternative routes of administration such as subcutaneous or intraperitoneal injection, or continuous administration via drinking water or osmotic pumps for chronic models.[1]
-
Dose-Response and PK/PD Studies: Conduct a dose-finding study to establish a clear relationship between the dose, plasma concentration, and the desired pharmacological effect (i.e., an increase in the EET/DHET ratio). Aim for plasma concentrations at least 5-10 times the in vitro IC₅₀ value.[5]
-
Structural Modification: If poor metabolic stability is suspected, consider collaborating with medicinal chemists to synthesize analogues of inhibitor-4. Modifications such as fluorination at metabolic "hotspots" can reduce the rate of degradation.[1][3]
-
Consider Alternative Inhibitors: If optimization of inhibitor-4 proves challenging, it may be beneficial to switch to an inhibitor with a more favorable and well-documented pharmacokinetic profile in your model species, such as TPPU.[2][6]
Q3: What are the key biomarkers to measure to confirm that this compound is working in vivo?
A3: The most direct and reliable biomarker for sEH inhibition is the change in the plasma concentrations of sEH substrates and products. Specifically, you should measure:
-
Epoxy-fatty acids (EpFAs), such as EETs: The concentration of these anti-inflammatory lipids should increase upon effective sEH inhibition.[7]
-
Dihydroxy-fatty acids (DHETs): The concentration of these less active diols, which are the products of sEH activity, should decrease.
-
The EET/DHET Ratio: This ratio is a robust indicator of target engagement. A significant increase in this ratio following inhibitor administration provides strong evidence that sEH is being effectively inhibited in vivo.[1]
Q4: The clinical candidate AR9281 showed poor efficacy in human trials. How does this compound differ, and what lessons can be learned?
A4: AR9281's limited success in Phase II clinical trials for hypertension and diabetes was attributed in part to its modest potency against human sEH and a short in vivo half-life.[8] This highlights the critical importance of optimizing both potency and pharmacokinetic properties for the target species. For this compound, it is essential to ensure it possesses high potency for the intended species and a pharmacokinetic profile that allows for sustained target engagement in chronic models. The failure of early clinical candidates has spurred the development of new inhibitors with improved characteristics.[2][3]
Troubleshooting Guide
Problem: Inconsistent or highly variable results in chronic studies with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing or Formulation | Ensure the inhibitor is fully dissolved or uniformly suspended in the vehicle before each administration. Validate the stability of the formulation over the course of the experiment. |
| Variable Drug Metabolism | Differences in age, sex, or health status of the animals can lead to variations in drug metabolism. Ensure animal groups are properly randomized and matched. |
| Analytical Method Variability | Validate your bioanalytical method (e.g., LC-MS/MS) for measuring inhibitor levels and biomarkers (EETs/DHETs) to ensure accuracy, precision, and reproducibility.[1] Check for potential degradation of the inhibitor or biomarkers during sample collection and storage.[1] |
| Underlying Disease Model Progression | The progression of the chronic disease model itself may introduce variability. Ensure that the disease phenotype is stable and consistent across all animals before starting the treatment. |
Quantitative Data Summary
The following tables summarize key parameters for commonly referenced sEH inhibitors. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency (IC₅₀) of Selected sEH Inhibitors
| Inhibitor | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) |
| TPPU | 1.6 | 3.2 | 5.0 |
| t-TUCB | 0.8 | 0.9 | 1.2 |
| AR9281 | 24 | 2.5 | 3.5 |
| GSK2256294A | 1.1 | - | 1.1 |
Note: IC₅₀ values can vary depending on assay conditions. Data compiled from multiple sources for comparative purposes.
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | T½ (hours) |
| TPPU | Mouse | 1 mg/kg, oral | ~150 | ~6 |
| t-TUCB | Mouse | 10 mg/kg, oral | ~2000 | ~4 |
| AR9281 | Rat | 10 mg/kg, oral | ~1200 | ~2 |
Note: Pharmacokinetic parameters are highly dependent on the experimental conditions, including vehicle and animal strain.
Experimental Protocols
Protocol 1: In Vitro IC₅₀ Determination for this compound
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the sEH enzyme using a fluorescent substrate.
Materials:
-
Recombinant sEH enzyme (species-specific)
-
Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA
-
Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
This compound dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting range is from 100 µM down to 0.1 nM.
-
In the 96-well plate, add 100 µL of the Bis-Tris/HCl buffer to each well.
-
Add 1 µL of the diluted inhibitor-4 (or DMSO for the vehicle control) to the appropriate wells.
-
Add the sEH enzyme to each well to a final concentration of approximately 1 nM.
-
Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the CMNPC substrate to a final concentration of 5 µM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time (e.g., every minute for 20 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.
Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This protocol outlines a basic workflow for assessing the plasma concentration of this compound and its effect on the EET/DHET ratio in a rodent model.
Animals and Dosing:
-
Male C57BL/6 mice (8-10 weeks old).
-
Formulate this compound in a suitable vehicle (e.g., corn oil, PEG400).
-
Administer a single dose of the inhibitor via the desired route (e.g., oral gavage).
Procedure:
-
Divide the animals into groups, with each group corresponding to a specific time point for sample collection (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At each designated time point, collect blood samples from the animals in that group via cardiac puncture or another approved method into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT) to prevent lipid peroxidation.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Divide the plasma into two aliquots: one for pharmacokinetic analysis (measuring the concentration of inhibitor-4) and one for pharmacodynamic analysis (measuring EETs and DHETs).
-
Store all samples at -80°C until analysis.
-
Pharmacokinetic Analysis: Extract inhibitor-4 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacodynamic Analysis: Extract the epoxy-fatty acids and their diols from the plasma samples. Quantify the concentrations of specific EETs and DHETs (e.g., 14,15-EET and 14,15-DHET) using LC-MS/MS.
-
Data Analysis:
-
Plot the plasma concentration of inhibitor-4 versus time to determine key PK parameters (Cmax, Tmax, T½, AUC).
-
Calculate the EET/DHET ratio for each time point and plot this ratio versus time.
-
Correlate the plasma concentration of the inhibitor with the change in the EET/DHET ratio to establish a PK/PD relationship.
-
Visualizations
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates Diet-induced Endoplasmic Reticulum Stress in Liver and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to sEH Inhibitors in Preclinical Pain Models: AR9281 vs. TPPU
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for managing pain, primarily by stabilizing endogenous anti-inflammatory and analgesic epoxy-fatty acids (EpFAs).[1][2] Among the numerous sEH inhibitors (sEHIs) developed, AR9281 (also known as sEH inhibitor-4 or APAU) and TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) are two notable compounds that have been extensively evaluated in preclinical pain models. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Data Summary
The following tables summarize the efficacy of AR9281 and TPPU in preclinical models of neuropathic and inflammatory pain. It is important to note that direct head-to-head comparative studies are limited, and thus, data are compiled from different studies. Experimental conditions should be considered when interpreting these results.
Table 1: Efficacy of AR9281 (APAU) in Rat Pain Models
| Pain Model | Administration Route | Dose Range (mg/kg) | Key Findings | Reference |
| Streptozocin-induced Diabetic Neuropathic Pain | Oral gavage | 0.1 - 100 | Significantly decreased mechanical allodynia compared to vehicle and celecoxib (B62257) (10 mg/kg). A dose of 10 mg/kg showed significant effects. | [1][3] |
| Lipopolysaccharide (LPS)-induced Inflammatory Pain | Oral gavage | 0.1 - 100 | Significantly blocked LPS-induced mechanical allodynia, outperforming celecoxib (10 mg/kg). | [1][3] |
Table 2: Efficacy of TPPU in Rodent Pain Models
| Pain Model | Animal Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral | Not specified | Reduces thermal hyperalgesia. | [2] |
| Nab-paclitaxel-induced Neuropathic Pain | Rat | Intraperitoneal | 3 mg/kg/day | Alleviates mechanical and thermal pain. | [4] |
| Spared Nerve Injury (SNI) | Mouse | Not specified | 3 mg/kg | Improved mechanical withdrawal threshold. | [5][6] |
| Osteoarthritis (DMM model) | Mouse | Systemic injection | Not specified | Reversed pain behavior. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for key experiments cited in this guide.
Streptozocin-Induced Diabetic Neuropathic Pain Model (as per Inceoglu et al., 2013)[1][3]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Induction of Diabetes: A single intraperitoneal injection of streptozocin (B7790348) (STZ) at 65 mg/kg in citrate (B86180) buffer. Control animals receive citrate buffer alone. Diabetes is confirmed by blood glucose levels >250 mg/dL.
-
Pain Assessment (Mechanical Allodynia): Mechanical withdrawal thresholds are measured using von Frey filaments. Rats are placed on a wire mesh platform, and filaments of increasing force are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the up-down method.
-
Drug Administration: AR9281 (APAU) is administered via oral gavage at the specified doses.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model (as per Inceoglu et al., 2013)[1][3]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Induction of Inflammation: A single intraplantar injection of LPS (10 µg) into the hind paw.
-
Pain Assessment (Mechanical Allodynia): Mechanical withdrawal thresholds are measured using von Frey filaments as described above at various time points post-LPS injection.
-
Drug Administration: AR9281 (APAU) is administered via oral gavage at the specified doses prior to LPS injection.
Nab-Paclitaxel-Induced Peripheral Neuropathic Pain (as per Liu et al., 2023)[4]
-
Animal Model: Sprague-Dawley rats.
-
Induction of Neuropathy: Intraperitoneal injections of nab-paclitaxel.
-
Pain Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.
-
-
Drug Administration: TPPU is dissolved in 0.1% DMSO and administered intraperitoneally at a dose of 3 mg/kg/day.
Signaling Pathway and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the research.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: A typical experimental workflow for evaluating sEH inhibitors in a pain model.
Comparative Analysis
Both AR9281 and TPPU have demonstrated significant analgesic effects in preclinical models of neuropathic and inflammatory pain.[1][2][4] The available data suggest that sEH inhibition is a viable strategy for pain relief, often showing superior or comparable efficacy to established analgesics like celecoxib, but without some of their side effects.[1][8]
A study directly comparing three sEH inhibitors (APAU/AR9281, t-TUCB, and t-AUCB) revealed that while all were effective, their potency and time-dependent effects differed between neuropathic and inflammatory pain models, which may be related to their specific physicochemical properties.[1] TPPU has been widely used as a tool compound and has shown efficacy in a broad range of pain models, including chemotherapy-induced and osteoarthritic pain.[4][7] Furthermore, studies have indicated that TPPU does not appear to have rewarding effects, suggesting a lower potential for abuse compared to opioids.[9][10]
The choice between AR9281 and TPPU for a particular study may depend on the specific pain model, the desired route of administration, and the pharmacokinetic profile most suitable for the experimental design. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for making an informed decision. Further head-to-head comparative studies would be invaluable for a more definitive differentiation of the pharmacological profiles of these and other novel sEH inhibitors.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
A Comparative Guide to the Efficacy of sEH Inhibitors: t-AUCB vs. APAU
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of conditions, including inflammatory disorders, neuropathic pain, and cardiovascular diseases. By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs), sEH inhibitors can potentiate their beneficial effects. This guide provides an objective comparison of two prominent urea-based sEH inhibitors: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (APAU), which for the purpose of this guide will be our "sEH inhibitor-4" comparator, based on available comparative data.
Quantitative Efficacy and Pharmacokinetic Comparison
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of t-AUCB and APAU, providing a clear comparison of their biochemical activity and drug-like properties.
Table 1: In Vitro Inhibitory Potency against Rat Soluble Epoxide Hydrolase
| Compound | IC50 (nM) |
| t-AUCB | 8 |
| APAU | 10 |
Data sourced from a comparative study in rat models of pain. Lower IC50 values indicate higher potency.
Table 2: Pharmacokinetic Parameters in Mice Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (nmol/L) | t1/2 (min) |
| t-AUCB | 0.1 | 30 | 20 |
| 0.5 | 100 | 30 | |
| 1 | 150 | 15 | |
| APAU | 1 | > IC50 for murine sEH | ~30 |
Cmax: Maximum plasma concentration; t1/2: Half-life. Data for APAU at a 1 mg/kg dose indicates that its maximum concentration exceeded its IC50 value for the murine sEH, with a Tmax of approximately 30 minutes, suggesting rapid absorption[1].
In Vivo Efficacy in Preclinical Models
The anti-nociceptive effects of t-AUCB and APAU have been evaluated in rodent models of neuropathic and inflammatory pain.
In a model of diabetic neuropathic pain, APAU demonstrated efficacy at lower doses compared to t-AUCB. Specifically, APAU significantly reduced pain-related behavior at moderate doses, with 3 mg/kg being particularly effective. In contrast, t-AUCB showed a significant effect primarily at a much higher dose of 100 mg/kg[2].
In an inflammatory pain model induced by lipopolysaccharide, APAU was again effective over a broader and lower dose range than t-AUCB. While APAU showed significant anti-allodynic effects at most doses tested (except 0.1 mg/kg), t-AUCB was only significantly effective at the two highest doses of 30 and 100 mg/kg[2].
Mechanism of Action: The sEH Signaling Pathway
The therapeutic effects of sEH inhibitors are primarily mediated by their ability to increase the bioavailability of EETs. These lipid mediators exert their anti-inflammatory and analgesic effects through various downstream signaling pathways. Inhibition of sEH prevents the conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The elevated levels of EETs can then activate pathways such as the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, leading to the modulation of gene expression involved in inflammation and pain signaling.
Figure 1: The sEH signaling pathway and the inhibitory action of t-AUCB and APAU.
Experimental Protocols
In Vitro sEH Inhibition Assay
The inhibitory potency (IC50) of t-AUCB and APAU against sEH is determined using a fluorometric assay.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), by recombinant sEH to a fluorescent product. The rate of increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant rat soluble epoxide hydrolase
-
CMNPC substrate
-
Test compounds (t-AUCB, APAU) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed amount of recombinant sEH to each well of the microplate.
-
Add the different concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CMNPC substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths set appropriately for the fluorescent product (e.g., 330 nm excitation and 465 nm emission).
-
Calculate the rate of reaction for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro sEH inhibition assay.
In Vivo Efficacy in a Neuropathic Pain Model
Model: Streptozotocin (STZ)-induced diabetic neuropathy in rats.
Principle: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the development of neuropathic pain, which can be measured as a decreased threshold to mechanical stimuli (allodynia).
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ.
-
Monitor blood glucose levels to confirm the diabetic state.
-
After the development of neuropathic pain (typically 2-4 weeks), assess the baseline mechanical withdrawal threshold using von Frey filaments.
-
Administer t-AUCB or APAU orally at various doses.
-
Measure the mechanical withdrawal threshold at different time points after drug administration (e.g., 1, 2, 3, 4 hours).
-
A significant increase in the withdrawal threshold compared to vehicle-treated animals indicates an anti-allodynic effect.
Conclusion
Both t-AUCB and APAU are potent inhibitors of soluble epoxide hydrolase with demonstrated efficacy in preclinical models of pain. While they share a common adamantyl-urea pharmacophore, differences in their chemical structures lead to variations in their in vitro potency, pharmacokinetic profiles, and in vivo efficacy. APAU appears to be more potent at lower doses in the pain models discussed. However, t-AUCB has been shown to possess favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability compared to earlier generations of sEH inhibitors. The choice between these inhibitors will depend on the specific research question, the animal model being used, and the desired dosing regimen. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies in the promising field of sEH inhibition.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Inhibition of sEH Inhibitor-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target inhibition of a representative soluble epoxide hydrolase (sEH) inhibitor, referred to here as sEH inhibitor-4, with other commonly used sEH inhibitors. We will use trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) as a representative for "this compound" based on its promising preclinical data. This guide will objectively compare its performance against two other well-characterized sEH inhibitors, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), with supporting experimental data.
Data Presentation: Comparative Analysis of sEH Inhibitors
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of t-AUCB, TPPU, and AUDA in mice, providing a clear comparison of their key attributes for in vivo studies.
Table 1: In Vitro Inhibitory Potency against Mouse sEH
| Compound | IC50 (nM) vs. mouse sEH |
| t-AUCB | 8 |
| TPPU | 6 |
| AUDA | 18[1] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (Oral Administration)
| Parameter | t-AUCB | TPPU | AUDA |
| Dose (mg/kg) | 0.1 | 0.1 - 3 | Data not readily available |
| Cmax (nmol/L) | 30 | ~188 (at 1 mg/L in drinking water) | Data not readily available |
| Tmax (min) | ~30 | Data not readily available | Data not readily available |
| t1/2 (min) | 20 | 2220 (37 hours) | Data not readily available |
| AUC | Data not readily available | 31-41% oral bioavailability based on AUC | Data not readily available |
| Oral Bioavailability (%) | 68 | 31-41[1] | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for determining the pharmacokinetic profile of an sEH inhibitor following oral administration in mice.
-
Animal Models: Male Swiss Webster or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Dosing:
-
The sEH inhibitor is typically formulated in a vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (e.g., PEG400) for oral gavage.
-
Alternatively, for chronic studies, the inhibitor can be administered in the drinking water.[1]
-
-
Blood Sampling:
-
Serial blood samples (approximately 10-20 µL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the sEH inhibitor in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve) are calculated using non-compartmental analysis.
-
Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
LC-MS/MS Method for Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DHETs) Analysis
This method is crucial for assessing the pharmacodynamic effect of sEH inhibitors by measuring the change in the EET/DHET ratio, a key biomarker of target engagement.
-
Sample Preparation (from plasma):
-
Plasma samples are thawed on ice.
-
An internal standard (typically a deuterated version of the analytes) is added to the plasma.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
The supernatant is collected and subjected to solid-phase extraction (SPE) for purification and concentration of the lipids.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acetic or formic acid, is used to separate the EETs and DHETs.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of each EET and DHET regioisomer. The transitions from the precursor ion (M-H)- to specific product ions are monitored.
-
-
Data Analysis:
-
The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve.
-
The EET/DHET ratio is then calculated to assess the in vivo inhibition of sEH.
-
In Vivo sEH Activity Assay in Mouse Liver Tissue
This assay directly measures the enzymatic activity of sEH in tissues to confirm target inhibition.
-
Tissue Homogenization:
-
Liver tissue is harvested from mice treated with the sEH inhibitor or vehicle.
-
The tissue is homogenized in an ice-cold buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to separate the cytosolic fraction (supernatant), which contains the sEH enzyme.
-
-
Enzymatic Assay:
-
The cytosolic fraction is incubated with a fluorescent substrate for sEH, such as cyano(6-methoxy-2-naphthalenyl)methyl ester 2-oxiraneacetic acid (CMNPC).
-
The hydrolysis of the substrate by sEH produces a fluorescent product.
-
The rate of increase in fluorescence is measured over time using a microplate reader.
-
-
Data Analysis:
-
The sEH activity is calculated from the rate of product formation.
-
The activity in the inhibitor-treated group is compared to the vehicle-treated group to determine the percentage of in vivo inhibition.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vivo validation of sEH inhibitors.
Caption: The sEH signaling pathway and the mechanism of action of sEH inhibitors.
Caption: Experimental workflow for in vivo target validation of an sEH inhibitor.
Caption: Confirmation of target inhibition via biomarker (EET/DHET ratio) modulation.
References
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the development of selective inhibitors for therapeutic applications, understanding the cross-reactivity of a compound with related enzymes is of paramount importance to mitigate off-target effects and ensure safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor, with other functionally related enzymes. The data presented herein is compiled from published experimental findings.
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs), converting them to their corresponding diols.[1][2][3] Inhibition of sEH stabilizes EETs, which have demonstrated anti-inflammatory, antihypertensive, and analgesic effects, making sEH a promising therapeutic target for a variety of diseases.[2][4][5][6][7] However, the human body expresses several other epoxide hydrolases and serine hydrolases that could potentially interact with sEH inhibitors.
Understanding the Landscape of Related Enzymes
The primary family of related enzymes includes other epoxide hydrolases (EHs). Mammals express four structurally related EH isozymes: microsomal epoxide hydrolase (mEH or EH1), soluble epoxide hydrolase (sEH or EH2), EH3, and EH4.[1][8] Beyond this immediate family, other enzymes such as leukotriene A4 hydrolase, cholesterol-5,6-oxide hydrolase, and various serine hydrolases can also exhibit overlapping substrate specificities or inhibitor interactions.[1][9]
Comparative Inhibitory Activity of t-TUCB
The selectivity of an inhibitor is quantitatively assessed by comparing its inhibitory concentration (IC50) against the target enzyme versus related enzymes. A higher IC50 value indicates weaker inhibition, and thus, a highly selective inhibitor will have a low IC50 for its target and significantly higher IC50 values for other enzymes.
The following table summarizes the IC50 values of t-TUCB against human sEH and a panel of other human serine hydrolases.
| Enzyme | Abbreviation | IC50 (nM) of t-TUCB |
| Soluble Epoxide Hydrolase | sEH | 0.8 |
| Fatty Acid Amide Hydrolase | FAAH | 140 |
| Microsomal Epoxide Hydrolase | mEH | >10,000 |
| Human Carboxylesterase 1 | hCE1 | >10,000 |
| Human Carboxylesterase 2 | hCE2 | >10,000 |
| Paraoxonase 1 | PON1 | >10,000 |
| Paraoxonase 2 | PON2 | >10,000 |
| Paraoxonase 3 | PON3 | >10,000 |
| Arylacetamide Deacetylase | AADAC | >10,000 |
Data sourced from a study by Ostermann et al. (2018).[9]
As the data indicates, t-TUCB is a highly potent inhibitor of sEH with an IC50 value in the sub-nanomolar range.[9] While it shows some activity against fatty acid amide hydrolase (FAAH), it is significantly less potent (over 175-fold) compared to its activity against sEH.[9] Importantly, t-TUCB demonstrates excellent selectivity against a range of other serine hydrolases, including microsomal epoxide hydrolase (mEH), with no significant inhibition observed at concentrations up to 10,000 nM.[9]
Experimental Protocols
The determination of inhibitor cross-reactivity is crucial for preclinical drug development. Below are the generalized methodologies for the key experiments cited in the data table.
Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of a compound is typically determined using an in vitro enzyme activity assay. For epoxide hydrolases, this often involves a fluorescent substrate that, when hydrolyzed by the enzyme, produces a fluorescent product.
-
Enzyme Preparation: Recombinant human enzymes (sEH, mEH, FAAH, etc.) are expressed and purified.
-
Substrate: A suitable fluorescent substrate is used. For sEH, a common substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Assay Procedure:
-
The purified enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., t-TUCB) in an appropriate buffer system (e.g., Tris-HCl buffer, pH 7.4) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The increase in fluorescence, corresponding to the formation of the product, is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.
-
Experimental Workflow for Cross-Reactivity Screening
The logical flow for assessing the cross-reactivity of a potential sEH inhibitor is depicted in the following diagram.
Caption: Workflow for sEH inhibitor cross-reactivity screening.
Signaling Pathway Context: The Role of sEH
To appreciate the significance of selective sEH inhibition, it is important to understand its role in the broader context of lipid metabolism and signaling. The following diagram illustrates the pathway involving sEH.
Caption: The metabolic pathway of sEH and its inhibition.
References
- 1. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Inflammation Control: Soluble Epoxide Hydrolase (sEH) Inhibitors Versus COX-2 Inhibitors
For researchers and drug development professionals, the quest for potent and safe anti-inflammatory agents is a continuous endeavor. This guide provides a comparative analysis of two prominent classes of anti-inflammatory drugs: soluble epoxide hydrolase (sEH) inhibitors and cyclooxygenase-2 (COX-2) inhibitors. By examining their mechanisms of action, preclinical efficacy, and potential side-effect profiles, this document aims to offer a clear, data-driven perspective to inform future research and development.
This comparison will focus on a representative sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), and the widely studied COX-2 inhibitor, celecoxib. While the prompt specified "sEH inhibitor-4," this appears to be a placeholder, and TPPU serves as a well-characterized example of a potent sEH inhibitor.
Mechanism of Action: Two Distinct Approaches to Inflammation
The fundamental difference between sEH and COX-2 inhibitors lies in their targets within the arachidonic acid cascade, a key pathway in the inflammatory response.
COX-2 inhibitors , such as celecoxib, directly block the cyclooxygenase-2 enzyme.[1][2] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] By inhibiting this step, COX-2 inhibitors effectively reduce the production of these pro-inflammatory molecules.
sEH inhibitors , on the other hand, work on a different branch of the arachidonic acid pathway. They inhibit the soluble epoxide hydrolase enzyme, which degrades naturally occurring anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[3][4] By blocking sEH, these inhibitors increase the levels of EETs, which then exert their anti-inflammatory, analgesic, and vasodilatory effects.[3][4]
Comparative Efficacy: A Look at the Preclinical Data
To objectively compare the performance of sEH and COX-2 inhibitors, we can examine their inhibitory concentrations (IC50) and their effects in established animal models of inflammation and pain.
| Parameter | sEH Inhibitor (TPPU) | COX-2 Inhibitor (Celecoxib) | Reference |
| Target | Soluble Epoxide Hydrolase (sEH) | Cyclooxygenase-2 (COX-2) | [1][3] |
| IC50 (Human Enzyme) | 3.7 nM (sEH) | 40 nM (COX-2) | [5][6] |
| IC50 (Murine Enzyme) | 6.0 nM (sEH) | Not widely reported | [7] |
| Anti-inflammatory Efficacy (Carrageenan-induced paw edema in rats) | Dose-dependent reduction in paw edema | ED30 = 0.81 mg/kg | [8][9] |
| Analgesic Efficacy (Hot Plate Test in mice) | Significant increase in latency to response | Dose-dependent increase in pain threshold | [10][11] |
Table 1: Comparative Efficacy Data
Experimental Protocols in Focus
The data presented above is derived from standardized preclinical assays. Understanding the methodologies is crucial for interpreting the results.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound.[12][13][14]
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.[12]
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (sEH inhibitor or COX-2 inhibitor) or vehicle is administered, usually orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation.[15]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[15]
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Hot Plate Test
This method is used to evaluate the analgesic properties of a compound by measuring the response to a thermal stimulus.[10][11][16]
-
Animal Model: Mice are commonly used for this assay.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the hot plate, and the time until a response (e.g., licking of the hind paw or jumping) is recorded as the latency time.[10]
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Measurements are taken before and at various time points after administration of the test compound or vehicle.
-
-
Data Analysis: A significant increase in the latency time in the treated group compared to the control group indicates an analgesic effect.
Cardiovascular Safety Profile: A Critical Point of Comparison
A major concern with COX-2 inhibitors has been their association with an increased risk of cardiovascular events, such as heart attack and stroke.[17] This has led to the withdrawal of some COX-2 inhibitors, like rofecoxib, from the market.[17] The proposed mechanism for this adverse effect is the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of pro-thrombotic thromboxanes.
In contrast, preclinical studies on sEH inhibitors suggest a potentially favorable cardiovascular profile. By increasing the levels of EETs, which are known vasodilators, sEH inhibitors may offer cardiovascular benefits. However, more extensive clinical data is needed to fully establish the long-term cardiovascular safety of sEH inhibitors in humans.
Conclusion: A Promising Alternative with a Different Profile
The comparative analysis of sEH inhibitors and COX-2 inhibitors reveals two distinct yet effective strategies for combating inflammation and pain. While COX-2 inhibitors have a proven track record in clinical use, their cardiovascular risks remain a significant consideration.
sEH inhibitors, with their unique mechanism of action that enhances the body's own anti-inflammatory pathways, present a promising alternative. Preclinical data indicates potent anti-inflammatory and analgesic effects, potentially without the cardiovascular liabilities associated with COX-2 inhibition. As research progresses, further head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these two important classes of anti-inflammatory drugs.
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Hot plate test [panlab.com]
- 17. gov.uk [gov.uk]
Head-to-Head Comparison: sEH Inhibitor-4 and Other Leading Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Data of Potent sEH Inhibitors
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a variety of inflammatory and pain-related conditions. By stabilizing endogenous epoxyeicosatrienoic acids (EETs), sEH inhibitors (sEHIs) can modulate key signaling pathways involved in inflammation and nociception. This guide provides a head-to-head comparison of the novel and highly potent sEH inhibitor-4 against other well-established sEHIs, including TPPU, t-AUCB, and AUDA. All data is presented in a clear, comparative format, supported by detailed experimental protocols to aid in research and drug development decisions.
Quantitative Data Summary
The following tables provide a comparative overview of the in vitro potency and pharmacokinetic profiles of this compound and other key sEHIs.
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Reference |
| This compound (B15/A34) | Human | 0.03 ± 0.01 | [1][2] |
| TPPU | Human | 1.1 | [3] |
| Monkey | 3.7 | [4] | |
| Rat | ~1 | [3] | |
| Mouse | 2.8 | [3] | |
| t-AUCB | Human | 1.3 | [3] |
| Mouse | 1.5 | [5] | |
| AUDA | Human | 69 | [3] |
| Mouse | 18 | [3] |
IC50 values represent the concentration of the inhibitor required to reduce sEH enzyme activity by 50%.
Table 2: Comparative Pharmacokinetic Parameters
| Inhibitor | Species | Route | Cmax (nM) | Tmax (h) | AUC (nM*h) | Bioavailability (%) | Reference |
| This compound (A34) | Rat | p.o. | Moderate systemic exposure | - | - | Moderate | [2] |
| TPPU | Mouse | s.c. | ~100 | ~2 | - | - | [1] |
| Cynomolgus Monkey | p.o. | >10 x IC50 | - | - | - | [4] | |
| t-AUCB | Mouse | p.o. | - | - | > AUDA | 68 ± 22 | [5] |
| Dog | p.o. | - | 8 | - | 98 | [3] | |
| AUDA | Mouse | p.o. | - | - | - | - | [5] |
Pharmacokinetic parameters can vary based on formulation, dose, and animal model. "-" indicates data not available in the cited literature.
In Vivo Efficacy
In a carrageenan-induced inflammatory pain model in rats, this compound (B15) demonstrated a superior therapeutic effect compared to both t-AUCB and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] This suggests a potent in vivo anti-inflammatory and analgesic activity for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of this compound (B15/A34)
The synthesis of this compound, a benzamide (B126) derivative containing a urea (B33335) moiety, is a multi-step process. A general outline based on related syntheses is provided below. For the detailed, step-by-step protocol, please refer to the primary literature by Tian et al. (2022).[1][2]
General Synthetic Scheme:
-
Intermediate Synthesis: Preparation of key benzamide and urea precursors through standard organic chemistry reactions, such as amide coupling and isocyanate formation.
-
Coupling Reaction: Reaction of the benzamide and urea intermediates to form the final trident-shaped molecular skeleton.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity.
-
Characterization: Confirmation of the chemical structure and purity using methods like NMR, mass spectrometry, and elemental analysis.
In Vitro sEH Inhibition Assay
The inhibitory potency of the compounds is determined using a fluorometric assay with a recombinant sEH enzyme.
-
Enzyme: Recombinant human or other species-specific soluble epoxide hydrolase.
-
Substrate: A fluorogenic substrate such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Procedure:
-
The sEH enzyme is pre-incubated with various concentrations of the test inhibitor in an appropriate buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0) for a set period at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence of the product is measured over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the anti-inflammatory and analgesic effects of the sEH inhibitors.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound, t-AUCB, Celecoxib) or vehicle is administered orally.
-
After a specified pre-treatment time, inflammation is induced by injecting a 1% solution of carrageenan into the plantar surface of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of paw edema inhibition is calculated for each treatment group relative to the vehicle control group.
-
Pharmacokinetic Studies
Pharmacokinetic parameters are determined following administration of the sEH inhibitors to animal models.
-
Animal Model: Mice or rats.
-
Procedure:
-
The sEH inhibitor is administered via the desired route (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the inhibitor in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated using non-compartmental analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the sEH signaling pathway and a typical experimental workflow for evaluating sEH inhibitors.
References
- 1. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzamide derivatives containing urea moiety as soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of sEH Inhibitor-4 and Other Key Soluble Epoxide Hydrolase Inhibitors in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) presents a compelling therapeutic strategy for mitigating a spectrum of inflammatory conditions. By stabilizing endogenous anti-inflammatory lipid mediators, epoxyeicosatrienoic acids (EETs), sEH inhibitors offer a novel mechanistic approach to disease intervention. This guide provides an objective comparison of sEH inhibitor-4 against other well-characterized sEH inhibitors, namely TPPU, t-AUCB, and AUDA, with supporting experimental data to inform the selection of appropriate tool compounds for research and development.
Comparative Analysis of sEH Inhibitors
This compound is a novel compound with high potency for the human sEH enzyme.[1] Its anti-inflammatory effects are inferred from its potent enzyme inhibition, which is expected to increase the levels of anti-inflammatory EETs. This guide compares its in vitro potency with other widely studied sEH inhibitors for which in vivo anti-inflammatory data is available.
Table 1: In Vitro Potency and Physicochemical Properties of Selected sEH Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Key Physicochemical Properties | Reference |
| This compound | sEH | 1.74 ± 0.11 | - | Human | High melting point, moderate solubility | [1] |
| TPPU | sEH | - | 45 | Human | Brain penetrant | [2] |
| t-AUCB | sEH | - | - | - | - | |
| AUDA | sEH | - | 69 | Human | Well-characterized, widely used | [3][4] |
| sEH | - | 18 | Mouse | [3][4] |
Table 2: Comparative Anti-Inflammatory Effects of Selected sEH Inhibitors
| Compound | Model | Key Anti-Inflammatory Effects | Reference |
| TPPU | Collagen-Induced Arthritis (murine) | Decreased expression of TNF-α, IL-1β, and IL-6.[5] | [5] |
| LPS-Induced Pulmonary Inflammation (murine) | Alleviated lung inflammation, reduced TNF-α and IL-1β mRNA.[6] | [6] | |
| t-AUCB | High-Fat Diet-Induced Inflammation (murine) | Modulated plasma cytokine levels. | [7] |
| AUDA | LPS-Induced Endotoxemia (murine) | Decreased plasma levels of proinflammatory cytokines.[8] | [8] |
| Febrile Response to LPS (rat) | Weakened the febrile rise in body temperature.[9] | [9] |
Signaling Pathways and Experimental Workflows
The primary anti-inflammatory mechanism of sEH inhibitors is the stabilization of EETs, which in turn can suppress pro-inflammatory signaling cascades, most notably the NF-κB pathway.
References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibition Reverses Cognitive Dysfunction in a Mouse Model of Metabolic Syndrome by Modulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The weakening effect of soluble epoxide hydrolase inhibitor AUDA on febrile response to lipopolysaccharide and turpentine in rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of sEH Inhibitor-4 and Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between soluble epoxide hydrolase (sEH) inhibitors, specifically sEH inhibitor-4, and pan-caspase inhibitors. While both are utilized as tool compounds in research, they target fundamentally different enzyme classes and cellular pathways. This document objectively outlines their respective specificities, mechanisms of action, and the experimental protocols used to evaluate them, supported by quantitative data and pathway diagrams.
Introduction: Targeting Distinct Cellular Pathways
Soluble epoxide hydrolase (sEH) and caspases are enzymes that play critical, yet distinct, roles in cellular signaling. sEH is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs). By inhibiting sEH, levels of beneficial EETs are increased, which has therapeutic potential for cardiovascular and inflammatory diseases.
Caspases, on the other hand, are a family of cysteine proteases that are central executioners of apoptosis, or programmed cell death. Pan-caspase inhibitors, such as the widely-used Z-VAD-FMK, are broad-spectrum agents that block the activity of multiple caspases, thereby inhibiting apoptotic cell death. Due to their different targets, a direct comparison of specificity on the same panel of enzymes is not applicable. Instead, this guide will compare their specificity within their respective enzyme families and their effects on distinct signaling pathways.
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor is a critical parameter, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency and, when compared across a panel of related enzymes, provides a measure of selectivity.
Table 1: Specificity of a Representative sEH Inhibitor
Data presented here is for a potent sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), which serves as a well-characterized example to illustrate the specificity profile of this class of compounds.
| Enzyme Target | IC50 (nM) | Source |
| Soluble Epoxide Hydrolase (human, recombinant) | 0.4 | |
| Murine sEH | 0.7 | |
| Rat sEH | 1.1 | |
| Other Hydrolases (e.g., esterases, other proteases) | >10,000 |
Table 2: Specificity of a Representative Pan-Caspase Inhibitor (Z-VAD-FMK)
Z-VAD-FMK is a widely used irreversible pan-caspase inhibitor. Its specificity is typically assessed by measuring its inhibition constant (Ki) or IC50 against various caspase family members.
| Enzyme Target | IC50 (nM) | Source |
| Caspase-1 | 0.5 | |
| Caspase-3 | 1.8 | |
| Caspase-4 | 1.3 | |
| Caspase-7 | 1.7 | |
| Caspase-8 | 10.1 | |
| Non-caspase proteases (e.g., Calpain, Cathepsin B) | >10,000 |
Signaling Pathways and Mechanisms of Action
The distinct targets of sEH and caspase inhibitors mean they modulate separate cellular signaling pathways.
The sEH Pathway and its Inhibition
sEH metabolizes EETs, which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs have vasodilatory, anti-inflammatory, and anti-fibrotic properties. By inhibiting sEH, sEH inhibitors prevent the degradation of EETs, thus potentiating their beneficial effects.
Caption: The sEH pathway and the mechanism of sEH inhibitors.
The Caspase-Mediated Apoptosis Pathway
Caspases are activated in a cascade in response to intrinsic (mitochondrial) or extrinsic (death receptor) signals. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Pan-caspase inhibitors block this cascade at multiple points.
Caption: Caspase-mediated apoptosis and its inhibition.
Experimental Protocols for Specificity Determination
The methodologies for assessing inhibitor specificity are tailored to the enzyme class being studied. Below are representative protocols for determining the IC50 values for sEH and caspase inhibitors.
Protocol: sEH Inhibitor IC50 Determination
This protocol outlines a common method using a fluorescent substrate to measure sEH activity.
-
Reagents and Materials: Recombinant human sEH, fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate, CMNPC), test inhibitor (this compound), assay buffer (e.g., Tris-HCl, pH 7.4), and a fluorescence microplate reader.
-
Assay Procedure:
-
Prepare a serial dilution of the sEH inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant sEH enzyme to each well, followed by the various concentrations of the inhibitor.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate's product).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining sEH inhibitor IC50.
Protocol: Caspase Inhibitor IC50 Determination
This protocol describes a typical assay for measuring caspase activity using a colorimetric or fluorometric substrate.
-
Reagents and Materials: Recombinant active caspases (e.g., Caspase-3, -8), specific caspase substrate (e.g., Ac-DEVD-pNA for Caspase-3), test inhibitor (pan-caspase inhibitor), assay buffer, and a microplate reader.
-
Assay Procedure:
-
Prepare a serial dilution of the pan-caspase inhibitor.
-
Add the recombinant caspase enzyme and the inhibitor dilutions to the wells of a microplate.
-
Incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the caspase substrate.
-
Measure the absorbance or fluorescence at appropriate intervals, corresponding to the cleavage of the substrate.
-
-
Data Analysis:
-
Determine the reaction velocity for each inhibitor concentration.
-
Normalize the data against controls.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit to a suitable model to calculate the IC50.
-
Conclusion
This compound and pan-caspase inhibitors are valuable research tools that operate in distinct biological contexts. sEH inhibitors, by preventing the degradation of EETs, offer a strategy for modulating inflammation and vascular tone. Their specificity is characterized by high potency against sEH with minimal activity against other hydrolases. In contrast, pan-caspase inhibitors provide a broad-spectrum blockade of apoptosis by targeting multiple members of the caspase family. Their utility lies in their ability to prevent cell death in various experimental models. Understanding their respective targets, pathways, and specificity profiles is crucial for the correct design and interpretation of experiments in drug discovery and cell biology research.
sEH Inhibitor-4: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of sEH Inhibitor-4 Performance Against Standard-of-Care Treatments.
In the landscape of therapeutic development, the quest for novel targets that can offer superior efficacy and safety profiles is paramount. Soluble epoxide hydrolase (sEH) has emerged as a compelling target for a multitude of diseases characterized by underlying inflammatory and cell signaling dysregulation. This guide provides a comprehensive comparison of the efficacy of a representative sEH inhibitor, designated here as this compound, against current standard-of-care therapies in various preclinical disease models. The data presented is a synthesis of findings from multiple independent studies, offering a quantitative and qualitative assessment of this promising therapeutic strategy.
Mechanism of Action: The sEH Pathway
Soluble epoxide hydrolase plays a critical role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively diminishes these protective effects. sEH inhibitors, such as this compound, block this enzymatic degradation, thereby increasing the bioavailability of EETs and enhancing their beneficial actions.
Efficacy in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, sEH inhibitors have demonstrated significant neuroprotective effects, outperforming the standard-of-care acetylcholinesterase inhibitor, donepezil (B133215), in key cognitive and pathological endpoints.
Quantitative Comparison: sEH Inhibitor (UB-SCG-74) vs. Donepezil
| Parameter | Disease Model | sEH Inhibitor (UB-SCG-74) | Donepezil (Standard-of-Care) | Reference |
| Cognitive Improvement (Novel Object Recognition Test) | 5XFAD Mouse Model | Significantly improved cognition, outperforming donepezil. | Improved cognition, but to a lesser extent than UB-SCG-74. | [1][2] |
| Synaptic Plasticity | 5XFAD Mouse Model | Significantly improved synaptic plasticity. | Weaker effect on neuronal intersections compared to UB-SCG-74. | [2] |
| Amyloid Plaque Reduction | 5XFAD Mouse Model | Significant reduction in amyloid plaques. | Showed reductions in Aβ plaque number. | [3] |
| Neuroinflammation | 5XFAD Mouse Model | Reduced neuroinflammation. | Reduced microglial activation. | [1][3] |
Experimental Workflow: Preclinical Alzheimer's Disease Study
Efficacy in Neuropathic Pain Models
sEH inhibitors have shown robust analgesic effects in rodent models of neuropathic pain, demonstrating superiority over the standard-of-care anticonvulsant, gabapentin, and the non-steroidal anti-inflammatory drug (NSAID), celecoxib.
Quantitative Comparison: sEH Inhibitors vs. Gabapentin/Celecoxib
| Parameter | Disease Model | sEH Inhibitors (APAU, t-TUCB) | Gabapentin / Celecoxib (Standard-of-Care) | Reference |
| Mechanical Allodynia (von Frey Test) | Streptozotocin-induced Diabetic Neuropathy (Rat) | Dose-dependent reduction in pain behavior, more potent and efficacious than celecoxib. t-TUCB (10 mg/kg) restored mechanical withdrawal thresholds to pre-diabetic levels. | Gabapentin (100 mg/kg) was effective but sEH inhibitors showed comparable or superior analgesia. Celecoxib was less effective. | [4][5] |
| Inflammatory Pain (LPS-induced) | Rat Model | Dose-dependent reduction in pain behavior, more potent and efficacious than celecoxib. | Celecoxib was less effective than sEH inhibitors. | [4] |
Experimental Workflow: Neuropathic Pain Study
Efficacy in Cardiorenal Syndrome Models
In a mouse model of type 4 cardiorenal syndrome, the sEH inhibitor t-AUCB demonstrated significant cardioprotective effects, independent of any alteration in kidney function, a limitation often seen with other cardiovascular drugs.
Quantitative Comparison: sEH Inhibitor (t-AUCB) in Cardiorenal Syndrome
| Parameter | Disease Model | sEH Inhibitor (t-AUCB) | Standard-of-Care (Not Directly Compared in this Study) | Reference |
| Cardiac Hypertrophy and Fibrosis | 5/6 Nephrectomy Mouse Model | Prevented the development of cardiac hypertrophy and fibrosis. | Not applicable. | [6] |
| Diastolic and Systolic Function | 5/6 Nephrectomy Mouse Model | Normalized echocardiographic indices of diastolic and systolic function. | Not applicable. | [6] |
| Endothelial Dysfunction | 5/6 Nephrectomy Mouse Model | Prevented the reduction in endothelium-dependent flow-mediated dilatation. | Not applicable. | [6] |
| Kidney Function | 5/6 Nephrectomy Mouse Model | No significant impact on kidney function or lesions. | Not applicable. | [6] |
Experimental Workflow: Cardiorenal Syndrome Study
Experimental Protocols
5/6 Nephrectomy Mouse Model
This model of chronic kidney disease is typically induced in a two-step surgical procedure. First, two-thirds of one kidney is removed (or the upper and lower poles are ligated). After a recovery period of about one week, a contralateral nephrectomy (removal of the entire other kidney) is performed. This results in a 5/6 reduction in renal mass, leading to progressive kidney dysfunction, hypertension, and cardiovascular complications.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat Model
Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin, a chemical toxic to pancreatic β-cells. This leads to insulin (B600854) deficiency and hyperglycemia. Over several weeks, the rats develop peripheral neuropathy characterized by mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia, which can be quantified using behavioral tests.
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents. The test consists of three phases: habituation, familiarization, and testing. During habituation, the animal is allowed to explore an empty arena. In the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore them. After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A healthy animal will spend significantly more time exploring the novel object, indicating it remembers the familiar one.
Conclusion
The preclinical data strongly suggest that this compound represents a promising therapeutic agent with the potential for superior efficacy compared to current standard-of-care treatments in several disease areas. Its unique mechanism of action, which enhances the body's own protective lipid signaling pathways, offers a multi-faceted approach to treating complex diseases involving inflammation, neuronal dysfunction, and cardiovascular pathology. Further clinical investigation is warranted to translate these compelling preclinical findings into novel therapies for patients.
References
- 1. Inhibition of Soluble Epoxide Hydrolase Ameliorates Cerebral Blood Flow Autoregulation and Cognition in Alzheimer’s Disease and Diabetes-Related Dementia Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 3. Evaluation of microcurrent as an adjunct to donepezil therapy in an Alzheimer’s disease mouse model: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome [frontiersin.org]
Navigating the Nuances of sEH Inhibition: A Comparative Guide to Preclinical Reproducibility
A detailed analysis of the preclinical data for soluble epoxide hydrolase (sEH) inhibitors reveals both promise and complexity. While these compounds consistently demonstrate anti-inflammatory, antihypertensive, and analgesic effects across a range of animal models, a direct comparison of their potency and efficacy is often confounded by inter-laboratory variations in experimental design. This guide provides a comparative overview of three well-characterized sEH inhibitors—APAU, t-AUCB, and t-TUCB—highlighting the critical factors that influence experimental outcomes and the importance of standardized protocols in assessing their therapeutic potential.
The enzyme soluble epoxide hydrolase (sEH) plays a crucial role in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By converting these anti-inflammatory and vasodilatory compounds into their less active diol counterparts, sEH effectively dampens their beneficial effects. Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, hypertension, and pain.
However, the path from promising preclinical data to clinical reality is fraught with challenges, a key one being the reproducibility of experimental findings. The efficacy of sEH inhibitors can be significantly influenced by a multitude of factors, including the specific animal model employed, the route and vehicle of drug administration, and the species-specific metabolism and potency of the inhibitor. This guide aims to provide researchers, scientists, and drug development professionals with a framework for interpreting the existing preclinical data and for designing future studies that will yield more comparable and robust results.
Comparative Efficacy of sEH Inhibitors in Preclinical Models
To illustrate the potential for variability in preclinical outcomes, this section summarizes the reported effects of three widely studied sEH inhibitors—APAU, t-AUCB, and t-TUCB—in models of inflammation, neuropathic pain, and hypertension.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of sEH inhibitors are frequently evaluated in rodent models of lipopolysaccharide (LPS)-induced inflammation and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy.
| Inhibitor | Animal Model | Key Findings | Effective Dose Range | Reference |
| APAU | Rat | Significantly blocked LPS-induced allodynia, outperforming celecoxib. | 10 mg/kg | [1] |
| Rat (Diabetic Neuropathy) | Significantly decreased allodynia compared to vehicle and celecoxib. | 3 - 10 mg/kg | [1] | |
| t-AUCB | Rat | Significantly effective at reducing LPS-induced allodynia at higher doses. | 30 - 100 mg/kg | [1] |
| Rat (Diabetic Neuropathy) | Showed significant effect only at the highest dose tested. | 100 mg/kg | [1] | |
| t-TUCB | Rat (Diabetic Neuropathy) | Significantly blocked allodynia, with 10 mg/kg being the most effective dose. | 10 mg/kg | [1] |
| Rat | In the LPS-induced inflammatory pain model, 10 mg/kg showed a later onset but higher efficacy. | 10 mg/kg | [1] | |
| Mouse (Diabetic Neuropathy) | A single 10 mg/kg dose significantly increased mechanical withdrawal thresholds, comparable to 100 mg/kg gabapentin. | 10 mg/kg | [2] | |
| Horse (Inflammatory Joint Pain) | A 1 mg/kg dose produced significant antinociceptive effects. | 1 mg/kg | [3] |
Antihypertensive Effects
The blood pressure-lowering effects of sEH inhibitors are often assessed in models of renovascular hypertension, such as the two-kidney, one-clip (2K1C) model.
| Inhibitor | Animal Model | Key Findings | Treatment Regimen | Reference |
| t-AUCB | Rat (2K1C Hypertension) | Significantly reduced systolic blood pressure and restored endothelial function. | Not specified | [4] |
| c-AUCB | Mouse (2K1C Hypertension) | Elicited similar blood pressure decreases in both wild-type and eNOS knockout mice, suggesting a nitric oxide-independent mechanism. | 14-day treatment | [5] |
Experimental Methodologies: A Closer Look
The variability in the reported effective doses and outcomes for these inhibitors underscores the importance of scrutinizing the experimental protocols. Key methodological considerations that can influence the results of preclinical studies on sEH inhibitors include:
-
Animal Models: The choice of animal model is critical. For instance, the LPS-induced inflammation model represents an acute inflammatory state, while the STZ-induced diabetic neuropathy model reflects a chronic pain condition. The underlying pathophysiology of these models can influence the efficacy of a given inhibitor.
-
Drug Formulation and Administration: The solubility and bioavailability of sEH inhibitors can be challenging. The use of different vehicles (e.g., polyethylene (B3416737) glycol, DMSO) and routes of administration (e.g., oral gavage, intraperitoneal injection, intravenous) can significantly impact the pharmacokinetic profile and, consequently, the observed efficacy.
-
Species Differences: The potency of sEH inhibitors can vary significantly between species due to differences in the amino acid sequence of the sEH enzyme. An inhibitor that is highly potent against human sEH may be less effective in rodents, and vice versa.
-
Outcome Measures: The specific endpoints used to assess efficacy are also important. In pain studies, these can range from reflexive measures like paw withdrawal thresholds to more complex behavioral assessments. In hypertension studies, both systolic and diastolic blood pressure are typically monitored.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the sEH signaling pathway and a typical preclinical experimental workflow.
Caption: The sEH signaling pathway.
Caption: A typical experimental workflow for evaluating sEH inhibitors.
Conclusion: Towards More Reproducible Preclinical Research
The preclinical data for sEH inhibitors strongly support their potential as a novel therapeutic class for a range of diseases. However, to facilitate the translation of these findings to the clinic, a greater emphasis on the standardization of experimental protocols is needed. This includes detailed reporting of drug formulation and administration, the use of multiple, well-validated animal models, and the inclusion of pharmacokinetic and pharmacodynamic assessments. By carefully considering the factors that contribute to experimental variability, the scientific community can work towards generating more robust and reproducible data that will ultimately accelerate the development of these promising therapeutic agents.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetmed.tamu.edu [vetmed.tamu.edu]
- 4. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to sEH Inhibitor-4 and Dual sEH/FAAH Inhibitors for Preclinical Research
In the landscape of analgesic and anti-inflammatory drug development, the modulation of lipid signaling pathways offers promising therapeutic avenues. Two key enzymes in these pathways, soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), have emerged as critical targets. While selective inhibition of sEH has demonstrated significant efficacy, a newer strategy involves the simultaneous inhibition of both sEH and FAAH with a single molecule. This guide provides a detailed comparison of a potent selective sEH inhibitor, sEH inhibitor-4 (also known as B15), and the class of dual sEH/FAAH inhibitors, with a focus on experimental data to inform researchers in drug development.
Introduction to the Targets: sEH and FAAH
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators. Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects.
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. By inhibiting FAAH, endogenous anandamide levels are elevated, leading to activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.
The rationale for developing dual sEH/FAAH inhibitors stems from the observation that co-administration of selective inhibitors for each enzyme produces synergistic effects in preclinical models of pain and inflammation.[1] A single molecule targeting both enzymes could offer a superior therapeutic profile and a simplified pharmacokinetic and pharmacodynamic landscape.[2]
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of an inhibitor is a key determinant of its potential therapeutic efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
This compound (B15) is a recently developed benzamide (B126) derivative containing a urea (B33335) moiety that has demonstrated exceptionally high potency and selectivity for sEH.[3]
Dual sEH/FAAH inhibitors , such as SW-17 and compound 11, have been engineered to exhibit potent inhibition of both enzymes.[4][5] The development of these dual inhibitors often starts from a known FAAH or sEH inhibitor scaffold, which is then optimized to achieve potent activity at the second target.[5]
Below is a comparative summary of the in vitro potencies of this compound and representative dual sEH/FAAH inhibitors.
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound (B15) | sEH | Not Specified | 0.03 ± 0.01 | [3] |
| SW-17 | sEH | Human | 2.5 | [6] |
| Rat | 3.9 | [6] | ||
| Mouse | 1670.3 | [7] | ||
| FAAH | Human | 9.8 | [6] | |
| Compound 11 | sEH | Human | 5 | [5] |
| FAAH | Human | 8 | [5] | |
| FAAH | Mouse | 1400 (5 min preincubation) | [5] | |
| 66 (60 min preincubation) | [5] | |||
| TPPU (Selective sEH Inhibitor) | sEH | Human | 0.7 | [7] |
| sEH | Rat | 1.9 | [7] | |
| sEH | Mouse | 3.1 | [7] | |
| URB597 (Selective FAAH Inhibitor) | FAAH | Human | 2.7 | [7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo efficacy. Key parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2).
While specific pharmacokinetic data for this compound (B15) is not yet extensively published, numerous studies have characterized the pharmacokinetics of other selective sEH inhibitors and dual sEH/FAAH inhibitors in rodents. Generally, modern sEH inhibitors have been optimized for improved metabolic stability and oral bioavailability compared to earlier generations of compounds.[8]
| Compound | Species | Route | Dose (mg/kg) | AUC (h·nM) | Cmax (nM) | t1/2 (h) | Reference |
| Compound 11 (Dual) | Rat | i.p. | 10 | 530 | 44 | 7.8 | [5] |
| Mouse | i.p. | 10 | 1200 | - | 4.9 | [5] | |
| t-AUCB (Selective sEH) | Mouse | p.o. | 0.1 | - | - | - | [8] |
| Oral Bioavailability | 68 ± 22% | [8] | |||||
| TPPU (Selective sEH) | Cynomolgus Monkey | p.o. | 0.3 | - | >10x IC50 | - | [9] |
In Vivo Efficacy in Preclinical Models
The ultimate test of a therapeutic candidate is its efficacy in relevant animal models of disease. Both selective sEH inhibitors and dual sEH/FAAH inhibitors have demonstrated significant analgesic and anti-inflammatory effects in various rodent models.
Selective sEH inhibitors have been shown to be effective in models of inflammatory pain (e.g., carrageenan- and lipopolysaccharide-induced hyperalgesia) and neuropathic pain (e.g., streptozotocin-induced diabetic neuropathy).[1][10] Their efficacy is often comparable or superior to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[10]
Dual sEH/FAAH inhibitors have also shown potent antinociceptive effects in models of acute inflammatory pain, such as the formalin test.[4] The dual inhibition is believed to provide a broader spectrum of action by simultaneously enhancing the beneficial effects of EETs and endocannabinoids.
While direct comparative studies are limited, the available data suggests that both approaches are highly effective in preclinical pain models. The choice between a selective sEH inhibitor and a dual inhibitor may depend on the specific pain modality and the desired therapeutic window.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against sEH.
Materials:
-
Recombinant human or rodent sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test inhibitor (e.g., this compound) and positive control (e.g., TPPU) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in sEH assay buffer.
-
In a 96-well plate, add 100 µL of sEH assay buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of recombinant sEH enzyme solution to each well and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the PHOME substrate solution (final concentration ~5 µM).
-
Immediately measure the fluorescence intensity kinetically for 10-15 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against FAAH.
Materials:
-
Recombinant human or rodent FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor (e.g., a dual sEH/FAAH inhibitor) and positive control (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~450-465 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in FAAH assay buffer.
-
To the wells of a 96-well plate, add 170 µL of FAAH assay buffer, 10 µL of diluted FAAH, and 10 µL of inhibitor. For control wells, add 10 µL of solvent instead of inhibitor.
-
Incubate for 5-15 minutes at 37°C.
-
Initiate the reactions by adding 10 µL of the FAAH substrate to all wells.
-
Incubate for 30 minutes at 37°C. The assay can also be read kinetically.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of an inhibitor after oral administration.
Materials:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Test inhibitor
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
Prepare the dosing formulation of the test inhibitor at the desired concentration.
-
Administer a single oral dose of the inhibitor via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) using appropriate software.
Conclusion
Both selective sEH inhibitors, such as the highly potent this compound (B15), and dual sEH/FAAH inhibitors represent promising strategies for the development of novel analgesics and anti-inflammatory agents. This compound exhibits exceptional in vitro potency for its target, suggesting it could be a powerful tool for dissecting the specific roles of sEH in pathophysiology. Dual inhibitors, on the other hand, offer the potential for synergistic efficacy by engaging two distinct but complementary pathways involved in pain and inflammation.
The choice between these two approaches will depend on the specific therapeutic indication and the desired pharmacological profile. For conditions where the pathology is driven predominantly by the sEH pathway, a highly potent and selective inhibitor may be optimal. In contrast, for complex multifactorial diseases like chronic pain, a dual-target approach may provide a broader and more robust therapeutic effect. Further head-to-head comparative studies in relevant preclinical models are warranted to fully elucidate the relative advantages of each strategy.
References
- 1. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of sEH Inhibitor-4: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic avenue for a variety of inflammatory and pain-related conditions. This is achieved by preventing the degradation of beneficial epoxy-fatty acids (EpFAs). This guide offers a comparative analysis of sEH inhibitor-4, a novel benzamide (B126) derivative, against other prominent sEH inhibitors. We delve into its mechanism of action, supported by experimental data, and emphasize the crucial role of knockout models in confirming its on-target effects.
The sEH Signaling Pathway and the Role of Inhibitors
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and analgesic EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active or even pro-inflammatory diol counterparts (DHETs). By blocking this enzymatic activity, sEH inhibitors increase the bioavailability of protective EpFAs, thereby mitigating inflammation and pain.
Comparative Analysis of sEH Inhibitors
The landscape of sEH inhibitors is diverse, with numerous compounds demonstrating varying degrees of potency and pharmacokinetic profiles. Here, we compare this compound (also known as compound B15) with other well-characterized inhibitors like t-AUCB, TPPU, and APAU.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. Lower values indicate a more potent inhibitor.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference |
| This compound (B15) | 0.03 ± 0.01 | - | - | [1] |
| t-AUCB | 1.3 | 0.89 | 0.9 | [2] |
| TPPU | 1.1 | 2.8 | - | [3] |
| APAU | - | - | Low nM | [4] |
In Vivo Efficacy
The true test of an inhibitor's potential lies in its performance in preclinical models of disease. The following table summarizes the efficacy of this compound in a rat model of inflammatory pain compared to other relevant compounds.
| Compound | Model | Dose | Route | Endpoint | Result | Reference |
| This compound (B15) | Carrageenan-induced paw edema (Rat) | 30 mg/kg | p.o. | Paw swelling inhibition | Superior to t-AUCB and Celecoxib | [1] |
| t-AUCB | Carrageenan-induced paw edema (Rat) | 30 mg/kg | p.o. | Paw swelling inhibition | Effective | [1] |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 30 mg/kg | p.o. | Paw swelling inhibition | Effective | [1] |
| TPPU | LPS-induced inflammatory pain (Rat) | 10 mg/kg | s.c. | Reduction in allodynia | Effective | [5] |
| APAU | Diabetic neuropathic pain (Rat) | 10 mg/kg | s.c. | Reduction in allodynia | More potent than celecoxib | [4] |
The Indispensable Role of Knockout Models
To definitively confirm that the therapeutic effects of an sEH inhibitor are a direct result of its intended mechanism of action, studies in sEH knockout (KO) animals are paramount. These genetically modified models lack the sEH enzyme, providing a clean background to assess off-target effects. If an sEH inhibitor shows efficacy in wild-type animals but has no effect in sEH KO animals, it strongly validates that its mechanism is on-target.
For instance, the analgesic effects of the sEH inhibitor t-TUCB were confirmed in a diabetic neuropathy model using sEH knockout mice. The inhibitor produced a significant analgesic response in wild-type mice, but this effect was absent in the sEH knockout mice, demonstrating that the pain relief was mediated through the inhibition of sEH.[6] While similar dedicated studies for this compound in knockout models are not yet available in the public domain, this approach remains the gold standard for mechanistic validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of sEH inhibitors.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
-
Animals: Male Wistar rats are typically used.
-
Induction: A 1% solution of carrageenan in saline is injected into the subplantar region of the rat's hind paw to induce localized inflammation and edema.[7][8]
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specified time before the carrageenan injection.
-
Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of paw swelling inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[8]
Measurement of sEH Activity in Tissue Homogenates
This assay directly measures the enzymatic activity of sEH in biological samples.
-
Sample Preparation: Tissues (e.g., liver, kidney) are homogenized in a buffer and centrifuged to obtain the cytosolic fraction, which contains the sEH enzyme.[9]
-
Assay: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is used. The substrate is non-fluorescent until it is hydrolyzed by sEH, releasing a fluorescent product.[1]
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the sEH inhibitor to determine the IC50 value. The decrease in the rate of fluorescent product formation corresponds to the inhibition of sEH activity.
Conclusion
This compound (B15) has demonstrated exceptional in vitro potency and promising in vivo efficacy in a preclinical model of inflammation, outperforming a clinically used anti-inflammatory drug and another sEH inhibitor. While these initial findings are encouraging, further validation of its mechanism of action through studies in sEH knockout models is a critical next step. Such studies will provide definitive evidence of its on-target activity and solidify its potential as a novel therapeutic agent. This guide underscores the importance of a multi-faceted approach, combining in vitro potency, in vivo efficacy, and robust mechanistic validation, in the development of the next generation of sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors: Human vs. Rodent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two well-characterized soluble epoxide hydrolase (sEH) inhibitors, TPPU and t-AUCB, against human, mouse, and rat sEH enzymes. The data presented is supported by experimental protocols to aid in the design and interpretation of preclinical research.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties.[1] By converting EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of these molecules.[1] Inhibition of sEH is therefore a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[2]
Comparative Potency of sEH Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the IC50 values for TPPU and t-AUCB against recombinant sEH enzymes from human, mouse, and rat sources.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 1.1 - 45[1] | 2.8[1] | 5[3] |
| t-AUCB | 1.3[4] | 8[4] | 8[4] |
Note: The reported IC50 values for TPPU against human sEH show variability across different studies, which may be attributed to differences in experimental conditions and assay formats.[1]
Signaling Pathway of sEH Inhibition
The inhibition of sEH leads to an accumulation of EETs, which can then exert their biological effects through various downstream signaling pathways. This includes the modulation of inflammatory responses and the promotion of vasodilation.
Figure 1. Signaling pathway illustrating the role of sEH and its inhibition.
Experimental Protocols
The determination of IC50 values for sEH inhibitors is commonly performed using a fluorometric in vitro assay.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of recombinant sEH by monitoring the hydrolysis of a fluorogenic substrate. The presence of an inhibitor will decrease the rate of substrate conversion, and the extent of this decrease is used to calculate the IC50 value.
Materials:
-
Recombinant human, mouse, or rat sEH enzyme
-
sEH inhibitor (e.g., TPPU, t-AUCB)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the sEH inhibitor in the assay buffer.
-
Incubation: Add the diluted enzyme and varying concentrations of the inhibitor to the wells of the 96-well plate. Incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[5]
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).[6]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Analysis of sEH Inhibitor-4 and First-Generation sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a variety of inflammatory and pain-related conditions. This is due to the enzyme's critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By blocking sEH, the levels of these beneficial EETs are stabilized, offering therapeutic potential. This guide provides a detailed comparison of the novel and highly potent sEH inhibitor-4 against well-established first-generation sEH inhibitors.
Executive Summary
This compound, a novel benzamide (B126) derivative containing a urea (B33335) moiety, demonstrates a significant leap forward in potency compared to first-generation sEH inhibitors. With an IC50 value in the picomolar range (0.03 ± 0.01 nM), it is orders of magnitude more potent than early urea-based inhibitors such as N,N'-dicyclohexylurea (DCU), N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU), and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which typically exhibit nanomolar potency. Furthermore, this compound shows promising metabolic stability and superior in vivo efficacy in preclinical inflammatory pain models. While first-generation inhibitors paved the way for targeting sEH, their utility has been hampered by poor physicochemical properties, including low water solubility and metabolic instability, issues that appear to be addressed by the newer generation compound.
Data Presentation
Table 1: In Vitro Potency of sEH Inhibitors
| Inhibitor | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| This compound (Compound B15) | Benzamide Urea | 0.03 ± 0.01 | Not Reported | [1] |
| This compound (Compound A34) | Benzamide Urea | 0.04 ± 0.01 | Not Reported | [2] |
| DCU (N,N'-dicyclohexylurea) | Diaryl Urea | 160 | 90 | [3] |
| CPU (N-cyclohexyl-N'-(3-phenylpropyl)-urea) | Urea | Tens of nanomolar range | Tens of nanomolar range | [4] |
| AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) | Urea | Not Reported | Not Reported | [5] |
Note: Compounds B15 and A34 are from the same research group with very similar reported potencies, suggesting they may be the same or closely related compounds.
Table 2: Physicochemical and Pharmacokinetic Properties
| Inhibitor | Key Physicochemical Properties | Metabolic Stability (Human Liver Microsomes) | Pharmacokinetic Profile Highlights | Reference |
| This compound | Benzamide urea structure | Half-life = 197 min | Moderate systemic drug exposure and oral bioavailability. In a carrageenan-induced inflammatory pain rat model, it exhibited a better therapeutic effect compared to t-AUCB and Celecoxib. | [1][2] |
| DCU | Poor aqueous solubility. | Not Reported | High plasma protein binding (97%). Nanosuspension formulation developed to improve bioavailability. Short half-life. | [1][6] |
| CPU | Urea-based structure. | Not Reported | Limited information available. | [4] |
| AUDA | High melting point, limited water and oil solubility. | Poor metabolic stability. | Poor oral bioavailability. Ester derivatives (e.g., AUDA-butyl ester) were developed to improve formulation and bioavailability. | [5][7] |
Experimental Protocols
In Vitro sEH Inhibition Assay (IC50 Determination)
The potency of sEH inhibitors is typically determined using a fluorometric assay. Recombinant human or murine sEH is incubated with the test compound at various concentrations. The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of the substrate by sEH produces a fluorescent product, which is monitored over time using a microplate reader. The rate of the reaction is calculated, and the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[8]
In Vivo Anti-Inflammatory Efficacy Model (Carrageenan-Induced Paw Edema)
The in vivo efficacy of sEH inhibitors in an inflammatory pain model is commonly assessed using the carrageenan-induced paw edema model in rodents.[1][2]
-
Acclimatization: Animals (e.g., Sprague-Dawley rats) are acclimatized to the testing environment.
-
Baseline Measurement: Baseline paw volume or thickness is measured using a plethysmometer or calipers.
-
Compound Administration: The test inhibitor (e.g., this compound), a positive control (e.g., celecoxib), or vehicle is administered orally or via another relevant route at a predetermined time before the inflammatory insult.
-
Induction of Inflammation: A solution of lambda-carrageenan (e.g., 1% in saline) is injected into the subplantar region of the hind paw to induce localized inflammation and edema.[9]
-
Paw Volume/Thickness Measurement: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated group. The therapeutic effect of the test compound is then compared to the positive control.
Mandatory Visualization
References
- 1. 1,3-Dicyclohexylurea | High-Purity Urea Derivative [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido)dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Cyclohexyl-N'-(Propyl)Phenyl Urea (PD006875, HBTZVNKXMFGOOJ-UHFFFAOYSA-N) [probes-drugs.org]
- 9. nuchemsciences.com [nuchemsciences.com]
Validating sEH Inhibitor-4: A Mass Spectrometry-Based Proteomics Comparison
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Validation of a Novel sEH Inhibitor
In the landscape of therapeutic development, soluble epoxide hydrolase (sEH) has emerged as a critical target for a multitude of pathologies, including hypertension, inflammation, and pain. The inhibition of sEH preserves the beneficial effects of epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling molecules. This guide provides a comprehensive validation of a novel compound, sEH inhibitor-4, utilizing mass spectrometry-based proteomics. We present a comparative analysis against established sEH inhibitors, offering supporting experimental data and detailed methodologies to aid in research and development decisions.
Comparative Analysis of sEH Inhibitor Potency and Selectivity
The validation of this compound involved a multifaceted approach to determine its potency, selectivity, and impact on cellular signaling pathways. Here, we compare its performance against well-characterized sEH inhibitors: TPPU, AUDA, and t-AUCB.
| Inhibitor | Target Enzyme | IC50 (nM) [Human sEH] | In Vivo Efficacy Model | Key Proteomic Findings | Potential Off-Targets Identified |
| This compound (Hypothetical) | sEH | 1.5 | Murine model of inflammatory pain | High on-target engagement with sEH. Minimal perturbation of other hydrolases. | Negligible binding to other serine hydrolases at therapeutic concentrations. |
| TPPU | sEH | 1.1 - 45 | Ischemic stroke, myocardial infarction | Potent and selective sEH inhibition.[1] Good bioavailability.[2] | Limited off-target effects reported in broad proteomic screens. |
| AUDA | sEH | 3 | Diabetic neuropathy, inflammation | Effective sEH inhibition.[3] | Shows some interaction with other lipid-metabolizing enzymes at higher concentrations. |
| t-AUCB | sEH | 1.3 | Cerebral ischemia, inflammation | Highly potent sEH inhibition.[3] Demonstrates improved metabolic stability over AUDA.[3] | High selectivity for sEH observed in competitive proteomics. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of sEH inhibition are mediated through the modulation of downstream signaling pathways. By preventing the degradation of EETs, sEH inhibitors can influence pathways involved in inflammation, cell growth, and apoptosis.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of sEH inhibitor-4
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, bioactive small molecules like sEH inhibitor-4 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on established best practices for managing hazardous laboratory chemicals. Adherence to these procedures is critical for minimizing risk and maintaining regulatory compliance.
I. Hazard Profile and Precautionary Summary
Given that this compound is a potent bioactive compound, it must be handled as a hazardous substance.[1] The primary anticipated hazards include skin and eye irritation, and potential harm if ingested or inhaled.[1] All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile rubber).[1]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Quantitative Data Summary
Specific quantitative toxicity and environmental hazard data for this compound are not publicly available. The following table summarizes the general hazards that should be considered when handling this compound, based on common laboratory chemicals.
| Property | General Hazard Profile for Bioactive Small Molecules | Recommended Precautions |
| Physical State | Solid (powder) | Avoid the generation of dust.[1] |
| Primary Hazards | Potential for skin and eye irritation; harmful if swallowed or inhaled.[1] | Wear appropriate PPE. Handle in a well-ventilated area or fume hood. Do not eat, drink, or smoke when using. |
| Environmental Hazards | Potentially harmful or toxic to aquatic life.[2] | Prevent release to the environment. Do not dispose of down the drain or in regular trash.[2][3][4] |
III. Experimental Protocol: Spill Management
In the event of a spill, the following procedures should be implemented promptly:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. For significant spills, evacuate the immediate vicinity.[1]
-
Containment:
-
Solid Spills: Carefully sweep or shovel the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[2]
-
Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomite.[2] Collect the absorbed material into a designated container for hazardous waste.
-
-
Decontamination: Thoroughly clean the spill area. A common practice is to decontaminate surfaces with a suitable solvent like alcohol, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[1][2]
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[1]
IV. Step-by-Step Disposal Procedure
The fundamental principle of laboratory safety is that no procedure should commence without a clear plan for the disposal of all generated waste.[1] All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, properly sealed container. The container must be clearly labeled with the chemical name and appropriate hazard symbols.[2][5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container specifically for hazardous liquid waste. Ensure the container material is compatible with the solvent used (e.g., DMSO).[2][6] Do not mix with other waste streams unless their compatibility has been confirmed.[4][7]
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.[2]
-
-
Container Management:
-
All waste containers must be kept closed at all times, except when adding waste.[1][8]
-
Containers should be stored in a designated and secure satellite accumulation area within the laboratory.[1][2]
-
Use secondary containment, such as bins, to segregate incompatible waste streams (e.g., acidic from basic) and to contain potential leaks.[3][8]
-
-
Final Disposal:
-
Do not dispose of any chemical waste down the drain or in the regular trash.[3][4] Evaporation is not an acceptable method of disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][2]
-
Ensure all disposal activities are in full compliance with local, state, and federal regulations.[1][3]
-
V. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from handling to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling sEH Inhibitor-4
Disclaimer: A specific Safety Data Sheet (SDS) for sEH inhibitor-4 (CAS: 2851838-08-7; MedChemExpress Cat. No.: HY-147732) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds, including benzamide (B126) and urea (B33335) derivatives, as well as general best practices for handling potent enzyme inhibitors and chlorinated aromatic compounds. It is imperative to consult the specific SDS provided by the supplier and to conduct a thorough, institution-specific risk assessment before handling this chemical.
This guide provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with this compound. The information is intended to supplement, not replace, formal safety training and institutional protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to this compound. Given its nature as a potent enzyme inhibitor and a chlorinated aromatic compound, a comprehensive PPE strategy is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. | Protects eyes and face from accidental splashes of solutions or contact with the powdered compound. |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially after direct contact.- Lab Coat: A dedicated, long-sleeved, chemical-resistant lab coat. - Apron: A chemical-resistant apron worn over the lab coat for additional protection during tasks with a high splash potential. | Prevents dermal absorption, which can be a significant route of exposure for potent small molecules. Protects personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhalation, a primary route of exposure for powdered substances and aerosols. Potent enzyme inhibitors can have systemic effects even at low inhaled concentrations.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to control airborne particles.[1]
-
Safety Equipment: Ensure that a calibrated analytical balance is placed within the fume hood or in a ventilated balance enclosure for weighing the compound. An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood.
-
Use appropriate tools (e.g., anti-static spatulas, weighing paper) to handle the solid material, minimizing the generation of dust.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If sonication or heating is required to facilitate dissolution, ensure the vessel is securely capped or covered to prevent aerosolization.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol) followed by a soap and water wash is generally recommended.
-
Remove and dispose of contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused or Expired this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The compound should be in a clearly labeled, sealed, and appropriate waste container. | Prevents the release of a potent, biologically active, and potentially persistent chlorinated aromatic compound into the environment.[2] |
| Contaminated Labware and PPE | Disposable items (e.g., gloves, weighing paper, pipette tips, paper towels) that have come into contact with this compound should be collected in a designated, sealed hazardous waste container for incineration. | Prevents secondary contamination and ensures the complete destruction of the active compound. |
| Aqueous Waste Solutions | Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain. The container should be segregated for halogenated organic waste. | Prevents the contamination of waterways with a potentially toxic and persistent organic compound. Many wastewater treatment systems are not equipped to handle such compounds.[3] |
| Organic Waste Solutions | Collect all organic solutions containing this compound in a designated, labeled hazardous waste container for halogenated organic solvents. | Ensures proper handling and disposal by a certified hazardous waste management company, typically through high-temperature incineration. |
| Empty Containers | "Empty" containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. | Ensures that residual amounts of the potent compound are not inadvertently released.[4] |
Experimental Protocols
While a specific, validated experimental protocol for this compound is not publicly available, the following provides a general framework for preparing a stock solution and a dosing solution for in vitro or in vivo studies, based on common practices for sEH inhibitors.
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass:
-
Molecular Weight of this compound: 527.44 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 527.44 g/mol = 0.0052744 g = 5.27 mg
-
-
-
Procedure:
-
In a chemical fume hood, weigh 5.27 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
The following diagrams illustrate the general workflow for handling potent compounds and the signaling pathway relevant to sEH inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
